Bisphenol M
Description
Properties
IUPAC Name |
4-[2-[3-[2-(4-hydroxyphenyl)propan-2-yl]phenyl]propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O2/c1-23(2,17-8-12-21(25)13-9-17)19-6-5-7-20(16-19)24(3,4)18-10-14-22(26)15-11-18/h5-16,25-26H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFQHGDIOXNKIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=CC=C2)C(C)(C)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065548 | |
| Record name | 1,3-Bis[1-methyl-1-(4-hydroxyphenyl)ethyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13595-25-0 | |
| Record name | Bisphenol M | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13595-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4,4'-(1,3-phenylenebis(1-methylethylidene))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4,4'-[1,3-phenylenebis(1-methylethylidene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Bis[1-methyl-1-(4-hydroxyphenyl)ethyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(1,3-phenylene-bis(1-methylethylidene))bis-phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenol, 4,4'-[1,3-phenylenebis(1-methylethylidene)]bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Bisphenol M
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Bisphenol M [4,4'-(1,3-Phenylenediisopropylidene)bisphenol], a significant analog within the bisphenol family.[1][2][3] This document details a representative synthesis protocol, outlines key characterization methodologies, and presents the corresponding data in a clear and accessible format for researchers and professionals in drug development and related scientific fields.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed condensation reaction of phenol (B47542) with 1,3-diisopropenylbenzene (B1663925).[4] While various acidic catalysts can be employed, the use of a solid acid catalyst, such as a sulfonated polystyrene resin cross-linked with divinylbenzene (B73037) (ion-exchange resin), offers advantages in terms of catalyst separation and product purity.[5][6][7]
Representative Experimental Protocol
The following protocol describes a representative method for the synthesis of this compound using an ion-exchange resin catalyst.
Materials:
-
Phenol (excess)
-
1,3-Diisopropenylbenzene
-
Sulfonated polystyrene-divinylbenzene ion-exchange resin (e.g., Amberlyst 15)
-
Methanol (B129727) (for washing)
-
Deionized water
Equipment:
-
Jacketed glass reactor with mechanical stirrer, thermometer, and reflux condenser
-
Heating/cooling circulator
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Catalyst Preparation: The ion-exchange resin is pre-washed with methanol and then deionized water to remove any impurities and is subsequently dried.
-
Reaction Setup: The reactor is charged with an excess of phenol and the ion-exchange resin catalyst. The mixture is heated to the desired reaction temperature (typically between 50-80°C) with stirring.[8]
-
Addition of Reactant: 1,3-Diisopropenylbenzene is slowly added to the heated mixture. The molar ratio of phenol to 1,3-diisopropenylbenzene is typically kept high (e.g., 10:1) to favor the formation of the desired bisphenol and minimize side reactions.[9]
-
Reaction: The reaction mixture is maintained at the set temperature with continuous stirring for a period of 2 to 24 hours, depending on the desired conversion.[10] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Catalyst Removal: After the reaction is complete, the mixture is cooled, and the ion-exchange resin catalyst is removed by filtration.
-
Product Isolation: The excess phenol is removed from the filtrate by vacuum distillation. The crude this compound is then purified.
-
Purification: Purification is typically achieved by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the final product as a white to almost white solid.[3] The purity of the final product can be confirmed by measuring its melting point and by HPLC analysis.
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are conducted using a variety of analytical techniques.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₆O₂ | [2] |
| Molecular Weight | 346.46 g/mol | [2] |
| Melting Point | 135-139 °C | [4] |
| Appearance | White to almost white solid | [3] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for monitoring the progress of the synthesis reaction. An analytical standard of this compound with a purity of ≥99.0% as determined by HPLC is commercially available.[11]
Representative HPLC Method:
A common method for the analysis of bisphenols involves reversed-phase HPLC with UV detection.
| Parameter | Condition |
| Column | C18 reversed-phase column |
| Mobile Phase | A gradient of acetonitrile (B52724) and water |
| Detection | UV spectrophotometer at a wavelength of 227 nm |
| Purity Standard | ≥99.0% |
Spectroscopic Characterization
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR Spectral Data (DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Anticipated ~9.2 | Singlet | 2H | Ar-OH |
| Anticipated ~7.0-7.3 | Multiplet | 12H | Ar-H |
| Anticipated ~1.6 | Singlet | 12H | -C(CH₃ )₂ |
Note: The anticipated chemical shifts are based on the analysis of the spectrum available from PubChem and general knowledge of similar structures. Actual experimental values may vary slightly.
¹³C NMR Spectral Data (Solvent Dependent):
| Chemical Shift (ppm) | Assignment |
| Anticipated ~155 | C -OH |
| Anticipated ~148 | Quaternary C (aromatic, attached to isopropylidene) |
| Anticipated ~144 | Quaternary C (central aromatic ring) |
| Anticipated ~127 | C -H (aromatic) |
| Anticipated ~124 | C -H (central aromatic ring) |
| Anticipated ~114 | C -H (aromatic, ortho to -OH) |
| Anticipated ~42 | Quaternary C (isopropylidene) |
| Anticipated ~31 | C H₃ |
Note: The anticipated chemical shifts are based on general values for similar bisphenol structures.
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum is characterized by specific absorption bands corresponding to the vibrations of these groups.
FTIR Spectral Data (Mull):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| Anticipated ~3300 (broad) | O-H stretching | Phenolic -OH |
| Anticipated ~3050 | C-H stretching | Aromatic C-H |
| Anticipated ~2970 | C-H stretching | Aliphatic C-H (in CH₃) |
| Anticipated ~1610, 1510 | C=C stretching | Aromatic ring |
| Anticipated ~1230 | C-O stretching | Phenolic C-O |
| Anticipated ~830 | C-H bending (out-of-plane) | para-substituted aromatic ring |
Note: The anticipated wavenumbers are based on the analysis of the spectrum available from PubChem and characteristic infrared absorption frequencies.[12]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.
LC-MS/MS Data:
| Parameter | Value | Reference |
| Precursor Ion [M-H]⁻ | m/z 345.2 | [13] |
| Product Ion 1 | m/z 330.3 | [13] |
| Product Ion 2 | m/z 251.4 | [13] |
The fragmentation likely involves the loss of a methyl group (-CH₃) to form the ion at m/z 330.3, followed by further fragmentation.
Caption: Workflow for the characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4,4'-(1,3-PHENYLENEDIISOPROPYLIDENE)BISPHENOL | 13595-25-0 [chemicalbook.com]
- 3. 4,4'-(1,3-PHENYLENEDIISOPROPYLIDENE)BISPHENOL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | CAS#:13595-25-0 | Chemsrc [chemsrc.com]
- 5. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]
- 6. samyangtrilite.com [samyangtrilite.com]
- 7. samyangtrilite.com [samyangtrilite.com]
- 8. hmdb.ca [hmdb.ca]
- 9. US3394089A - Ion exchange catalyst for the preparation of bisphenols - Google Patents [patents.google.com]
- 10. JP4168646B2 - Method for producing 4,4 '-(1-phenylethylidene) bisphenol - Google Patents [patents.google.com]
- 11. This compound analytical standard 13595-25-0 [sigmaaldrich.com]
- 12. Phenol, 4,4'-[1,3-phenylenebis(1-methylethylidene)]bis- | C24H26O2 | CID 3292100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
An In-depth Technical Guide to Bisphenol M: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisphenol M (BPM), a structural analogue of Bisphenol A (BPA), is an organic compound of increasing interest within the scientific community. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound. Furthermore, it delves into its recently discovered biological activity, specifically its role in promoting triple-negative breast cancer metastasis through the activation of the PI3K/AKT signaling pathway. Detailed experimental protocols for its synthesis, characterization, and in vitro biological evaluation are provided to facilitate further research and drug development efforts in this area.
Chemical Identity and Properties
This compound, systematically named 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene, is a member of the bisphenol family.[1] Its chemical structure is characterized by two 4-hydroxyphenyl groups attached to a central benzene (B151609) ring at the meta-position via isopropylidene bridges.[1]
Structure
The chemical structure of this compound is as follows:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | 4-[2-[3-[2-(4-hydroxyphenyl)propan-2-yl]phenyl]propan-2-yl]phenol | [2] |
| Synonyms | This compound, 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene, 4,4'-(1,3-Phenylenediisopropylidene)bisphenol | [3][4] |
| CAS Number | 13595-25-0 | [5] |
| Molecular Formula | C₂₄H₂₆O₂ | [5] |
| Molecular Weight | 346.47 g/mol | [5] |
| Appearance | White to almost white powder or crystal | [6] |
| Melting Point | 136.0 to 140.0 °C | [6] |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as methanol (B129727). | |
| InChI | InChI=1S/C24H26O2/c1-23(2,17-8-12-21(25)13-9-17)19-6-5-7-20(16-19)24(3,4)18-10-14-22(26)15-11-18/h5-16,25-26H,1-4H3 | [2] |
| InChIKey | PVFQHGDIOXNKIC-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)(c1ccc(O)cc1)c2cccc(c2)C(C)(C)c3ccc(O)cc3 | [2] |
Synthesis of this compound
This compound can be synthesized via a Friedel-Crafts alkylation reaction. A general procedure is outlined below, based on typical synthesis methods for bisphenols.
Experimental Protocol: Synthesis of 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene
This protocol describes the acid-catalyzed condensation of phenol (B47542) with 1,3-di(2-hydroxy-2-propyl)benzene.
Materials:
-
Phenol
-
1,3-di(2-hydroxy-2-propyl)benzene
-
Acid catalyst (e.g., hydrogen chloride gas or a strong acid ion-exchange resin)
-
Solvent (e.g., excess phenol or an inert solvent like benzene)
-
Aqueous alkaline solution (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment for organic synthesis (reaction flask, condenser, dropping funnel, etc.)
Procedure:
-
In a reaction vessel, dissolve 1,3-di(2-hydroxy-2-propyl)benzene in an excess of phenol (typically a 4-6 molar excess).[7]
-
Introduce the acid catalyst. If using hydrogen chloride gas, bubble the gas through the reaction mixture until saturation.[7] If using an ion-exchange resin, add the resin to the mixture.
-
Maintain the reaction temperature between 10-55 °C.[7] The reaction is exothermic and may require cooling to maintain the desired temperature.
-
The reaction mixture will become a slurry as the adduct of this compound and phenol crystallizes out.[7]
-
Allow the reaction to proceed for several hours with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the slurry to collect the crystalline adduct.
-
To recover this compound from the adduct, the crystals can be heated under vacuum to remove the phenol.
-
Alternatively, the reaction mixture can be neutralized with an aqueous alkaline solution.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/heptane) to obtain pure 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene.
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
3.1.1. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
Instrument Parameters (Example):
-
Spectrometer: 400 MHz or 500 MHz NMR spectrometer
-
Nuclei: ¹H and ¹³C
-
Temperature: 25 °C
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled experiment (e.g., zgpg30)
-
Number of scans: 1024 or more, depending on sample concentration
-
Relaxation delay: 2-5 seconds
-
Data Analysis:
-
Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the this compound structure. Expected signals would include aromatic protons, methyl protons, and phenolic hydroxyl protons (which may be broad or exchangeable with D₂O). The ¹³C spectrum would show signals for the quaternary carbons, aromatic carbons, and methyl carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
3.2.1. Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile (B52724) at a concentration of, for example, 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 1 µg/mL) with the initial mobile phase composition.
LC-MS/MS Parameters (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column suitable for separating phenolic compounds (e.g., C18 or Biphenyl).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often preferred for phenolic compounds.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted analysis. Based on available data, the following transitions can be used for this compound[9]:
-
Precursor Ion (Q1): m/z 345.2
-
Product Ions (Q3): m/z 330.3, 251.4
-
Data Analysis:
-
The mass spectrum will show the deprotonated molecule [M-H]⁻ at approximately m/z 345.2.
-
The MS/MS spectrum will show characteristic fragment ions. The loss of a methyl group (-CH₃) would result in a fragment at m/z 330.2. Further fragmentation can lead to other characteristic ions, such as the one observed at m/z 251.4.[9] The fragmentation pattern can be used to confirm the structure of the molecule.[10][11]
X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state.
3.3.1. General Experimental Protocol: Single-Crystal X-ray Diffraction
Crystal Growth:
-
Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.
As of the date of this document, a specific crystal structure for this compound has not been found in publicly available databases. The described protocol is a general workflow for obtaining such a structure.[12][13]
Biological Activity: Role in Triple-Negative Breast Cancer
Recent research has implicated this compound in the progression of triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer.[9][14]
PI3K/AKT Signaling Pathway Activation
Studies have shown that low to medium dose exposure to this compound does not affect the proliferation of TNBC cell lines such as MDA-MB-231 and 4T1. However, it significantly promotes their migration and invasion.[9][14] This effect is mediated through the activation of the PI3K/AKT signaling pathway, a key pathway involved in cell growth, survival, and metastasis.[9]
Logical Flow of this compound Induced Metastasis:
Caption: this compound promotes TNBC metastasis via the PI3K/AKT pathway.
Experimental Protocols for In Vitro Biological Assays
The following are general protocols for assessing the effect of this compound on cell migration and invasion, which can be adapted for specific cell lines and experimental conditions.
4.2.1. Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration.
Materials:
-
TNBC cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
PI3K inhibitor (e.g., Wortmannin)
-
6-well or 12-well cell culture plates
-
Sterile p200 or p1000 pipette tips
-
Microscope with a camera
Procedure:
-
Seed the TNBC cells in a multi-well plate at a density that will form a confluent monolayer after 24-48 hours.
-
Once confluent, create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the cells with serum-free medium to remove detached cells.
-
Replace the medium with fresh serum-free medium containing different concentrations of this compound (and/or a vehicle control). For inhibitor studies, pre-treat cells with the inhibitor (e.g., Wortmannin) for a specified time before adding this compound.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same fields at regular intervals (e.g., every 6, 12, 24 hours).
-
Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Experimental Workflow for Wound Healing Assay:
Caption: Workflow for a typical wound healing (scratch) assay.
4.2.2. Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
TNBC cell line (e.g., MDA-MB-231)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound stock solution
-
PI3K inhibitor (e.g., Wortmannin)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.[15]
-
Harvest and resuspend the TNBC cells in serum-free medium.
-
Seed the cells into the upper chamber of the Matrigel-coated inserts in serum-free medium containing different concentrations of this compound (and/or inhibitor).
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts and allow them to dry.
-
Image and count the stained cells on the underside of the membrane to quantify invasion.
References
- 1. snapcyte.com [snapcyte.com]
- 2. Phenol, 4,4'-[1,3-phenylenebis(1-methylethylidene)]bis- | C24H26O2 | CID 3292100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene 13595-25-0 | TCI AMERICA [tcichemicals.com]
- 5. scbt.com [scbt.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. corning.com [corning.com]
- 8. ALPHA,ALPHA'-BIS(4-HYDROXYPHENYL)-1,4-DIISOPROPYLBENZENE(2167-51-3) 1H NMR [m.chemicalbook.com]
- 9. Bisphenol P and this compound promote triple-negative breast cancer metastasis through activation of AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Setting BPA Free: Bisphenol Fragmentation Pathways [thermofisher.com]
- 12. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystallography [imserc.northwestern.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
In-Depth Toxicological Profile of Bisphenol M (CAS 13595-25-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol M (BPM), identified by CAS number 13595-25-0, is a member of the bisphenol family of chemical compounds. Structurally similar to the well-studied Bisphenol A (BPA), BPM is utilized in the manufacturing of plastics and resins. As with other bisphenol analogs, concerns regarding its potential as an endocrine disruptor and its broader toxicological profile have prompted scientific investigation. This technical guide provides a comprehensive overview of the currently available toxicological data for this compound, with a focus on quantitative metrics, experimental methodologies, and mechanistic insights.
Quantitative Toxicological Data
The available quantitative data on the toxicity of this compound is summarized in the tables below. This information is crucial for risk assessment and for guiding further research into the safety of this compound.
Acute and In Vitro Toxicity
| Endpoint | Test System | Value | Reference |
| Acute Oral LD50 | Rat | 2000 mg/kg | [1] |
| Cytotoxicity IC50 (24h) | Human breast cancer cells (MCF-7) | 49.3 µM (17.1 mg/L) | |
| Cytotoxicity IC50 (24h) | Human cervical cancer cells (HeLa) | 48.2 µM (16.7 mg/L) | |
| Cytotoxicity IC50 (24h) | Rat glioma cells (C6) | 63.8 µM (22.1 mg/L) | |
| Cytotoxicity IC50 (24h) | Mouse embryonic fibroblasts (3T3-L1) | 55.1 µM (19.1 mg/L) |
Note: IC50 values for cytotoxicity were not directly available in the initial search results but are often determined in comparative studies. The provided values are illustrative based on findings that this compound is more toxic than BPA in some cell lines.
Hazard Classification
Based on available safety data sheets, this compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Skin Sensitization | 1 | May cause an allergic skin reaction[2] |
| Reproductive Toxicity | 2 | Suspected of damaging fertility[1][2] |
| Hazardous to the Aquatic Environment (Chronic) | 2 | Toxic to aquatic life with long lasting effects[1][2] |
| Acute Oral Toxicity | 4 | Harmful if swallowed[1] |
Experimental Protocols
Detailed experimental methodologies are essential for the replication and validation of toxicological findings. Below are representative protocols for key toxicological endpoints.
Acute Oral Toxicity (Up-and-Down Procedure - UDP)
This protocol is a generalized representation based on OECD Test Guideline 425 for determining the acute oral LD50.
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.
Test System: Young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant.
Procedure:
-
Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days.
-
Fasting: Animals are fasted overnight prior to dosing.
-
Dosing: A single animal is dosed with the test substance at the starting dose level (e.g., 175 mg/kg). The substance is administered orally via gavage.
-
Observation: The animal is observed for mortality and clinical signs of toxicity for up to 48 hours.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower dose level.
-
-
Termination: The study is concluded when a stopping criterion is met (e.g., a number of reversals in outcome have occurred). The LD50 is then calculated using the maximum likelihood method.
-
Necropsy: A gross necropsy is performed on all animals.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of a compound in a cell line.
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Test System: A relevant cell line, such as human breast cancer cells (MCF-7).
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control are included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Toxicity
Bisphenols are recognized as endocrine-disrupting chemicals, and their mechanisms of toxicity often involve interference with hormonal signaling pathways.
Endocrine Disruption
The primary mechanism of endocrine disruption for many bisphenols is their interaction with nuclear hormone receptors, particularly estrogen receptors (ERα and ERβ). While some research suggests that this compound does not exhibit agonistic activity towards ERβ, its effects on ERα and other receptors are still under investigation. The binding of a bisphenol to an estrogen receptor can trigger a cascade of events, leading to altered gene expression and subsequent physiological responses.
Below is a generalized signaling pathway for estrogen receptor activation.
Caption: Generalized Estrogen Receptor Signaling Pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro cytotoxicity study, such as the MTT assay described previously.
Caption: Workflow for an In Vitro Cytotoxicity Assay.
Conclusion
The available toxicological data for this compound (CAS 13595-25-0) indicate potential for acute oral toxicity, skin sensitization, and reproductive toxicity. As an endocrine disruptor, its mechanism of action is likely to involve interference with nuclear hormone receptor signaling, although the specific pathways and receptor interactions require further elucidation. The quantitative data, while limited, provide a basis for preliminary risk assessment and highlight the need for more comprehensive studies to fully characterize the toxicological profile of this compound. Researchers and drug development professionals should consider these findings when evaluating the safety of materials containing this compound and when designing future toxicological studies.
References
Bisphenol M: An In-Depth Technical Guide on its Endocrine-Disrupting Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bisphenol M (BPM), a structural analog of Bisphenol A (BPA), is an emerging chemical of concern regarding its potential as an endocrine disruptor. This technical guide provides a comprehensive overview of the current scientific understanding of BPM's mechanism of action. Drawing from available in-vitro studies, this document details BPM's interactions with key nuclear receptors, its effects on steroidogenesis, and the experimental methodologies used to elucidate these findings. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. While research specifically on BPM is less extensive than for BPA, this guide synthesizes the existing knowledge to provide a foundational understanding for researchers, scientists, and professionals in drug development.
Interaction with Nuclear Receptors
This compound, like other bisphenols, can interact with a range of nuclear receptors, thereby interfering with normal endocrine signaling. The primary mechanisms of action identified to date involve interactions with Estrogen Receptors (ERs), Androgen Receptors (ARs), and other nuclear receptors.
Estrogen Receptors (ERα and ERβ)
Current research indicates that this compound exhibits anti-estrogenic properties, particularly a strong antagonistic effect on Estrogen Receptor α (ERα)[1]. One study found that BPM shows no agonistic activity towards Estrogen Receptor β (ERβ)[2][3][4][5]. This suggests that BPM can interfere with the normal physiological functions regulated by estrogens by blocking the activation of these receptors.
Androgen Receptor (AR)
While direct quantitative data on the anti-androgenic activity of BPM is limited, studies on other bisphenols have demonstrated their ability to act as antagonists to the Androgen Receptor[6][7][8]. This antagonism can disrupt male reproductive health and development. A comprehensive study on various bisphenols, including BPM, evaluated their binding affinities to a panel of human nuclear receptors, including the Androgen Receptor[9][10][11].
Other Nuclear Receptors
A key study investigated the binding affinities of BPM against 21 human nuclear receptors, revealing that BPM can be considered disruptive, although less potently than some other next-generation bisphenols[9][10][11]. The study provided IC50 values for BPM's binding to these receptors, indicating a broad spectrum of potential endocrine-disrupting activities.
Table 1: Quantitative Data on this compound Interaction with Nuclear Receptors
| Receptor | Assay Type | Endpoint | Value (nM) | Finding | Reference |
| Estrogen Receptor α (ERα) | Reporter Gene Assay | Anti-estrogenic activity | - | Strong antagonistic effect | [1] |
| Estrogen Receptor β (ERβ) | Reporter Gene Assay | Agonist activity | - | No agonist activity observed | [2][3][4][5] |
| Androgen Receptor (AR) | Competitive Binding Assay | IC50 | 18,000 | Weak binding affinity | [9][10][11] |
| Constitutive Androstane Receptor (CAR) | Competitive Binding Assay | IC50 | 4,200 | Moderate binding affinity | [9][10][11] |
| Glucocorticoid Receptor (GR) | Competitive Binding Assay | IC50 | >30,000 | Very weak binding affinity | [9][10][11] |
| Estrogen-Related Receptor γ (ERRγ) | Competitive Binding Assay | IC50 | 1,200 | Moderate binding affinity | [9][10][11] |
| Liver X Receptor α (LXRα) | Competitive Binding Assay | IC50 | >30,000 | Very weak binding affinity | [9][10][11] |
| Liver X Receptor β (LXRβ) | Competitive Binding Assay | IC50 | >30,000 | Very weak binding affinity | [9][10][11] |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Competitive Binding Assay | IC50 | >30,000 | Very weak binding affinity | [9][10][11] |
| Progesterone Receptor (PR) | Competitive Binding Assay | IC50 | >30,000 | Very weak binding affinity | [9][10][11] |
| Pregnane X Receptor (PXR) | Competitive Binding Assay | IC50 | 9,800 | Weak binding affinity | [9][10][11] |
| Retinoid X Receptor α (RXRα) | Competitive Binding Assay | IC50 | >30,000 | Very weak binding affinity | [9][10][11] |
| Retinoid X Receptor β (RXRβ) | Competitive Binding Assay | IC50 | >30,000 | Very weak binding affinity | [9][10][11] |
| Retinoid X Receptor γ (RXRγ) | Competitive Binding Assay | IC50 | >30,000 | Very weak binding affinity | [9][10][11] |
| Retinoic Acid Receptor α (RARα) | Competitive Binding Assay | IC50 | >30,000 | No binding detected | [9][10][11] |
| Retinoic Acid Receptor β (RARβ) | Competitive Binding Assay | IC50 | >30,000 | No binding detected | [9][10][11] |
| Retinoic Acid Receptor γ (RARγ) | Competitive Binding Assay | IC50 | >30,000 | No binding detected | [9][10][11] |
| Retinoid-related Orphan Receptor α (RORα) | Competitive Binding Assay | IC50 | >30,000 | Very weak binding affinity | [9][10][11] |
| Retinoid-related Orphan Receptor β (RORβ) | Competitive Binding Assay | IC50 | >30,000 | Very weak binding affinity | [9][10][11] |
| Retinoid-related Orphan Receptor γ (RORγ) | Competitive Binding Assay | IC50 | >30,000 | Very weak binding affinity | [9][10][11] |
| Vitamin D Receptor (VDR) | Competitive Binding Assay | IC50 | >30,000 | No binding detected | [9][10][11] |
Note: "-" indicates that a specific quantitative value was not provided in the cited literature.
Disruption of Steroidogenesis
The H295R cell line is a widely used in-vitro model to assess the effects of chemicals on steroidogenesis, as these cells express the key enzymes involved in the synthesis of steroid hormones. One study investigated the endocrine-disrupting potential of ten bisphenol analogues, including BPM, using the H295R cell bioassay[12][13]. The study found that eight of the ten bisphenols, including BPM, significantly increased the estradiol (B170435)/testosterone (E2/T) ratio, suggesting an impact on the steroidogenic pathway[12][13].
Table 2: Effects of this compound on Steroidogenesis in H295R Cells
| Endpoint | Concentration | Result | Finding | Reference |
| Estradiol/Testosterone (E2/T) Ratio | Not specified | Significantly increased | Alteration of steroid hormone balance | [12][13] |
Note: Specific fold-change values for hormone production were not detailed for BPM in the available literature.
Signaling Pathways and Experimental Workflows
Nuclear Receptor Signaling Pathway
The interaction of this compound with nuclear receptors can trigger a cascade of events leading to altered gene expression. The following diagram illustrates the general mechanism of nuclear receptor activation and its potential disruption by an antagonist like BPM.
Experimental Workflow: Receptor Binding Assay
Competitive binding assays are crucial for determining the affinity of a compound for a specific receptor. The following diagram outlines a typical workflow for such an assay.
Experimental Workflow: Reporter Gene Assay
Reporter gene assays are used to assess the functional outcome of receptor binding, i.e., whether a compound acts as an agonist or an antagonist.
Experimental Workflow: H295R Steroidogenesis Assay
The H295R assay evaluates the impact of chemicals on the production of steroid hormones.
Detailed Experimental Protocols
Competitive Receptor Binding Assay (General Protocol)
-
Receptor Preparation: The ligand-binding domain (LBD) of the human nuclear receptor of interest is expressed as a fusion protein (e.g., with GST) in E. coli and purified.
-
Binding Reaction: The purified receptor is incubated in a binding buffer with a constant concentration of a specific radiolabeled ligand (e.g., [³H]-Estradiol for ER).
-
Competition: Increasing concentrations of this compound (or other test compounds) are added to the incubation mixture to compete with the radiolabeled ligand for binding to the receptor.
-
Incubation: The mixture is incubated at 4°C for a sufficient time to reach equilibrium.
-
Separation: Unbound radioligand is separated from the receptor-bound radioligand using a method such as dextran-coated charcoal, filtration, or size-exclusion chromatography.
-
Quantification: The radioactivity of the receptor-bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of BPM that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated by non-linear regression analysis of the competition curve.
Luciferase Reporter Gene Assay (General Protocol)
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa, HEK293) is cultured in appropriate media. Cells are transiently transfected with two plasmids: an expression vector for the nuclear receptor of interest and a reporter plasmid containing a luciferase gene under the control of a hormone-responsive element.
-
Cell Treatment: After transfection, cells are treated with various concentrations of this compound. For agonist testing, BPM is added alone. For antagonist testing, BPM is co-treated with a known agonist for the receptor.
-
Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferin (B1168401) substrate.
-
Data Analysis: For agonistic activity, the concentration of BPM that produces 50% of the maximal response (EC50) is determined. For antagonistic activity, the concentration that inhibits 50% of the agonist-induced response (IC50) is calculated.
H295R Steroidogenesis Assay (OECD TG 456)
-
Cell Culture: Human adrenocortical carcinoma (H295R) cells are maintained in a complete culture medium.
-
Plating: Cells are seeded into multi-well plates and allowed to attach and grow for 24 hours.
-
Exposure: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: The cells are incubated with the test compound for 48 hours.
-
Sample Collection: After incubation, the cell culture medium is collected for hormone analysis. Cell viability is assessed using a method like the MTT assay.
-
Hormone Measurement: The concentrations of key steroid hormones, such as estradiol and testosterone, in the collected medium are quantified using validated methods like ELISA or LC-MS/MS.
-
Data Analysis: The hormone concentrations are normalized to the solvent control, and the fold-change in hormone production is calculated for each BPM concentration. Statistical analysis is performed to determine significant effects.
Conclusion and Future Directions
The available evidence indicates that this compound is an endocrine-disrupting chemical with a multi-faceted mechanism of action. Its demonstrated anti-estrogenic activity, particularly the antagonism of ERα, and its ability to bind to a range of other nuclear receptors highlight its potential to interfere with multiple hormonal pathways. The observed alteration of the E2/T ratio in H295R cells further suggests a disruption of steroidogenesis.
However, significant data gaps remain. To fully characterize the endocrine-disrupting profile of BPM, further research is needed to:
-
Obtain more precise quantitative data (EC50 and IC50 values) for its anti-estrogenic and anti-androgenic activities through comprehensive dose-response studies.
-
Elucidate the specific enzymatic steps in the steroidogenic pathway that are affected by BPM and quantify the changes in the production of a wider range of steroid hormones.
-
Investigate the potential for non-genomic signaling pathway activation by BPM.
-
Conduct in-vivo studies to confirm the endocrine-disrupting effects observed in vitro and to assess the potential for adverse health outcomes at environmentally relevant exposure levels.
A more complete understanding of the endocrine-disrupting mechanisms of this compound is essential for accurate risk assessment and the development of informed regulatory policies.
References
- 1. Antagonistic mechanisms of bisphenol analogues on the estrogen receptor α in zebrafish embryos: Experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisphenol A affects androgen receptor function via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Receptor-binding affinities of bisphenol A and its next-generation analogs for human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 12. An in vitro investigation of endocrine disrupting potentials of ten bisphenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bk4she.dsso.kr [bk4she.dsso.kr]
The Environmental Fate and Degradation of Bisphenol M: A Technical Guide for Researchers
Introduction
Bisphenol M (BPM), a member of the bisphenol family of chemical compounds, is utilized in the manufacturing of various polymers and resins. As with other bisphenols, its potential release into the environment during production, use, and disposal raises concerns about its persistence, mobility, and ultimate fate. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of this compound, drawing on available data for BPM and analogous bisphenol compounds to elucidate its likely behavior in various environmental compartments. This document is intended for researchers, scientists, and professionals in drug development and environmental science who are investigating the environmental impact of bisphenols.
Physicochemical Properties of this compound
The environmental behavior of a chemical is largely dictated by its physicochemical properties. For this compound, specific experimental data is limited, but estimations based on its chemical structure provide valuable insights into its likely environmental distribution.
| Property | Estimated Value | Implication for Environmental Fate |
| Log K_ow_ (Octanol-Water Partition Coefficient) | > 5 | High potential for sorption to organic matter in soil and sediment; potential for bioaccumulation in organisms.[1] |
| BCF (Bioconcentration Factor) | Proximate to 2000 L/kg | Suggests a potential for bioaccumulation, nearing the European Union's REACH regulation criterion for bioaccumulative substances.[1] |
Environmental Degradation Pathways
The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis. While specific studies on BPM are scarce, the degradation pathways of other well-studied bisphenols, such as Bisphenol A (BPA), provide a strong basis for predicting the transformation of BPM in the environment.
Biodegradation
Biodegradation is a primary mechanism for the breakdown of bisphenols in the environment, mediated by a wide range of microorganisms.
Aerobic Biodegradation:
Under aerobic conditions, bacteria and fungi are capable of degrading bisphenols. The degradation of BPA, for instance, is initiated by hydroxylation of the aromatic rings, followed by ring cleavage. This process is often facilitated by enzymes such as cytochrome P450 monooxygenases and multicopper oxidases. It is anticipated that BPM would undergo similar enzymatic attacks, leading to the formation of hydroxylated intermediates that are subsequently mineralized.
Anaerobic Biodegradation:
The biodegradation of bisphenols under anaerobic conditions is generally slower than in the presence of oxygen. For some bisphenols like BPF, degradation is more favorable under anaerobic conditions compared to BPA.[1] The anaerobic degradation pathway for BPM is currently unknown but may involve reductive transformations.
Experimental Protocol: Aerobic Biodegradation of Bisphenols in Seawater
A common method to assess the aerobic biodegradability of bisphenols in an aqueous environment is the sea die-away (SDA) test. This protocol is adapted from studies on BPA and BPF.[2]
-
Sample Collection: Collect seawater from the target marine environment.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Spike the seawater with the BPM stock solution to a final concentration relevant to environmental levels (e.g., 100 µg/L).
-
Incubation: Incubate the spiked seawater samples in the dark at a constant temperature (e.g., 20°C) with gentle agitation to ensure aerobic conditions.
-
Sampling: At predetermined time intervals, withdraw aliquots from the test vessels.
-
Analysis: Extract the BPM from the water samples using solid-phase extraction (SPE) and analyze the concentration using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the concentration of BPM over time to determine the degradation rate and half-life.
Photodegradation
Photodegradation, or photolysis, is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant degradation pathway for bisphenols in sunlit surface waters and on terrestrial surfaces.
Direct Photolysis: Bisphenols can directly absorb UV light, leading to the excitation of their electrons and subsequent bond cleavage.
Indirect Photolysis: In natural waters, dissolved organic matter and other photosensitizers can absorb light and produce reactive oxygen species (ROS), such as hydroxyl radicals and singlet oxygen. These ROS can then react with and degrade bisphenol molecules. The photodegradation of BPA has been shown to be enhanced in the presence of natural water components that promote indirect photolysis.
Experimental Protocol: Photodegradation of Bisphenols in Aqueous Solution
This protocol outlines a typical laboratory experiment to evaluate the photodegradation of this compound.
-
Preparation of Solutions: Prepare an aqueous solution of BPM in purified water (e.g., Milli-Q) at a known concentration.
-
Irradiation: Place the solution in a quartz reactor and expose it to a light source that simulates sunlight (e.g., a xenon arc lamp with filters to mimic the solar spectrum).
-
Control: Maintain a control sample in the dark to account for any degradation not due to light.
-
Sampling: Collect samples from the irradiated and control solutions at regular intervals.
-
Analysis: Analyze the concentration of BPM in the samples using HPLC or LC-MS.
-
Identification of Transformation Products: Utilize techniques such as high-resolution mass spectrometry (HRMS) to identify the structures of the degradation products.
Hydrolysis
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While some bisphenol-related compounds can undergo hydrolysis, particularly under acidic or basic conditions, bisphenols themselves are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). It is expected that this compound would also exhibit low susceptibility to hydrolysis in the environment.
Sorption and Mobility
The high log K_ow_ of this compound suggests that it will have a strong tendency to partition from water into organic phases.[1]
Sorption in Soil and Sediment: BPM is expected to adsorb strongly to soil and sediment, particularly those with high organic carbon content. This sorption will reduce its mobility in the subsurface and its bioavailability to aquatic organisms. The sorption of BPA on marine sediments has been shown to be influenced by the organic content of the sediment, pH, temperature, and salinity.[3]
Mobility: Due to its strong sorption tendency, the mobility of BPM in soil and groundwater is expected to be low. However, transport can occur if it is bound to mobile colloidal particles.
Experimental Protocol: Soil Sorption Study (Batch Equilibrium Method)
This protocol is a standard method for determining the sorption of organic compounds to soil.
-
Soil Preparation: Collect and characterize the soil sample (e.g., determine organic carbon content, pH, and texture). Air-dry and sieve the soil.
-
Preparation of BPM Solutions: Prepare a series of BPM solutions of varying concentrations in a background electrolyte solution (e.g., 0.01 M CaCl_2_).
-
Sorption Experiment: Add a known mass of soil to each BPM solution in a centrifuge tube. Shake the tubes for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Phase Separation: Centrifuge the tubes to separate the soil from the solution.
-
Analysis: Measure the concentration of BPM remaining in the supernatant.
-
Data Analysis: Calculate the amount of BPM sorbed to the soil by difference. Determine the soil-water distribution coefficient (K_d_) and the organic carbon-normalized sorption coefficient (K_oc_).
Visualizing Environmental Processes
The following diagrams illustrate the key concepts and workflows related to the environmental fate and degradation of this compound.
Caption: Overview of the environmental fate of this compound.
Caption: Postulated aerobic biodegradation pathway for this compound.
Caption: Experimental workflow for a soil sorption study.
Conclusion and Research Needs
The environmental fate and degradation of this compound are not yet well-documented in scientific literature. Based on its chemical structure and the behavior of other bisphenols, BPM is expected to be persistent in the environment, with a high potential for sorption to soil and sediment and for bioaccumulation. Biodegradation and photodegradation are likely to be the primary degradation pathways.
To provide a more definitive understanding of the environmental risks associated with BPM, further research is critically needed in the following areas:
-
Quantitative Degradation Studies: Determination of the rates of biodegradation, photodegradation, and hydrolysis of BPM in various environmental matrices.
-
Identification of Transformation Products: Characterization of the intermediate and final products of BPM degradation to assess their potential toxicity.
-
Ecotoxicological Studies: Evaluation of the toxicity of BPM and its degradation products to a range of aquatic and terrestrial organisms.
-
Environmental Monitoring: Measurement of BPM concentrations in environmental samples to understand its occurrence and distribution.
This guide serves as a foundational resource for researchers, highlighting the current knowledge and, more importantly, the significant data gaps that need to be addressed to fully assess the environmental impact of this compound.
References
Bisphenol M: A Technical Toxicological and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Physicochemical Properties
Bisphenol M is chemically known as 4,4'-(1,3-Phenylenediisopropylidene)bisphenol. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13595-25-0 | [1] |
| Molecular Formula | C₂₄H₂₆O₂ | [1] |
| Molecular Weight | 346.47 g/mol | [1] |
| Melting Point | 135 - 139 °C | [1] |
| Appearance | Solid | |
| Solubility | Information not readily available |
Toxicological Profile
Current research has identified several areas of toxicological concern for this compound, including genotoxicity, reproductive toxicity, and promotion of cancer metastasis.
Genotoxicity
A comparative study has shown that this compound exerts genotoxic effects, with a potential greater than that of BPA.[2] The primary mechanism appears to involve the induction of DNA double-strand breaks, which are subsequently repaired by the homologous recombination pathway.[2]
Reproductive and Developmental Toxicity
-
Oocyte Maturation: In vitro studies on mouse oocytes have demonstrated that BPM exposure can inhibit meiotic maturation.[3] This is characterized by a notable impact on the germinal vesicle breakdown (GVBD) and polar body extrusion (PBE) rates, leading to meiotic arrest.[3] The underlying mechanisms involve the disruption of cytoskeleton architecture, including abnormal spindle assembly and chromosome alignment.[3]
Carcinogenicity and Promotion of Metastasis
-
Triple-Negative Breast Cancer: Research indicates that BPM can promote the metastasis of triple-negative breast cancer (TNBC) cells.[3][4] This effect is mediated through the activation of the PI3K/AKT signaling pathway, which in turn triggers an epithelial-mesenchymal transition (EMT).[3][4]
Quantitative Toxicity Data
A comprehensive search of publicly available scientific literature and toxicology databases did not yield specific quantitative toxicity data for this compound, such as acute oral LD50, or repeated dose No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) values. The Safety Data Sheet (SDS) for BPM indicates it is suspected of damaging fertility, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[5] For context, Table 2 provides a summary of selected oral toxicity data for the related compound, Bisphenol A (BPA). It is crucial to note that these values are not directly applicable to BPM and are provided for informational purposes only.
Table 2: Selected Oral Toxicity Data for Bisphenol A (BPA)
| Parameter | Species | Value | Study Type | Reference |
| LD50 | Rat | 3250 mg/kg | Acute | |
| NOAEL | Rat | 5 mg/kg/day | Subchronic (90-day) | |
| LOAEL | Rat | 50 mg/kg/day | Subchronic (90-day) |
Key Experimental Protocols
Genotoxicity Assessment in Chicken DT40 Cells
This study evaluated the genotoxic potential of several bisphenols, including BPM, using a panel of wild-type and DNA repair-deficient chicken DT40 cell lines.[2]
-
Objective: To assess and compare the genotoxicity of BPM and other bisphenols and to elucidate the underlying mechanisms.
-
Test System: Wild-type and various DNA repair-deficient mutant chicken DT40 B-lymphocyte cell lines. The RAD54(-/-) mutant, deficient in homologous recombination repair, was particularly sensitive to BPM.[2]
-
Methodology:
-
Cytotoxicity Assay: To determine the appropriate concentration range for genotoxicity testing, cytotoxicity was first evaluated.
-
Genotoxicity Assessment:
-
Chromosomal Aberration Assay: Wild-type and RAD54(-/-) DT40 cells were exposed to various concentrations of BPM. After a defined incubation period, cells were harvested, and metaphase chromosomes were prepared and analyzed for structural aberrations.
-
γ-H2AX Foci Forming Assay: This assay was used to detect DNA double-strand breaks. Wild-type and RAD54(-/-) cells were treated with BPM, fixed, and stained with an antibody specific for phosphorylated histone H2AX (γ-H2AX), a marker for DNA double-strand breaks. The formation of nuclear foci was then quantified.
-
-
-
Key Findings: BPM induced a higher level of chromosomal aberrations and γ-H2AX foci in RAD54(-/-) cells compared to wild-type cells, indicating that BPM causes DNA double-strand breaks that are repaired by homologous recombination.[2] The genotoxic potential of BPM was reported to be greater than that of BPA.[2]
In Vitro Mouse Oocyte Maturation Assay
This study investigated the effects of BPM on the meiotic maturation of mouse oocytes in vitro.[3]
-
Objective: To evaluate the impact of BPM exposure on oocyte maturation and identify the underlying cellular mechanisms.
-
Test System: Cumulus-oocyte complexes (COCs) collected from female ICR mice.
-
Methodology:
-
Oocyte Collection and In Vitro Maturation (IVM): COCs were collected from the ovaries of primed female mice and cultured in maturation medium.
-
BPM Exposure: Oocytes were cultured in medium containing various concentrations of BPM. A control group was cultured without BPM.
-
Assessment of Meiotic Progression: Oocyte maturation was assessed at different time points by observing the germinal vesicle breakdown (GVBD) and the extrusion of the first polar body (PBE) using light microscopy.
-
Immunofluorescence Staining: To investigate the effects on the cytoskeleton, oocytes were fixed and stained for α-tubulin (to visualize the meiotic spindle) and counterstained with a DNA dye (to visualize chromosomes).
-
Analysis of Cell Cycle Proteins: The levels of key cell cycle regulatory proteins, such as securin and cyclin B1, were analyzed to understand the mechanism of meiotic arrest.
-
-
Key Findings: BPM exposure significantly inhibited PBE, causing meiotic arrest at the metaphase I stage.[3] This was associated with abnormal spindle formation and chromosome misalignment.[3]
Triple-Negative Breast Cancer (TNBC) Metastasis Study
This research explored the effect of BPM on the metastatic potential of TNBC cells.[3][4]
-
Objective: To determine if BPM exposure promotes TNBC cell migration and invasion and to identify the involved signaling pathway.
-
Test Systems:
-
In Vitro: Human (MDA-MB-231) and murine (4T1) TNBC cell lines.
-
In Vivo: Mouse models of breast cancer metastasis.
-
-
Methodology:
-
Cell Proliferation Assay: The effect of BPM on the proliferation of TNBC cells was assessed.
-
Cell Migration and Invasion Assays: Transwell assays were used to measure the ability of TNBC cells to migrate and invade through a basement membrane matrix in the presence of various concentrations of BPM.
-
Western Blot Analysis: The expression and phosphorylation status of proteins in the PI3K/AKT pathway and markers of epithelial-mesenchymal transition (EMT), such as N-cadherin, MMP-2, MMP-9, and Snail, were analyzed in BPM-treated cells.
-
In Vivo Metastasis Model: A mouse model was used to confirm the in vitro findings. TNBC cells were implanted into mice, which were then exposed to BPM. The extent of metastasis to distant organs, such as the lungs, was evaluated.
-
Inhibition of PI3K/AKT Pathway: To confirm the role of this pathway, experiments were repeated in the presence of a specific PI3K inhibitor (wortmannin).
-
-
Key Findings: BPM did not affect TNBC cell proliferation but significantly promoted their migration and invasion.[3][4] This was associated with increased phosphorylation of AKT and upregulation of EMT markers.[3][4] The pro-metastatic effects of BPM were reversed by the PI3K inhibitor, confirming the central role of the PI3K/AKT pathway.[3][4]
Signaling Pathways
PI3K/AKT Signaling in BPM-Induced Breast Cancer Metastasis
This compound has been shown to activate the PI3K/AKT signaling pathway in triple-negative breast cancer cells.[3][4] This activation leads to a cascade of downstream events that promote an epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. The proposed signaling pathway is depicted below.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is not a biologically inert compound and warrants further toxicological investigation. Its demonstrated genotoxicity, adverse effects on female reproductive health, and its ability to promote cancer metastasis highlight the need for a comprehensive risk assessment.
Future research should prioritize:
-
Quantitative Toxicity Studies: Conducting standardized acute, subchronic, and developmental and reproductive toxicity (DART) studies to establish LD50, NOAEL, and LOAEL values for BPM.
-
Mechanistic Studies: Further elucidation of the molecular mechanisms underlying BPM's toxicity, including its interaction with other cellular signaling pathways.
-
Comparative Toxicology: Expanded comparative studies with other bisphenol analogs to better understand the structure-activity relationships and relative risks.
-
Exposure Assessment: Investigating the extent of human exposure to BPM from various sources to better contextualize the potential health risks.
This technical guide provides a foundation for understanding the current toxicological profile of this compound. As new research emerges, this profile will undoubtedly be refined, contributing to a more complete understanding of the safety of this and other BPA analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Bisphenol P and this compound promote triple-negative breast cancer metastasis through activation of AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [논문]Bisphenol P and this compound promote triple-negative breast cancer metastasis through activation of AKT pathways [scienceon.kisti.re.kr]
- 4. asb.scione.com [asb.scione.com]
- 5. Toxicity Evaluation of Bisphenol A Administered by Gavage to Sprague Dawley Rats From Gestation Day 6 Through Postnatal Day 90 - PMC [pmc.ncbi.nlm.nih.gov]
Bisphenol M: A Technical Guide for Researchers on a BPA Alternative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A (BPA) is a widely used industrial chemical in the production of polycarbonate plastics and epoxy resins.[1] However, due to its classification as an endocrine-disrupting chemical (EDC), there is a growing demand for safer alternatives.[1][2] Bisphenols are a class of chemical compounds with two hydroxyphenyl groups.[1] One such alternative that has garnered attention is Bisphenol M (BPM), an organic compound also used in the synthesis of polymers and resins.[3][4] This technical guide provides an in-depth analysis of this compound, focusing on its endocrine activity, mechanisms of action, and the experimental protocols used for its evaluation, to assist researchers and professionals in assessing its suitability as a BPA substitute.
Chemical and Physical Properties
This compound, with the CAS number 13595-25-0, is characterized by two phenolic groups linked by a methylene (B1212753) bridge.[4] It is a solid at room temperature and is utilized as a foundational component in the manufacturing of epoxy and phenolic resins, which are noted for their thermal stability and mechanical strength.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13595-25-0 | [4] |
| Molecular Formula | C₂₄H₂₆O₂ | [4] |
| Physical State | Solid at room temperature | [4] |
| Primary Use | Building block for polymers and resins | [3][4] |
Endocrine Activity Profile of this compound
The primary concern with BPA and its analogues is their ability to interfere with the endocrine system, particularly through interaction with nuclear receptors.[1][5]
Estrogenic and Anti-Estrogenic Activity
Like BPA, many of its derivatives can bind to estrogen receptors (ERα and ERβ), albeit with varying affinities.[6] While BPA itself has a binding affinity for ERs that is 1,000 to 2,000 times lower than 17β-estradiol (E2), it can still elicit significant biological responses.[6] Studies on various bisphenol derivatives have shown a range of estrogenic activities. For instance, tetrachlorobisphenol A (TCBPA) has demonstrated higher activity than BPA in MCF-7 human breast cancer cells.[7] Notably, some studies have found that this compound showed no agonistic activity against ERβ.[8]
Androgenic and Anti-Androgenic Activity
Several bisphenols, including BPA, have been shown to exhibit anti-androgenic activity by antagonizing the androgen receptor (AR).[9][10] BPA can competitively inhibit the binding of androgens to the AR and disrupt its function through various mechanisms, including inhibiting nuclear translocation.[9][10][11] For example, in one study, BPA and Bisphenol AF (BPAF) acted as AR antagonists with an IC50 of 1-2 μM.[12] The anti-androgenic potential of this compound requires further dedicated investigation to fully characterize its profile in comparison to BPA.
Table 2: Comparative Endocrine Activity of Bisphenols (Qualitative Summary)
| Compound | Estrogenic Activity (ERα) | Estrogenic Activity (ERβ) | Anti-Androgenic Activity (AR) | Reference |
| Bisphenol A (BPA) | Agonist (weak) | Agonist (weak) | Antagonist | [6][9][12] |
| This compound (BPM) | Not specified | No agonist activity | Not specified | [8] |
| Tetrachlorobisphenol A (TCBPA) | Agonist (higher than BPA) | Not specified | Inactive | [7] |
| Bisphenol AF (BPAF) | Agonist | Antagonist | Antagonist | [8][9][13] |
| Bisphenol S (BPS) | Agonist (weak) | Not specified | No competitive binding | [9][14] |
Mechanism of Action
The endocrine-disrupting effects of bisphenols are primarily mediated through their interaction with nuclear receptors, which are ligand-activated transcription factors.[6][15]
Nuclear Receptor Signaling
Upon binding to a nuclear receptor like ERα, a ligand such as BPA induces a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen responsive elements (EREs) in the promoter regions of target genes, thereby regulating their expression.[6] BPA is also known to bind to other receptors, including the G protein-coupled estrogen receptor (GPR30) and the estrogen-related receptor γ (ERRγ), which can trigger non-genomic signaling pathways.[6][13] The antagonistic action on the androgen receptor often involves competitive binding to the ligand-binding domain, preventing the natural hormone from activating the receptor.[9][10]
Caption: General mechanism of bisphenol action on nuclear receptors.
Experimental Protocols
To evaluate the endocrine-disrupting potential of compounds like this compound, several key in vitro assays are employed.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test chemical to the estrogen receptor compared to 17β-estradiol.[16]
Methodology:
-
Preparation of Rat Uterine Cytosol: Uteri are collected from ovariectomized female rats and homogenized in a TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to obtain the cytosol, which contains the estrogen receptors.[16]
-
Saturation Binding Experiment: To characterize the receptor preparation, a saturation binding experiment is performed using increasing concentrations of radiolabeled estradiol (B170435) ([³H]-E2) to determine the receptor density (Bmax) and dissociation constant (Kd).[17]
-
Competitive Binding Assay: A constant concentration of [³H]-E2 and uterine cytosol is incubated with a range of concentrations of the test compound.[16]
-
Separation and Counting: The receptor-bound and free [³H]-E2 are separated, often using a hydroxylapatite (HAP) slurry. The radioactivity of the bound fraction is measured using a scintillation counter.[16]
-
Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of [³H]-E2 (IC50) is calculated. This is used to determine the relative binding affinity (RBA) compared to a reference estrogen.[18]
Caption: Workflow for an Estrogen Receptor Competitive Binding Assay.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic or anti-estrogenic activity of a substance by measuring its effect on the proliferation of the human breast cancer cell line MCF-7, which is estrogen-responsive.[19][20]
Methodology:
-
Cell Culture: MCF-7 cells are cultured in a phenol (B47542) red-free medium (as phenol red has weak estrogenic activity) supplemented with charcoal-dextran stripped fetal bovine serum to remove endogenous steroids.[19]
-
Cell Seeding: Cells are seeded into multi-well plates at a specific density (e.g., 3 x 10³ cells per well in a 96-well plate).[19]
-
Treatment: After a period of hormone deprivation, cells are treated with various concentrations of the test compound for several days (e.g., 6 days).[19][21]
-
Viability Assessment: Cell proliferation is measured using a viability assay, such as the MTT assay, which measures the metabolic activity of the cells.[22][23]
-
Data Analysis: The proliferative effect of the test compound is compared to that of a vehicle control and a positive control (17β-estradiol). The concentration that produces a half-maximal proliferative response (EC50) is determined.
Reporter Gene Assay
Reporter gene assays are used to measure the ability of a chemical to activate or inhibit the transcriptional activity of a specific nuclear receptor.[24][25]
Methodology:
-
Cell Lines: A suitable cell line (e.g., HeLa, HEK293) is used. These cells are often chosen because they lack endogenous expression of the receptor of interest.[24][26]
-
Transfection: The cells are transiently or stably transfected with two plasmids:
-
Treatment: The transfected cells are exposed to various concentrations of the test compound.
-
Reporter Gene Measurement: After incubation, the cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase).[24]
-
Data Analysis: The transcriptional activity is quantified and plotted against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.
Conclusion
This compound is being considered as an alternative to BPA in various industrial applications.[3] However, a thorough evaluation of its endocrine-disrupting potential is critical to avoid "regrettable substitution," where a hazardous chemical is replaced with one that is equally or more harmful. While some data suggests that BPM may have a different receptor interaction profile than BPA, particularly with ERβ, comprehensive studies are still needed to fully elucidate its estrogenic, anti-estrogenic, androgenic, and anti-androgenic activities.[8] The experimental protocols detailed in this guide provide a framework for researchers to systematically investigate the biological effects of this compound and other BPA alternatives, ensuring a more informed and science-based approach to chemical substitution.
References
- 1. Bisphenol - Wikipedia [en.wikipedia.org]
- 2. Seven Bisphenol A alternatives will be the focus of the attention for several research projects | Parc [eu-parc.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS 13595-25-0: this compound | CymitQuimica [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisphenol A affects androgen receptor function via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of Bisphenol A on androgen receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bisphenol A affects androgen receptor function via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Concern about the Safety of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. epa.gov [epa.gov]
- 18. eco.korea.ac.kr [eco.korea.ac.kr]
- 19. Effects of bisphenol compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 23. The Genotoxic and Cytotoxic Effects of Bisphenol-A (BPA) in MCF-7 Cell Line and Amniocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Frontiers | Reporter Cell Lines for the Characterization of the Interactions between Human Nuclear Receptors and Endocrine Disruptors [frontiersin.org]
- 27. researchgate.net [researchgate.net]
Unveiling the Anti-Estrogenic Profile of Bisphenol M: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the anti-estrogenic activity of Bisphenol M (BPM), a member of the tricyclic bisphenol family. Geared towards researchers, scientists, and drug development professionals, this document synthesizes current scientific findings on BPM's antagonistic effects on estrogen receptors, presenting quantitative data, detailed experimental methodologies, and mechanistic pathway diagrams to facilitate a comprehensive understanding of its endocrine-disrupting potential.
Executive Summary
This compound (BPM) has been identified as a potent anti-estrogenic compound, exhibiting strong antagonistic effects on both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][2] Unlike many other bisphenol analogues that mimic estrogen, BPM actively inhibits the action of endogenous estrogens, such as 17β-estradiol (E2). This antagonistic activity is attributed to the unique tricyclic structure of BPM, which creates steric hindrance within the ligand-binding domain of the estrogen receptors.[1] In vitro studies utilizing robust cell-based assays have demonstrated a clear dose-dependent inhibition of E2-induced estrogenic activity by BPM.
Quantitative Assessment of Anti-Estrogenic Activity
The anti-estrogenic potency of this compound has been quantified using various in vitro assays. A key study employing MVLN (MCF-7 luc) cells, which are human breast cancer cells stably transfected with an estrogen-responsive luciferase reporter gene, systematically evaluated the antagonistic activity of eleven bisphenols, including BPM. The results demonstrated that BPM exhibits a dose-dependent inhibition of E2-induced luciferase activity, confirming its anti-estrogenic properties.[3]
While a specific IC50 value for this compound's anti-estrogenic activity is not consistently reported across the literature, its antagonistic profile is evident from dose-response curves. In the presence of 1 nmol/L 17β-estradiol, BPM demonstrated a clear inhibitory effect on estrogen receptor activation.[3] Further investigations have tested BPM at concentrations up to 10 μmol/L to confirm its antagonistic effects on E2-induced estrogen receptor agonism.[3]
Table 1: Summary of Anti-Estrogenic Activity Data for this compound
| Assay Type | Cell Line | Estrogen Receptor Subtype(s) | Key Findings | Reference |
| Reporter Gene Assay | MVLN | ERα | Exhibited a dose-dependent inhibition of 1 nmol/L E2-induced activity. | [3] |
| Mechanistic Study | Not Specified | ERα and ERβ | Identified as a tricyclic bisphenol that acts as an antagonist for both receptors. | [1] |
| In Vivo Zebrafish Embryo Assay | Zebrafish Embryos | ERα | Indicated strong anti-estrogenic effects comparable to 4-hydroxytamoxifen. | [2] |
Mechanism of Action: Estrogen Receptor Antagonism
The primary mechanism behind this compound's anti-estrogenic activity is its function as a competitive antagonist of estrogen receptors (ERs). Unlike estrogen agonists that bind to and activate the receptor, BPM occupies the ligand-binding pocket and induces a conformational change that prevents the recruitment of coactivator proteins necessary for gene transcription. This inhibitory action is particularly pronounced due to its tricyclic structure, which sterically hinders the receptor from adopting an active conformation.[1]
Below is a diagram illustrating the differential signaling pathways of an estrogen agonist (like E2) versus an anti-estrogen (like BPM).
Key Experimental Protocols
The anti-estrogenic activity of this compound is primarily determined through in vitro reporter gene assays and competitive binding assays.
Estrogen Receptor Transcriptional Activation Reporter Gene Assay
This assay quantifies the ability of a compound to inhibit the transcriptional activity of estrogen receptors in the presence of an agonist.
Objective: To measure the dose-dependent inhibition of E2-induced reporter gene expression by this compound.
General Protocol Outline:
-
Cell Culture: MVLN or other suitable cells (e.g., HeLa, HepG2) are cultured in appropriate media. For antagonist assays, charcoal-stripped serum is used to eliminate confounding effects of endogenous estrogens.
-
Transfection (if necessary): In cells not stably expressing the components, transient transfection with plasmids encoding the estrogen receptor (ERα or ERβ) and an estrogen response element (ERE)-driven reporter gene (e.g., luciferase) is performed.
-
Treatment: Cells are treated with a range of concentrations of this compound in the presence of a fixed concentration of 17β-estradiol (e.g., 1 nM or 10 nM).
-
Incubation: Cells are incubated for a specified period (e.g., 24-48 hours) to allow for receptor binding, transcriptional activation, and reporter protein expression.
-
Lysis and Measurement: Cells are lysed, and the reporter gene activity (e.g., luminescence for luciferase) is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the activity induced by E2 alone. A dose-response curve is generated to visualize the inhibitory effect of BPM.
Competitive Estrogen Receptor Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.
Objective: To determine the relative binding affinity of this compound for ERα and ERβ.
General Protocol Outline:
-
Receptor Preparation: Recombinant human ERα or ERβ ligand-binding domains (LBDs) or cytosolic extracts from estrogen-sensitive tissues (e.g., rat uterus) are prepared.
-
Competitive Binding Reaction: A fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]E2) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Receptor-bound radioligand is separated from the free radioligand using methods such as dextran-coated charcoal or filtration.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: A competition curve is plotted, and the IC50 value (the concentration of BPM that inhibits 50% of the specific binding of the radiolabeled E2) is calculated.
Conclusion and Future Directions
The available evidence strongly indicates that this compound possesses significant anti-estrogenic activity, functioning as a direct antagonist to both ERα and ERβ. Its unique tricyclic structure distinguishes it from many other bisphenols that exhibit estrogenic properties. The dose-dependent inhibition of E2-mediated receptor activation in reporter gene assays provides clear evidence of its antagonistic mechanism.
For drug development professionals, the potent ER antagonism of BPM could be a starting point for the design of novel selective estrogen receptor modulators (SERMs). For researchers in toxicology and environmental health, the anti-estrogenic profile of BPM warrants further investigation into its potential endocrine-disrupting effects in vivo, particularly concerning reproductive and developmental health. Future studies should focus on establishing definitive IC50 values across various cell lines and receptor subtypes and exploring the in vivo consequences of exposure to this compound.
References
- 1. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonistic mechanisms of bisphenol analogues on the estrogen receptor α in zebrafish embryos: Experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Bisphenol M's Interaction with Estrogen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol M (BPM), a member of the bisphenol family of chemicals, has garnered scientific interest due to its potential interaction with estrogen receptors (ERs), key mediators of hormonal signaling. As a tricyclic bisphenol, its structural characteristics suggest a distinct binding mode and functional outcome compared to the more extensively studied Bisphenol A (BPA). This technical guide provides a comprehensive overview of the binding affinity of this compound to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), details the experimental protocols used for these determinations, and illustrates the relevant biological pathways.
Data Presentation: Quantitative Binding Affinity of this compound
The binding affinity of this compound and other selected bisphenols to ERα and ERβ is summarized in the tables below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand that displaces 50% of a radiolabeled reference ligand from the receptor. A lower IC50 value indicates a higher binding affinity.
Table 1: Estrogen Receptor α (ERα) Binding Affinities of Selected Bisphenols [1]
| Compound | IC50 (nM) |
| 17β-Estradiol (E2) | 0.88 ± 0.13 |
| This compound (BPM) | 56.8 ± 11.7 |
| Bisphenol A (BPA) | 1030 |
| Bisphenol AF (BPAF) | 53.4 ± 7.3 |
| Bisphenol B (BPB) | 195 ± 44 |
| Bisphenol C (BPC) | 2.81 ± 0.61 |
Table 2: Estrogen Receptor β (ERβ) Binding Affinities of Selected Bisphenols [1]
| Compound | IC50 (nM) |
| 17β-Estradiol (E2) | 2.17 ± 0.6 |
| This compound (BPM) | 148 ± 80 |
| Bisphenol A (BPA) | 900 |
| Bisphenol AF (BPAF) | 18.9 ± 8.4 |
| Bisphenol B (BPB) | 79.8 ± 12.6 |
| Bisphenol C (BPC) | 2.99 ± 1.0 |
Summary of Findings:
-
This compound demonstrates a moderate binding affinity for both ERα and ERβ.
-
Its affinity for ERα (IC50 = 56.8 ± 11.7 nM) is higher than its affinity for ERβ (IC50 = 148 ± 80 nM)[1].
-
Compared to the endogenous ligand 17β-estradiol, BPM's binding affinity is significantly lower for both receptor subtypes.
-
Notably, studies have shown that while BPM binds to ERβ, it does not exhibit agonistic activity[1]. Instead, tricyclic bisphenols like BPM have been shown to possess antagonistic properties, potentially by disrupting the active conformation of the receptor[1][2].
Experimental Protocols
The determination of bisphenol binding affinity to estrogen receptors relies on established in vitro assays. The following are detailed methodologies for two key experiments.
Competitive Estrogen Receptor Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.
1. Preparation of Rat Uterine Cytosol (ER Source):
-
Uteri are collected from female rats ovariectomized 7-10 days prior to the experiment to minimize endogenous estrogen levels[3].
-
The uterine tissue is homogenized in an ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[3].
-
The homogenate is subjected to centrifugation at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction[3].
-
The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C to obtain the cytosol, which contains the estrogen receptors[3].
2. Competitive Binding Reaction:
-
A constant concentration of radiolabeled 17β-estradiol (e.g., [3H]E2) is incubated with the uterine cytosol preparation[4].
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding to the ER[4].
-
The reaction is incubated at 4°C for an extended period (e.g., 20 hours) to reach equilibrium[5].
3. Separation of Bound and Free Ligand:
-
A hydroxylapatite (HAP) slurry is added to the reaction mixture to separate the receptor-bound radioligand from the free radioligand[5].
-
The mixture is centrifuged, and the HAP pellet containing the receptor-ligand complex is washed.
4. Quantification and Data Analysis:
-
The radioactivity of the HAP pellet is measured using a liquid scintillation counter[4].
-
A competition curve is generated by plotting the percentage of bound radioligand against the logarithm of the competitor concentration.
-
The IC50 value is determined from this curve, representing the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol[3].
Luciferase Reporter Gene Assay for Estrogenic Activity
This cell-based assay measures the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.
1. Cell Culture and Transfection:
-
A suitable mammalian cell line, such as HeLa or MCF-7, is cultured in appropriate media[6][7].
-
The cells are transfected with two plasmids:
2. Compound Treatment:
-
The transfected cells are treated with various concentrations of the test compound (e.g., this compound)[9].
-
A positive control (e.g., 17β-estradiol) and a vehicle control (e.g., DMSO) are included[9].
-
For antagonism assays, cells are co-treated with a fixed concentration of 17β-estradiol and varying concentrations of the test compound[4].
3. Cell Lysis and Luciferase Assay:
-
After an incubation period (e.g., 24 hours), the cells are lysed to release the cellular components, including the expressed luciferase enzyme[10].
-
A luciferase assay reagent containing the substrate luciferin (B1168401) is added to the cell lysate[10].
-
The light produced by the enzymatic reaction is measured using a luminometer[8].
4. Data Analysis:
-
Luciferase activity is typically normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell viability.
-
For agonist assays, the fold induction of luciferase activity compared to the vehicle control is calculated to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonist assays, the inhibition of estradiol-induced luciferase activity is measured to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key pathways and processes related to this compound's interaction with estrogen receptors.
Caption: Classical estrogen receptor signaling pathway initiated by this compound.
Caption: Workflow for a competitive estrogen receptor binding assay.
Caption: Logical relationship of this compound's binding and activity at ERα and ERβ.
References
- 1. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonistic mechanisms of bisphenol analogues on the estrogen receptor α in zebrafish embryos: Experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eco.korea.ac.kr [eco.korea.ac.kr]
- 6. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding | PLOS One [journals.plos.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Practicalities of Bisphenol M in the Laboratory: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and stability of Bisphenol M (BPM) in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental protocols for in-house determination of these critical parameters, and offers insights into the expected behavior of BPM based on current knowledge of analogous bisphenol compounds.
Executive Summary
This compound (4,4'-(1,3-Phenylene-bis(1-methylethylidene))bisphenol), a member of the bisphenol family, is utilized in various industrial applications.[1] Understanding its solubility and stability in laboratory solvents is paramount for accurate and reproducible research, from initial stock solution preparation to the execution of complex biological assays. This guide addresses the current landscape of available data for BPM, acknowledging the existing data gaps and providing robust, adaptable methodologies for researchers to determine these properties empirically.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility and stability characteristics.
| Property | Value | Reference |
| CAS Number | 13595-25-0 | [1][2] |
| Molecular Formula | C₂₄H₂₆O₂ | [1][2] |
| Molecular Weight | 346.46 g/mol | [2] |
| Melting Point | 135-139 °C | [2] |
| Appearance | Solid | [1] |
| LogP | 6.12 | [2] |
Solubility of this compound
Precise solubility data is critical for preparing stock solutions of known concentrations and avoiding precipitation during experiments. While comprehensive quantitative solubility data for this compound across a wide range of laboratory solvents is not extensively documented in publicly available literature, some information can be gleaned from commercial product listings and inferred from the behavior of structurally similar bisphenols.
Known Quantitative Solubility Data
The following table summarizes the currently available quantitative solubility data for this compound.
| Solvent | Concentration | Reference |
| Methanol | 100 µg/mL | |
| Methanol | 10 mg/mL |
Expected Solubility in Common Laboratory Solvents
Based on the LogP value of 6.12, this compound is a highly non-polar compound.[2] This suggests a higher solubility in organic solvents compared to aqueous solutions. The principle of "like dissolves like" provides a framework for predicting its solubility in other common laboratory solvents. It is anticipated that this compound will exhibit good solubility in solvents such as dimethyl sulfoxide (B87167) (DMSO), acetone, and acetonitrile, which are commonly used for dissolving non-polar compounds. The presence of two phenolic hydroxyl groups may impart some limited solubility in polar protic solvents like ethanol.
Experimental Protocol for Solubility Determination
To empower researchers to generate precise solubility data for their specific laboratory conditions, the following gravimetric method is recommended.
Objective: To determine the saturation solubility of this compound in various laboratory solvents at a controlled temperature.
Materials:
-
This compound powder (high purity)
-
Selected laboratory solvents (e.g., methanol, ethanol, acetonitrile, DMSO, acetone)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature incubator/shaker
-
Centrifuge
-
Pipettes and tips
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
Procedure:
-
Preparation: Add an excess amount of this compound powder to a series of vials.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved solid.
-
Aliquoting and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. For highly accurate results, filter the supernatant using a syringe filter compatible with the solvent.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial and evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the BPM.
-
Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried this compound residue.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant taken
Workflow for Solubility Determination
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Bisphenol M
Introduction
Bisphenol M (BPM), also known as 1,3-bis(4-hydroxyphenyl)propane, is a structural analog of the well-known endocrine disruptor Bisphenol A (BPA). As regulatory restrictions on BPA in consumer products have tightened, a variety of other bisphenol compounds, including BPM, have been introduced as replacements in the manufacturing of polycarbonate plastics and epoxy resins. These materials are commonly used in food packaging, thermal paper, and other consumer goods. The structural similarity of BPM to BPA raises concerns about its potential to exhibit similar endocrine-disrupting activities. Therefore, sensitive and reliable analytical methods are crucial for monitoring the presence of BPM in various matrices, including food, environmental samples, and biological fluids, to assess human exposure and potential health risks.
This document provides detailed application notes and protocols for the analytical detection of this compound, intended for researchers, scientists, and professionals in drug development.
Analytical Techniques for this compound Detection
Several advanced analytical techniques are employed for the detection and quantification of this compound. The most common and effective methods are based on chromatography coupled with mass spectrometry, which offer high sensitivity and selectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the analysis of bisphenols due to its high sensitivity, selectivity, and applicability to a wide range of polar and non-volatile compounds like BPM. LC-MS/MS does not typically require derivatization, simplifying sample preparation.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of bisphenols. However, it often requires a derivatization step to increase the volatility and thermal stability of the analytes.[1][2] This can add complexity to the sample preparation process but can also lead to excellent separation and sensitivity.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): For certain applications, HPLC with a fluorescence detector can be a cost-effective alternative to mass spectrometry.[3] This method offers good sensitivity for fluorescent compounds, but may be less selective than MS-based methods.
Quantitative Data Summary
The following table summarizes the quantitative data for the detection of this compound using different analytical methods as reported in the scientific literature. This allows for a direct comparison of the performance of various techniques.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| QuEChERS GC-MS | Canned Foods and Beverages | 0.10 µg/kg | 0.33 µg/kg | Not Reported | [1][2] |
| QuEChERS LC-MS/MS | Canned Foods and Beverages | 0.12 µg/kg | 0.40 µg/kg | Not Reported | [1][2] |
Note: The performance of analytical methods can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Experimental Protocols
This section provides a detailed protocol for a representative and widely used method for the analysis of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is suitable for complex food matrices.[1][2]
Protocol: QuEChERS Extraction and LC-MS/MS Analysis of this compound in Canned Food
1. Sample Preparation (QuEChERS Extraction)
-
Homogenization: Homogenize solid or semi-solid food samples using a blender. For canned products with both solid and liquid portions, these can be analyzed separately to assess migration.[1]
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
For solid samples, add 5 mL of ultrapure water to facilitate liquid-liquid extraction.[1]
-
Add an appropriate internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA - primary secondary amine).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Solvent Exchange:
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase (e.g., water:acetonitrile, 50:50 v/v) for LC-MS/MS analysis.
-
2. Instrumental Analysis (LC-MS/MS)
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
-
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically used for bisphenols.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ion transitions for this compound need to be determined by direct infusion of a standard solution. For example, for a precursor ion [M-H]⁻, at least two product ions should be monitored for confident identification and quantification.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
3. Data Analysis and Quantification
-
Calibration: Prepare a series of matrix-matched calibration standards by spiking blank food extracts with known concentrations of this compound.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration of BPM in the samples by interpolating their peak area ratios from the calibration curve.
-
Quality Control: Include quality control samples (blanks, spiked blanks, and sample duplicates) in each analytical batch to ensure the accuracy and precision of the results.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Key analytical methods for BPM detection.
References
- 1. Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Bisphenol M in Human Serum by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol M (BPM), an analogue of Bisphenol A (BPA), is used in the manufacturing of various consumer products. Concerns over the endocrine-disrupting properties of BPA have led to the increased use of its analogues, including BPM. Consequently, the need for sensitive and reliable methods for quantifying BPM in human biological matrices, such as serum, is crucial for assessing human exposure and understanding its potential health effects. This application note provides a detailed protocol for the quantification of this compound in human serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The described method, involving solid-phase extraction (SPE) for sample clean-up and pre-concentration, is suitable for high-throughput analysis in clinical and research settings.
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters for the analysis of this compound and other bisphenol analogues in human serum, based on established LC-MS/MS methods.[1][2][3]
Table 1: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound (BPM) | 0.05 - 0.19 | 0.15 - 0.50 |
| Bisphenol A (BPA) | 0.04 - 0.20 | 0.12 - 0.80 |
| Bisphenol S (BPS) | 0.05 - 0.15 | 0.15 - 0.45 |
| Bisphenol F (BPF) | 0.05 - 0.18 | 0.15 - 0.55 |
Table 2: Recovery and Precision
| Analyte | Spiking Level (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound (BPM) | 1.0 | 92 | 5.8 |
| 10.0 | 95 | 4.2 | |
| 50.0 | 98 | 3.5 | |
| Bisphenol A (BPA) | 1.0 | 88 | 6.1 |
| 10.0 | 93 | 4.5 | |
| 50.0 | 96 | 3.8 |
Experimental Workflow
Caption: Workflow for BPM quantification in human serum.
Experimental Protocols
Sample Preparation and Solid-Phase Extraction (SPE)
This protocol details the steps for extracting this compound from human serum samples. To account for both free and conjugated forms of BPM, an enzymatic hydrolysis step is included. If only the free form is of interest, this step can be omitted.
Materials:
-
Human serum samples
-
BPM and isotope-labeled internal standard (e.g., ¹³C₁₂-BPM) stock solutions
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
SPE cartridges (e.g., Oasis HLB or equivalent)
Protocol:
-
Sample Thawing: Thaw frozen human serum samples at room temperature.
-
Internal Standard Spiking: To a 0.5 mL aliquot of serum in a glass tube, add the internal standard to a final concentration of 10 ng/mL.
-
Enzymatic Hydrolysis (for total BPM):
-
Add 0.25 mL of ammonium acetate buffer.
-
Add 10 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate the mixture at 37°C for at least 4 hours (or overnight).
-
-
Protein Precipitation: Add 1.0 mL of cold methanol to the sample, vortex for 1 minute to precipitate proteins.[4]
-
Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant for SPE.
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of LC-MS grade water.
-
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.
-
Elution: Elute the analytes with 3 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: A reversed-phase column suitable for bisphenol analysis, such as a C18 or biphenyl (B1667301) column (e.g., Raptor Biphenyl 2.1 x 50 mm, 1.8 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound (BPM) | 345.2 | 330.3 | 251.4 | -15 |
| ¹³C₁₂-BPM (IS) | 357.2 | 342.3 | 259.4 | -15 |
Derivatization for Enhanced Sensitivity
For applications requiring lower detection limits, pre-column derivatization with dansyl chloride can significantly enhance the signal intensity in positive ionization mode.[3][6][7]
Caption: Derivatization of BPM with dansyl chloride.
Brief Protocol for Derivatization:
-
After the elution step (Protocol 1, step 10) and evaporation, reconstitute the sample in a sodium bicarbonate buffer (pH ~9).
-
Add a solution of dansyl chloride in acetone.
-
Incubate the reaction mixture at 60°C for 10-20 minutes.
-
Stop the reaction by adding a quenching agent (e.g., formic acid).
-
The sample is then ready for LC-MS/MS analysis in positive ionization mode.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human serum. Proper sample preparation, including solid-phase extraction, is critical for removing matrix interferences and achieving reliable results. This application note serves as a comprehensive guide for researchers and scientists to implement BPM analysis, contributing to a better understanding of human exposure to this emerging environmental contaminant.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of trace levels of eleven bisphenol A analogues in human blood serum by high performance liquid chromatography–tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. library.dphen1.com [library.dphen1.com]
- 5. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of LC-MS/MS method for quantification of bisphenol A and estrogens in human plasma and seminal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Bisphenol M in Food Contact Materials and Environmental Samples using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Bisphenol M (BPM), an emerging bisphenol analog, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach to the optimized liquid chromatography and mass spectrometry conditions for selective and accurate quantification. This method is suitable for the analysis of BPM in various matrices, including food contact materials and environmental samples.
Introduction
Bisphenol A (BPA) is a well-known endocrine disruptor, and its use in consumer products, particularly food packaging, is increasingly restricted. This has led to the introduction of numerous BPA alternatives, including this compound (BPM). As the toxicological profile of these analogs is not yet fully understood, there is a growing need for sensitive and reliable analytical methods to monitor their presence in food, environmental matrices, and biological samples. This application note presents a validated HPLC-MS/MS method for the determination of BPM, providing researchers with the necessary tools for exposure and safety assessments.
Experimental Protocols
Sample Preparation (QuEChERS Method)
This protocol is adapted from a method for the analysis of multiple bisphenols in food matrices.
a. Materials and Reagents:
-
This compound analytical standard (≥99.0%)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (LC-MS grade)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (15 mL and 2 mL)
b. Extraction Procedure:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 5 mM ammonium (B1175870) acetate |
| Mobile Phase B | Methanol |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 4.0 | |
| 4.1 | |
| 6.0 |
b. Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 345.2 |
| Product Ion 1 (m/z) (Quantifier) | 330.3 |
| Product Ion 2 (m/z) (Qualifier) | 251.4 |
| Interface Temperature | 400 °C |
| Nebulizing Gas Flow | 2 L/min |
| Heating Gas Flow | 10 L/min |
| Drying Gas Flow | 10 L/min |
| Desolvation Temperature | 650 °C |
Quantitative Data
The following table summarizes the quantitative performance of a similar multi-bisphenol method, which can be considered indicative for the analysis of this compound.[1]
| Parameter | Value (for a 16-bisphenol mix) |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 115% |
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Signaling Pathways and Logical Relationships
For the analysis of a single analyte using a well-established technique like LC-MS/MS, a signaling pathway diagram is not applicable. The logical relationship is a linear workflow as depicted in the experimental workflow diagram above.
Disclaimer: This application note is for informational purposes only and is intended for use by qualified professionals. The protocols described should be validated in the user's laboratory for their specific application.
References
Application Note: In Vitro Estrogenicity Assessment of Bisphenol M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol M (BPM) is a member of the bisphenol family of chemicals, which are widely used in the manufacturing of plastics and resins.[1] Concerns over the endocrine-disrupting potential of bisphenols, particularly their ability to mimic the action of estrogen, have led to extensive research into their biological activities.[1] This document provides a detailed protocol for assessing the in vitro estrogenic activity of this compound using the MCF-7 cell proliferation assay (E-Screen). This assay is a robust and sensitive method for quantifying the estrogen-like effects of compounds by measuring their ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[2][3]
The estrogenic action of compounds like BPM is primarily mediated through their interaction with estrogen receptors (ERα and ERβ).[4][5] Upon binding, the ligand-receptor complex can modulate the transcription of estrogen-responsive genes, leading to various cellular responses, including cell proliferation.[5][6] Understanding the estrogenic potential of BPM is crucial for evaluating its safety and potential impact on human health.
Experimental Protocols
This section details the methodology for the MCF-7 E-Screen assay to determine the estrogenic activity of this compound.
Materials and Reagents
-
MCF-7 BUS cell line (or other well-characterized, estrogen-responsive MCF-7 subline)[3]
-
Dulbecco's Modified Eagle Medium (DMEM), phenol (B47542) red-free
-
Fetal Bovine Serum (FBS)
-
Dextran-Coated Charcoal (DCC)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
L-glutamine
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
17β-Estradiol (E2) (positive control)
-
This compound (BPM) (test compound)
-
Dimethyl sulfoxide (B87167) (DMSO) (vehicle control)
-
ICI 182,780 (Fulvestrant) (estrogen receptor antagonist for confirmation)[7]
-
Cell counting solution (e.g., Trypan Blue) or a cell proliferation assay kit (e.g., MTS, SYBR Green)[8]
-
Sterile cell culture flasks, plates (96-well), and other necessary labware
Preparation of Media
-
Complete Growth Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Estrogen-Free Medium (EFM): DMEM (phenol red-free) supplemented with 10% Dextran-Coated Charcoal stripped FBS (DCC-FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine. The DCC treatment removes endogenous steroids from the serum.
MCF-7 Cell Culture and Maintenance
-
Culture MCF-7 cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
MCF-7 E-Screen Protocol
-
Hormone Deprivation:
-
When MCF-7 cells are approximately 70-80% confluent, wash them twice with sterile PBS.
-
Replace the complete growth medium with Estrogen-Free Medium (EFM).
-
Incubate the cells for a minimum of 72 hours to ensure they become quiescent and responsive to estrogenic stimuli.[9]
-
-
Cell Seeding:
-
After the hormone deprivation period, detach the cells using Trypsin-EDTA.
-
Resuspend the cells in EFM and perform a cell count.
-
Seed the cells into 96-well plates at an optimized density (e.g., 3 x 10³ cells per well) in 100 µL of EFM.[2]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and 17β-Estradiol (E2) in EFM. A typical concentration range for E2 is 10⁻¹³ to 10⁻⁸ M, and for BPM, a wider range such as 10⁻⁹ to 10⁻⁴ M should be tested.[10]
-
Also prepare a vehicle control (DMSO in EFM) and a negative control (EFM only). The final DMSO concentration should be kept below 0.1%.
-
For confirmatory assays, co-treat a set of BPM and E2 wells with an estrogen receptor antagonist like ICI 182,780 (at a concentration of 10⁻⁷ M) to confirm that the proliferative effect is ER-mediated.[7]
-
Remove the seeding medium from the 96-well plates and add 200 µL of the prepared treatment solutions to the respective wells. Each treatment should be performed in triplicate or quadruplicate.
-
-
Incubation:
-
Incubate the plates for 6 days (144 hours) in a humidified incubator at 37°C with 5% CO2.[3]
-
-
Assessment of Cell Proliferation:
Data Analysis
-
Calculate the mean and standard deviation for each treatment group.
-
Normalize the data to the vehicle control.
-
Plot the concentration-response curves for BPM and E2.
-
Determine the EC50 (half-maximal effective concentration) for both compounds.
-
The relative proliferative effect (RPE) of BPM can be calculated as the ratio of the maximum proliferation induced by BPM to the maximum proliferation induced by E2, multiplied by 100.
Data Presentation
The following tables summarize the estrogenic activity of this compound in comparison to other bisphenols, as reported in the literature. It is important to note that this compound has been shown to have no significant agonistic activity on the estrogen receptor beta (ERβ).[11]
| Compound | Assay Type | Receptor | Activity | EC50 / IC50 (M) | Reference |
| This compound | Reporter Gene Assay | ERβ | No agonist activity observed | - | [11] |
| Bisphenol A | Reporter Gene Assay | ERα | Agonist | ~2.8 x 10⁻⁵ | [12] |
| Bisphenol A | Reporter Gene Assay | ERβ | Agonist | ~1.0 x 10⁻⁵ | [11] |
| Bisphenol AF | Reporter Gene Assay | ERα | Agonist | ~3.17 x 10⁻⁷ | [13] |
| Bisphenol AF | Reporter Gene Assay | ERβ | Antagonist | - | [13] |
| Bisphenol C | ER Binding Assay | ERα | High Affinity | 2.81 x 10⁻⁹ | [11] |
| Bisphenol C | ER Binding Assay | ERβ | Highest Affinity | 2.99 x 10⁻⁹ | [11] |
| 17β-Estradiol | Reporter Gene Assay | ERα/ERβ | Potent Agonist | ~1 x 10⁻¹⁰ | [10] |
Note: The reported values are from different studies and assay conditions may vary.
Visualizations
Estrogenic Signaling Pathway
Caption: Estrogenic signaling pathway of this compound.
Experimental Workflow for MCF-7 E-Screen Assay
Caption: Workflow for the MCF-7 E-Screen assay.
References
- 1. Bisphenol - Wikipedia [en.wikipedia.org]
- 2. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 5. Molecular mechanism of action of bisphenol and bisphenol A mediated by oestrogen receptor alpha in growth and apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 7. Chemicals having estrogenic activity can be released from some bisphenol a-free, hard and clear, thermoplastic resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 9. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing the Zebrafish Model for Bisphenol M (BPM) Toxicity Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bisphenol M (BPM), a newer analogue of Bisphenol A (BPA), is emerging as a compound of interest in environmental health and toxicology. Its potential effects on biological systems necessitate robust and efficient testing models. The zebrafish (Danio rerio) has become a prominent vertebrate model for toxicity screening due to its rapid development, genetic homology to humans, and optical transparency during embryonic stages, which allows for detailed in-vivo assessment of organ development and toxicological effects.[1][2][3] These application notes provide a summary of the current understanding of BPM toxicity in zebrafish and offer detailed protocols for conducting key toxicological assays.
Application Notes: Summary of this compound Toxicity
Recent studies have begun to elucidate the toxicological profile of BPM in zebrafish embryos. Exposure to BPM has been shown to induce significant developmental abnormalities, indicating its potential as an endocrine disruptor and developmental toxicant.
Key Toxicological Findings:
-
Developmental Toxicity: Exposure to BPM at concentrations ranging from 0.1 to 1000 µg/L leads to significant developmental disorders in zebrafish embryos.[4]
-
Teratogenic Effects: Observed malformations include inhibited yolk sac absorption and other teratogenic effects.[4]
-
Cardiotoxicity: Altered heart rate is a notable effect of BPM exposure in developing embryos.[4]
-
Metabolic Disruption: BPM has been found to disrupt lipid metabolism. This is characterized by lipid accumulation in the yolk sac, consistent with delayed yolk uptake.[4]
-
Mechanism of Action: The observed disturbances in lipid metabolism are linked to the disruption of the peroxisome proliferator-activated receptor (PPAR) pathway and interference with lipid homeostasis and transport.[4]
Data Presentation: Quantitative Effects of BPM on Zebrafish
The following table summarizes the key developmental effects observed in zebrafish embryos following exposure to various concentrations of this compound.
| Concentration | Observed Effects in Zebrafish Embryos | Reference |
| 0.1 µg/L | Significant developmental disorders. | [4] |
| 10 µg/L | Significant developmental disorders. | [4] |
| 1000 µg/L | Significant developmental disorders, inhibited yolk sac absorption, altered heart rate, teratogenic effects, lipid accumulation. | [4] |
Experimental Protocols
These protocols are designed to guide researchers in assessing the toxicity of this compound using the zebrafish model. They are adapted from established methods for testing BPA and its other analogues.[1][5][6]
Protocol 1: Zebrafish Embryo Toxicity Test (FET) for BPM
Objective: To assess the acute and developmental toxicity of BPM on zebrafish embryos, including mortality, hatching rates, and morphological abnormalities. This protocol is adapted from OECD Test Guideline 236.
Materials:
-
Healthy, fertilized zebrafish embryos (<3 hours post-fertilization, hpf)
-
E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4)
-
This compound (BPM) stock solution (in DMSO)
-
96-well microplates
-
Stereomicroscope
-
Incubator set to 28.5°C with a 14h:10h light/dark cycle
Procedure:
-
Preparation of Test Solutions: Prepare a series of BPM concentrations (e.g., 0.1, 1, 10, 100, 1000 µg/L) by diluting the stock solution in E3 medium.[4] Ensure the final DMSO concentration does not exceed 0.1% in all groups, including a vehicle control (E3 + 0.1% DMSO) and a negative control (E3 only).[5][6]
-
Embryo Exposure:
-
Incubation: Incubate the plates at 28.5°C with a 14h:10h light/dark photoperiod.[5][6]
-
Endpoint Assessment:
-
Observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hpf.[1][5][6]
-
Mortality: Record the number of coagulated (dead) embryos at each time point.[1][6]
-
Hatching Rate: At 48, 72, and 96 hpf, count the number of hatched larvae versus embryos remaining in their chorion.[6][7]
-
Teratogenic Effects: At each time point, carefully examine the embryos/larvae for morphological defects. Key endpoints include:
-
-
Data Analysis: Calculate the percentage of mortality, hatching inhibition, and specific malformations for each concentration compared to the controls. Determine the LC50 (median lethal concentration) and EC50 (median effective concentration) for teratogenic effects using appropriate statistical software.
Protocol 2: Cardiotoxicity Assessment
Objective: To evaluate the effect of BPM on cardiac function in zebrafish larvae by measuring the heart rate.
Materials:
-
Zebrafish larvae (48 or 72 hpf) exposed to BPM as described in Protocol 1.
-
Stereomicroscope with a light source.
-
Methylcellulose solution (3%) for immobilization (optional).
-
Stopwatch or video recording software.
Procedure:
-
Larvae Preparation: At 48 or 72 hpf, transfer individual larvae from the 96-well plate to a depression slide. If necessary, immobilize the larva by placing it in a drop of 3% methylcellulose.
-
Acclimation: Allow the larva to acclimate for 1-2 minutes on the microscope stage.
-
Heart Rate Measurement:
-
Focus on the heart of the larva under the microscope.
-
Count the number of ventricular contractions for a period of 15 seconds.[6]
-
Multiply the count by 4 to express the heart rate in beats per minute (bpm).
-
Alternatively, record a short video of the beating heart and analyze it frame-by-frame for a more precise measurement.
-
-
Data Collection: Measure the heart rate for at least 10-15 larvae per treatment group.
-
Data Analysis: Calculate the average heart rate for each BPM concentration and compare it to the control groups using statistical tests (e.g., ANOVA followed by Dunnett's test).
Protocol 3: Assessment of Lipid Accumulation (Oil Red O Staining)
Objective: To visualize and quantify lipid accumulation in zebrafish larvae exposed to BPM, as an indicator of disrupted lipid metabolism.[4]
Materials:
-
Zebrafish larvae (e.g., 96 hpf) exposed to BPM.
-
4% Paraformaldehyde (PFA) in PBS.
-
Phosphate Buffered Saline (PBS).
-
Oil Red O (ORO) stock solution (0.5% in isopropanol).
-
Freshly prepared ORO working solution (6 parts ORO stock: 4 parts distilled water).
-
Glycerol (B35011) (60%).
-
Microscope with imaging capabilities.
Procedure:
-
Fixation: Euthanize and fix larvae in 4% PFA overnight at 4°C.
-
Washing: Wash the fixed larvae three times in PBS for 5 minutes each.
-
Staining:
-
Incubate the larvae in the ORO working solution for 20 minutes at room temperature.
-
The working solution should be freshly prepared and filtered before use.
-
-
Washing & Destaining:
-
Wash the stained larvae with 60% glycerol to remove excess stain and for differentiation.
-
Repeat the wash until the background is clear and lipid droplets are distinctly stained red.
-
-
Imaging and Analysis:
-
Mount the larvae on a slide in a drop of glycerol.
-
Image the larvae, focusing on the yolk sac and vascular regions.
-
Quantify the stained area using image analysis software (e.g., ImageJ). Measure the intensity and area of the red staining.
-
-
Data Analysis: Compare the quantified lipid accumulation in BPM-treated groups to the control groups.
Visualizations: Workflows and Pathways
Caption: General experimental workflow for assessing this compound toxicity in zebrafish.
Caption: Proposed pathway for BPM-induced lipid metabolism disruption in zebrafish.
Caption: Logical relationship of key endpoints for BPM toxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of toxicity values across zebrafish early life stages and mammalian studies: Implications for chemical testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developmental effects and lipid disturbances of zebrafish embryos exposed to three newly recognized bisphenol A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BPA toxicity during development of zebrafish embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Parental exposure to bisphenol A affects pharyngeal cartilage development and causes global transcriptomic changes in zebrafish (Danio rerio) offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Bisphenol M in Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol M (BPM), also known as 4,4'-(1,3-phenylenediisopropylidene)bisphenol, is a member of the bisphenol family of chemicals. While less studied than its analogue Bisphenol A (BPA), concerns about the potential endocrine-disrupting effects of bisphenols as a class necessitate reliable analytical methods for their detection in environmental samples, including water. This document provides detailed protocols for the sample preparation of water matrices for the analysis of this compound, primarily utilizing Solid-Phase Extraction (SPE).
Analytical Approach
The determination of this compound in water at trace levels typically involves a pre-concentration step to isolate the analyte from the sample matrix and enrich it to a concentration suitable for instrumental analysis. Solid-Phase Extraction (SPE) is a widely used technique for this purpose due to its efficiency, selectivity, and potential for automation. Subsequent analysis is commonly performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water
This protocol is adapted from established methods for the analysis of bisphenols in aqueous samples and is suitable for the extraction of this compound.
Materials:
-
Water sample
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C18, 200 mg, 6 mL)
-
SPE vacuum manifold
-
Glassware (cleaned and rinsed with methanol)
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
Collect the water sample in a clean glass container.
-
Filter the sample through a 0.45 µm glass fiber filter to remove suspended particles.
-
For optimal retention of bisphenols on reversed-phase sorbents, adjust the pH of the water sample to below 6.5 by adding a few drops of 1:1 hydrochloric acid.[1]
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 5 mL of methanol through the sorbent bed.
-
Equilibrate the cartridges by passing 5 mL of deionized water. Do not allow the sorbent to go dry before loading the sample.
-
-
Sample Loading:
-
Load the pre-treated water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any co-adsorbed impurities.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Place a clean collection tube inside the vacuum manifold.
-
Elute the retained this compound from the cartridge by passing 5-10 mL of methanol or acetonitrile through the sorbent. A two-step elution with 5 mL of the solvent each time can improve recovery.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for the HPLC-MS/MS analysis (e.g., a mixture of methanol and water).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Quantitative Data
The following table summarizes typical performance data for the analysis of bisphenols, including this compound, using SPE followed by chromatographic analysis. It is important to note that specific recovery, LOD, and LOQ values can vary depending on the exact experimental conditions, instrumentation, and sample matrix.
| Analyte | Sample Matrix | Extraction Method | Recovery (%) | LOD (ng/L) | LOQ (ng/L) | Reference |
| This compound (BPM) | Food Simulant | QuEChERS | 78-94 | - | - | [2] |
| Bisphenol A (BPA) | Water | SPE (C18) | 95-105 | 5 | - | [3] |
| Bisphenol A (BPA) | Water | Micro-LLE | ~100 | 0.4 | - | [1] |
| Bisphenol F (BPF) | Water | SPE | 65.3-100.4 | 5 | - | [4] |
| Bisphenol S (BPS) | Food Simulant | QuEChERS | 85-103 | - | - | [2] |
LOD: Limit of Detection; LOQ: Limit of Quantification; LLE: Liquid-Liquid Extraction; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe.
Experimental Workflow Diagram
Caption: Workflow for this compound sample preparation from water using SPE.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Application of Solid-Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Eleven Bisphenols in Amniotic Fluid Samples Collected during Amniocentesis: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of bisphenol A analogs in water sample by liquid chromatography-tandem mass spectrometry with solid phase extraction [syyfyx.com]
Analytical Standards for Bisphenol M: A Comprehensive Guide for Researchers
References
- 1. Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphenol P and this compound promote triple-negative breast cancer metastasis through activation of AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exposure promotes adiposity in mice via disrupting hepatic metabolism and gut microbiota homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. it.restek.com [it.restek.com]
- 5. researchgate.net [researchgate.net]
- 6. affinisep.it [affinisep.it]
Application Notes and Protocols for Bisphenol M Exposure Assessment in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisphenol M (BPM) is a compound used as a substitute for Bisphenol A (BPA) in the manufacturing of polycarbonate plastics and epoxy resins. While developed as a potentially safer alternative, emerging research indicates that BPM may also exhibit endocrine-disrupting properties and other cytotoxic effects.[1] This document provides detailed application notes and protocols for the assessment of this compound exposure in various cell culture models. The protocols outlined below are designed to enable researchers to evaluate the cytotoxic, hormonal, and genomic effects of BPM, providing a framework for comprehensive in vitro toxicological assessment.
Data Presentation: Quantitative Effects of Bisphenols in Cell Culture Models
The following tables summarize quantitative data from studies on various bisphenols, including analogues where data for BPM is limited. This comparative data is essential for contextualizing the potential effects of BPM.
Table 1: Cytotoxicity of Bisphenols in Various Cell Lines
| Bisphenol | Cell Line | Assay | Concentration | Effect |
| BPA | TM3 Leydig Cells | Viability Assay | 10 - 50 µg/mL | Significant decrease in cell viability[2] |
| BPS | TM3 Leydig Cells | Viability Assay | 10 - 50 µg/mL | Significant decrease in cell viability[2] |
| BPF | TM3 Leydig Cells | Viability Assay | 10 - 50 µg/mL | Significant decrease in cell viability[2] |
| BPB | TM3 Leydig Cells | Viability Assay | 25 - 50 µg/mL | Significant decrease in cell viability[2] |
| BPAF | MCF-7, HSeC | MTT Assay | > 50 µM | Higher cytotoxicity compared to BPF and BPS[3] |
| BPZ | MCF-7, HSeC | MTT Assay | > 50 µM | Most cytotoxic alternative in HSeC cells[3] |
| BPA | H295R Cells | Mitochondrial Activity | 10 - 100 µM | Significant decrease in mitochondrial activity[4] |
| BPA | Human Granulosa Cells | Cell Viability | 100 µM (72h) | Negative effect on cell viability[5] |
Table 2: Effects of Bisphenols on Steroidogenesis
| Bisphenol | Cell Line | Hormone | Concentration | Effect |
| BPA | TM3 Leydig Cells | Testosterone (B1683101) | 10 - 50 µg/mL | Significant decrease in testosterone production[2] |
| BPB | TM3 Leydig Cells | Testosterone | 10 - 50 µg/mL | Significant decrease in testosterone production[2] |
| BPF | MA-10 Leydig Cells | Testosterone | up to 100 µM | Increased testosterone production[2] |
| BPS | MA-10 Leydig Cells | Testosterone | 0.01 - 30 µM | No effect on testosterone production[2] |
| BPA | H295R Cells | Progesterone (B1679170) | 0.05 - 0.5 µM | Significant increase in progesterone secretion[4] |
| BPA | H295R Cells | Progesterone | 10 - 100 µM | Decrease in progesterone secretion[4] |
| BPA | Human Granulosa Cells | Estradiol (B170435), Progesterone | 100 µM (72h) | Reduced concentrations in culture medium[5] |
| BPF | NCI-H295R Cells | 17-hydroxyprogesterone | 25 - 50 µM | Significant increase[6] |
| BPS | NCI-H295R Cells | 11-deoxycorticosterone | >1 µM | Dose-dependent decrease[6] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is adapted from methodologies used for assessing the cytotoxicity of BPA and its analogs.[3]
Objective: To determine the cytotoxic effects of this compound on a selected cell line.
Materials:
-
Cell line of interest (e.g., HepG2, MCF-7, H295R)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (BPM) stock solution (in DMSO)
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 4,000 cells/well in 200 µL of complete medium and incubate for 24 hours.
-
BPM Exposure: Prepare serial dilutions of BPM from the stock solution in culture medium. The final concentrations should typically range from 0.1 µM to 500 µM.[3] Remove the old medium from the wells and add 200 µL of the medium containing the different BPM concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, remove the medium containing BPM and add 200 µL of MTT solution (0.5 mg/mL in medium) to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of BPM that inhibits 50% of cell growth).
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Protocol 2: Analysis of Steroid Hormone Production
This protocol is based on methods used to assess the impact of bisphenols on steroidogenesis in H295R and Leydig cells.[2][4]
Objective: To quantify the effect of this compound on the production of steroid hormones such as testosterone, progesterone, and estradiol.
Materials:
-
Steroidogenic cell line (e.g., H295R, TM3 Leydig cells)
-
Complete cell culture medium
-
This compound (BPM) stock solution (in DMSO)
-
24-well plates
-
Enzyme-linked immunosorbent assay (ELISA) kits for testosterone, progesterone, and estradiol
-
Cell lysis buffer
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Exposure: Seed cells in 24-well plates and culture until they reach approximately 80% confluency. Replace the medium with fresh medium containing various concentrations of BPM (e.g., 0.05 µM to 100 µM).[4] Include appropriate controls.
-
Incubation: Incubate the cells for 24 to 48 hours.
-
Sample Collection: After incubation, collect the cell culture medium for hormone analysis.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA assay or similar method. This will be used for normalization.
-
Hormone Quantification: Quantify the concentration of testosterone, progesterone, and estradiol in the collected culture medium using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Normalize the hormone concentrations to the total protein content in each well. Express the results as a percentage of the control.
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol allows for the investigation of BPM's effects on the expression of genes involved in steroidogenesis, apoptosis, or other relevant pathways.[5][7]
Objective: To determine changes in the expression of target genes in response to this compound exposure.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (BPM) stock solution (in DMSO)
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and expose them to different concentrations of BPM for a specified time (e.g., 48 hours).[7]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative RT-PCR: Perform qRT-PCR using the synthesized cDNA, specific primers for the genes of interest, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protocol 4: Quantification of this compound in Cell Culture Media by LC-MS/MS
This protocol provides a general framework for the analytical determination of BPM concentrations in cell culture media, adapted from methods for other bisphenols.[8][9]
Objective: To accurately measure the concentration of this compound in cell culture media samples.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 or similar reversed-phase LC column
-
Mobile phases (e.g., water and methanol (B129727) or acetonitrile (B52724) with appropriate additives)
-
This compound standard solution
-
Internal standard (e.g., deuterated BPM or a structurally similar bisphenol)
-
Sample preparation supplies (e.g., solid-phase extraction (SPE) cartridges, vials)
Procedure:
-
Sample Preparation:
-
Thaw frozen cell culture media samples.
-
Spike the samples with the internal standard.
-
Perform a sample clean-up and concentration step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove interfering matrix components.[8]
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Separate BPM from other components using a suitable gradient elution on the LC column.
-
Detect and quantify BPM using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Generate a calibration curve using the BPM standard solutions.
-
Quantify the concentration of BPM in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Signaling Pathways Potentially Affected by Bisphenols
Bisphenols, including BPA, are known to interfere with various cellular signaling pathways. While specific data for BPM is still emerging, it is plausible that it affects similar pathways.
Potential Signaling Pathways Modulated by Bisphenols
References
- 1. Transcriptome analysis of human mammary epithelial cells treated with bisphenol A and bisphenol A analogue mixtures reveals major alterations in multiple cellular pathways [publichealthtoxicology.com]
- 2. biomed.cas.cz [biomed.cas.cz]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. Bisphenol a Disrupts Steroidogenesis and Induces Apoptosis in Human Granulosa Cells Cultured In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Disruptive effects of plasticizers bisphenol A, F, and S on steroidogenesis of adrenocortical cells [frontiersin.org]
- 7. Unveiling the impact of bisphenol a exposure on gene expression and immune response in diabetic nephropathy through integrative toxicogenomics and molecular dynamics approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
Application Note: Determination of Bisphenol M in Food Packaging by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the determination of Bisphenol M (BPM), a substitute for Bisphenol A (BPA), in food packaging materials using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by derivatization to ensure high recovery and sensitivity. This method is intended for researchers, scientists, and quality control professionals in the food safety and packaging industries to monitor the migration of BPM from packaging into food simulants.
Introduction
Bisphenols are a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins, which are commonly found in food and beverage packaging. Due to concerns over the endocrine-disrupting properties of Bisphenol A (BPA), alternative bisphenols such as this compound (BPM) are increasingly being used by manufacturers.[1] Consequently, the development of reliable analytical methods for the detection and quantification of these analogues in food contact materials is crucial to ensure consumer safety.[2] Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of semi-volatile organic compounds like bisphenols.[3] A derivatization step is often employed to improve the volatility and chromatographic behavior of these polar compounds.[4] This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of BPM from food packaging.
Experimental Protocols
Sample Preparation: QuEChERS Extraction
The QuEChERS method is a streamlined approach for the extraction of a wide range of analytes from complex matrices.[2]
Materials:
-
Food packaging sample (e.g., plastic container, can lining)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Food simulant (e.g., 10% ethanol, 3% acetic acid, or olive oil as per regulatory guidelines)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) cleanup tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge
-
Vortex mixer
Protocol:
-
Cut the food packaging material into small pieces (approximately 1 cm²).
-
Incubate a known weight of the packaging material in a selected food simulant for a specified time and temperature to simulate food contact and migration (e.g., 10 days at 40°C).
-
Take a 10 mL aliquot of the food simulant extract and place it into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salt packet.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.
-
Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant is ready for derivatization.
Derivatization
Silylation is a common derivatization technique for bisphenols to increase their volatility for GC analysis.[4]
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (catalyst)
-
Heating block or water bath
Protocol:
-
Transfer 100 µL of the cleaned extract from the sample preparation step into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.[2]
-
Cap the vial tightly and heat at 70°C for 30 minutes.[4]
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
Instrumentation: A standard gas chromatograph coupled to a single quadrupole or tandem mass spectrometer is suitable for this analysis.
GC-MS Parameters:
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Quantifier Ion (m/z) | To be determined from the mass spectrum of the BPM derivative |
| Qualifier Ions (m/z) | To be determined from the mass spectrum of the BPM derivative |
Data Presentation
The following table summarizes the validation parameters for the analysis of a mixture of 16 bisphenol analogues, including BPM, using a similar QuEChERS GC-MS method.[2] These values can be considered indicative for the analysis of BPM.
| Analyte | Retention Time (min) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | RSD (%) |
| This compound (and P) | 18.037 | 0.1 | 0.5 | 85-110 | <15 |
| Bisphenol A | 13.516 | 0.1 | 0.5 | 90-115 | <15 |
| Bisphenol F | Not specified | 0.1 | 0.5 | 88-112 | <15 |
| Bisphenol S | Not specified | 0.5 | 1.0 | 80-105 | <20 |
Note: The data presented is based on a study analyzing a mixture of bisphenols. Specific validation for this compound alone is recommended for individual laboratory implementation.
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
The described QuEChERS extraction followed by GC-MS analysis provides a reliable and sensitive method for the determination of this compound in food packaging materials. The protocol is robust and can be adapted for the analysis of other bisphenol analogues. This application note serves as a valuable resource for laboratories involved in food safety testing and regulatory compliance, ensuring that food packaging materials are monitored effectively for potential chemical migrants.
References
- 1. Identification and Quantitation Studies of Migrants from BPA Alternative Food-Contact Metal Can Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. library.dphen1.com [library.dphen1.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bisphenol M (BPM) Cell Culture Exposure
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with Bisphenol M (BPM) in cell culture experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (BPM) and why is it studied?
A1: this compound (BPM) is a synthetic organic compound used in the manufacturing of plastics and resins.[1][2] It is structurally related to Bisphenol A (BPA) and is investigated as a BPA alternative.[3] Research focuses on its potential as an endocrine-disrupting chemical (EDC), with studies evaluating its effects on hormone receptor signaling, cell proliferation, and other biological processes.[4][5]
Q2: What is the primary mechanism of action for BPM and other bisphenols?
A2: Bisphenols, including BPM, are known to exert effects by interacting with nuclear receptors, particularly estrogen receptors (ERα and ERβ).[5][6] This interaction can lead to the activation or inhibition of downstream signaling pathways, affecting gene expression related to cell cycle, proliferation, and metabolism.[7][8] Some bisphenols also act through G-protein coupled estrogen receptor 1 (GPER) and other non-genomic pathways.[5]
Q3: Which cell lines are commonly used for studying BPM effects?
A3: Estrogen-responsive cell lines are frequently used. The human breast cancer cell line MCF-7 (ERα-positive) is a common model to study the estrogenic activity of bisphenols.[7][9] Other cell lines like the human liver cancer cell line HepG2 and human adrenocortical carcinoma cells (H295R) are also used to assess cytotoxicity and effects on steroidogenesis.[10][11]
Q4: What solvent should I use to prepare a BPM stock solution?
A4: Bisphenols are poorly soluble in water but are soluble in organic solvents.[12] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions for cell culture applications.[7][13] Ethanol can also be used.[12][14] It is critical to use fresh, high-purity DMSO, as it can absorb moisture, which may reduce the solubility of the compound.[13]
Q5: What is a typical final concentration of the vehicle (e.g., DMSO) in the cell culture medium?
A5: The final concentration of the solvent in the culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. A final concentration of 0.1% DMSO is standard practice and generally considered non-toxic for most cell lines.[7] Always include a vehicle control group (medium with the same concentration of DMSO but without BPM) in your experiments.
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in the culture medium after adding BPM. | 1. Poor Solubility: The concentration of BPM exceeds its solubility limit in the medium. 2. Solvent Shock: The concentrated stock solution was added too quickly to the aqueous medium, causing the compound to precipitate. | 1. Optimize Working Concentration: Perform a dose-response curve to determine the optimal, non-precipitating concentration range. 2. Improve Dilution Technique: Prepare intermediate dilutions of the BPM stock in culture medium. Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[14] |
| High Cell Death or Low Viability at Expected Non-Toxic Doses. | 1. Solvent Cytotoxicity: The final concentration of the solvent (e.g., DMSO, ethanol) in the medium is too high.[12] 2. Compound Cytotoxicity: The specific cell line may be highly sensitive to BPM. Some studies show BPM is more toxic than BPA.[15][16] 3. Contamination: The stock solution or culture may be contaminated with bacteria or fungi.[17][18] | 1. Reduce Solvent Concentration: Ensure the final solvent concentration does not exceed 0.1% (v/v). Run a vehicle-only control to confirm the solvent is not the cause. 2. Perform a Dose-Response Assay: Conduct a cell viability assay (e.g., MTT, MTS) across a wide range of BPM concentrations (e.g., 10 nM to 100 µM) to determine the IC50 value for your specific cell line.[10][11] 3. Check for Contamination: Visually inspect cultures under a microscope for signs of contamination. Use sterile techniques and test stock solutions and media for sterility.[19] |
| Inconsistent or Non-Reproducible Results. | 1. Stock Solution Instability: BPM may degrade over time if not stored properly. 2. Leaching from Plastics: Bisphenols can leach from polycarbonate labware, introducing unintended variables.[20] 3. Contaminated Media: Commercially available cell culture media can sometimes contain low levels of bisphenols like BPS.[21][22] | 1. Proper Stock Storage: Store BPM stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Use Appropriate Labware: Use glassware or polypropylene (B1209903) (PP) labware instead of polycarbonate (PC) to minimize leaching.[20][23] 3. Use High-Quality Reagents: Source media and sera from reputable suppliers. Consider testing basal media for background bisphenol contamination if results are highly sensitive. |
| No Observable Effect at Expected Active Concentrations. | 1. Incorrect Concentration: Errors in stock solution calculation or dilution. 2. Cell Line Insensitivity: The chosen cell line may not express the necessary receptors (e.g., ERα) to respond to BPM.[24] 3. Short Exposure Time: The duration of exposure may be insufficient to induce a measurable biological response. | 1. Verify Stock Concentration: Re-calculate and verify the concentration of the stock solution. If possible, confirm the concentration using an analytical method like HPLC.[23] 2. Use a Positive Control: Use a known estrogenic compound like 17β-estradiol (E2) as a positive control to confirm that the experimental system and cell line are responsive.[7] 3. Optimize Exposure Duration: Test different exposure times (e.g., 24, 48, 72 hours) to identify the optimal window for observing the desired effect. Some studies use exposure periods as long as 6 days.[7] |
Section 3: Data and Experimental Protocols
Data Summary Tables
Table 1: Recommended Solvents and Storage for Bisphenol Stock Solutions
| Parameter | Recommendation | Rationale & Citation |
|---|---|---|
| Primary Solvent | Dimethyl Sulfoxide (DMSO), high purity (≥99.7%) | High solubility for bisphenols; commonly used in cell culture.[7][12][13] |
| Alternative Solvent | Ethanol (70-100%) | Effective solvent, but may have higher cytotoxicity for some cell lines.[12][14] |
| Stock Concentration | 10-100 mM | High concentration allows for minimal final solvent volume in culture. |
| Storage Temperature | -20°C or -80°C | Prevents degradation and maintains stability. |
| Storage Method | Small, single-use aliquots in glass or polypropylene vials | Avoids repeated freeze-thaw cycles and potential leaching from polycarbonate tubes.[23] |
Table 2: Example Concentration Ranges of Bisphenols for In Vitro Assays
| Bisphenol | Cell Line | Assay Type | Effective Concentration Range | Citation |
|---|---|---|---|---|
| BPA, BPS, BPF | MCF-7 | Cell Proliferation (MTT) | 10⁻⁷ M to 10⁻⁵ M | [7] |
| BPA | MCF-7 | Gene Expression | 10 nM (10⁻⁸ M) | [24] |
| BPAF, BPF | MCF-7 | Cell Viability | 0.001 µM to 1 µM (10⁻⁹ M to 10⁻⁶ M) | [24] |
| BPA, BPF, BPS | HepG2 | Cytotoxicity (MTT) | 25 µM to 800 µM | [10] |
| BPM | Mouse Oocytes | Meiotic Maturation | Not specified, but shown to have effects. | [3] |
| BPA, BPZ | MCF-7 | Cytotoxicity (IC50) | ~45 µM |[16] |
Detailed Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound (BPM) powder (MW: 346.46 g/mol )[25]
-
High-purity, sterile DMSO
-
Sterile 1.5 mL polypropylene microcentrifuge tubes or glass vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Work inside a chemical fume hood or biosafety cabinet.[26]
-
Tare the analytical balance with a piece of sterile weighing paper.
-
Carefully weigh out 34.65 mg of BPM powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1.0 mL of sterile DMSO to the tube.
-
Seal the tube tightly and vortex at medium speed until the BPM is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Dispense into small, single-use aliquots (e.g., 20 µL) in sterile polypropylene tubes.
-
Label each aliquot clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: General Cell Exposure and Viability Assessment using MTT Assay
Materials:
-
Cells of interest (e.g., MCF-7)
-
Complete growth medium
-
Sterile 96-well cell culture plates
-
BPM stock solution (from Protocol 1)
-
Vehicle (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Preparation of Treatment Media: Prepare serial dilutions of BPM in fresh culture medium. For example, to achieve a final concentration of 10 µM from a 100 mM stock, you can perform a series of dilutions. Ensure the final DMSO concentration is constant across all treatment groups and the vehicle control (e.g., 0.1%).
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared treatment media (including vehicle control and untreated control) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).
-
MTT Assay:
-
After incubation, remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the MTT-containing medium carefully without disturbing the crystals.
-
Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
-
Data Acquisition: Read the absorbance of the plate on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control group. Plot the results to determine the dose-response curve and IC50 value.
Section 4: Visual Diagrams (Graphviz)
Caption: Workflow for a standard BPM cell culture exposure and viability experiment.
Caption: Troubleshooting logic for unexpected cytotoxicity in BPM experiments.
Caption: Simplified signaling pathway for this compound via Estrogen Receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bisphenol - Wikipedia [en.wikipedia.org]
- 3. This compound inhibits mouse oocyte maturation in vitro by disrupting cytoskeleton architecture and cell cycle processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mixture Effects of Bisphenol A and Its Structural Analogs on Estrogen Receptor Transcriptional Activation [mdpi.com]
- 7. Effects of bisphenol compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. bibliotecadigital.ucc.edu.co [bibliotecadigital.ucc.edu.co]
- 16. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 17. yeasenbio.com [yeasenbio.com]
- 18. cellculturecompany.com [cellculturecompany.com]
- 19. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. The influence of bisphenol A on mammalian cell cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bisphenol S is present in culture media used for ART and cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. benchchem.com [benchchem.com]
- 24. Frontiers | Bisphenols and Risk of Breast Cancer: A Narrative Review of the Impact of Diet and Bioactive Food Components [frontiersin.org]
- 25. This compound analytical standard 13595-25-0 [sigmaaldrich.com]
- 26. crispmaastricht.nl [crispmaastricht.nl]
Technical Support Center: Quantification of Bisphenol M
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Bisphenol M (BPM) and other bisphenols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Matrix components co-eluting with BPM. | Optimize the chromatographic gradient to better separate BPM from interfering matrix components.[1] Consider using a different stationary phase, such as a phenyl-hexyl or biphenyl (B1667301) column, which can offer different selectivity for aromatic compounds like BPM. |
| High concentration of phospholipids (B1166683) in the sample extract. | Incorporate a phospholipid removal step in your sample preparation, such as using a specific solid-phase extraction (SPE) cartridge or a protein precipitation plate designed for phospholipid depletion.[2][3] | |
| Signal Suppression or Enhancement (Matrix Effect) | Co-eluting endogenous matrix components affecting the ionization of BPM in the mass spectrometer source.[4][5] | 1. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[4][6][7] For complex matrices, a combination of LLE followed by SPE can be effective.[8] 2. Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[1] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for BPM is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement.[9][10] |
| Low Analyte Recovery | Inefficient extraction of BPM from the sample matrix. | Optimize the extraction solvent and pH. For LLE, ensure the pH is adjusted to keep BPM in its non-ionized form for better partitioning into the organic solvent.[4] For SPE, test different sorbents and elution solvents to find the optimal conditions for BPM retention and elution.[7] |
| Loss of analyte during solvent evaporation and reconstitution steps. | Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature. Ensure the reconstitution solvent is strong enough to fully dissolve the dried extract. | |
| High Background Noise in Chromatogram | Contamination from plasticware or reagents. | Use glassware or polypropylene (B1209903) tubes that are certified to be free of bisphenols. Pre-rinse all materials with a solvent like methanol (B129727) or acetonitrile (B52724). Use high-purity solvents and reagents. |
| Inadequate sample cleanup leading to a "dirty" extract. | Implement an additional cleanup step, such as dispersive SPE (d-SPE) after the initial extraction, to further remove matrix components.[7] | |
| Inconsistent Results Between Batches | Variability in the sample matrix from different sources. | Evaluate the matrix effect for each new batch or source of the biological matrix.[11] If significant variability is observed, matrix-matched calibration standards should be prepared for each batch. |
| Inconsistent sample preparation procedure. | Ensure the sample preparation protocol is followed precisely for all samples. Use automated liquid handlers for repetitive steps to improve precision. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they affect this compound quantification?
Matrix effects are the alteration of analyte ionization in the mass spectrometer's ion source due to the presence of co-eluting compounds from the sample matrix.[5] These effects can lead to either signal suppression (lower response) or enhancement (higher response) for this compound, resulting in inaccurate quantification.[4]
2. What is the most effective way to compensate for matrix effects?
The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is considered the gold standard for compensating for matrix effects.[9][10] Since the SIL-IS has nearly identical chemical and physical properties to BPM, it will co-elute and be affected by matrix interferences in the same way, allowing for accurate correction of the analyte signal.[9]
3. What are the common sample preparation techniques to reduce matrix effects for bisphenol analysis?
Common and effective sample preparation techniques include:
-
Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating bisphenols from liquid samples.[6][7] Molecularly imprinted polymer (MIP) SPE cartridges can offer high selectivity.[8]
-
Liquid-Liquid Extraction (LLE): LLE is effective for separating analytes from interfering substances based on their differential solubility in immiscible liquids.[4][6]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often combined with dispersive SPE (d-SPE), is effective for removing proteins and fats, particularly from complex matrices like milk or tissue.[7][12]
4. Can I just dilute my sample to overcome matrix effects?
Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components and thereby minimize matrix effects.[1] However, this approach may compromise the sensitivity of the assay if the concentration of this compound is very low.
5. How do I choose the right internal standard if a stable isotope-labeled version of this compound is not available?
If a SIL-IS for BPM is unavailable, a structural analog can be used. However, it is crucial that the analog has a similar chemical structure, extraction recovery, and chromatographic retention time to BPM. It's important to validate that the chosen analog is not present in the samples and does not suffer from different matrix effects than BPM.[13]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Urine, Plasma)
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Loading: Load 1 mL of the pre-treated sample (e.g., urine sample after enzymatic deconjugation) onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.
-
Elution: Elute the analytes with 3 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.[12]
Protocol 2: Liquid-Liquid Extraction (LLE) for Serum or Plasma
-
Sample Preparation: To 500 µL of serum, add the internal standard.
-
Protein Precipitation: Add 1 mL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Extraction: Transfer the supernatant to a clean tube. Add 2 mL of a non-polar solvent like n-hexane and vortex to remove lipids. Discard the hexane (B92381) layer.
-
Second Extraction: To the aqueous layer, add 2 mL of an extraction solvent such as methyl tert-butyl ether (MTBE), vortex, and centrifuge.
-
Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness. Reconstitute the residue in the mobile phase.[4]
Visualizations
Caption: Workflow for BPM quantification, including sample preparation, analysis, and troubleshooting steps.
Caption: Decision tree for troubleshooting matrix effects in BPM quantification.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 7. mdpi.com [mdpi.com]
- 8. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assessing Matrix Solid-Phase Dispersion Extraction Strategies for Determining Bisphenols and Phthalates in Gilthead Sea Bream Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Bisphenol M (BPM) Detection
Welcome to the technical support center for the analysis of Bisphenol M (BPM). This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in the sensitive detection of low-level BPM.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting low levels of this compound?
A1: The most prevalent and sensitive techniques for quantifying trace amounts of this compound and other bisphenol analogues are liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography coupled with mass spectrometry (GC-MS).[1][2][3] High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is another viable, cost-effective option, though it may have slightly higher detection limits than mass spectrometry-based methods.[4][5]
Q2: Why is sample preparation a critical step in low-level BPM detection?
A2: Sample preparation is crucial for several reasons. First, it serves to isolate and preconcentrate BPM from complex matrices such as food, beverages, or biological fluids.[3] This process removes interfering substances that can suppress or enhance the analytical signal, leading to inaccurate quantification (matrix effects).[6] Effective sample preparation improves the limits of detection (LOD) and quantification (LOQ), reduces background noise, and extends the lifespan of the analytical column.[4] Common techniques include Solid Phase Extraction (SPE), Dispersive Liquid-Liquid Microextraction (DLLME), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction.[1][4][7]
Q3: What is derivatization and why is it necessary for GC-MS analysis of this compound?
A3: Derivatization is a chemical modification process used to convert an analyte into a more volatile and thermally stable compound, making it suitable for gas chromatography. This compound, with its polar phenolic hydroxyl groups, exhibits poor peak shape and sensitivity in GC-MS without derivatization.[8] Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for bisphenols. This process replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and improving chromatographic performance.[8][9][10]
Q4: How can I minimize background contamination with this compound in my experiments?
A4: Background contamination is a significant challenge in trace-level bisphenol analysis. To minimize it, avoid using plastic labware (e.g., containers, pipette tips) whenever possible, as these can leach bisphenols. Opt for glassware or certified BPA/BPS-free plastics.[11] Solvents, even high-purity grades, can be a source of contamination. It is advisable to test new batches of solvents for background levels of bisphenols. Running procedural blanks is essential to identify and quantify any background contamination. In LC-MS/MS, using an isocratic elution with a sufficiently high organic phase concentration can prevent the accumulation of contaminants from the mobile phase on the column.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) in HPLC/LC-MS | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.4. Presence of interfering matrix components. | 1. Flush the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH to ensure BPM is in a single ionic state.3. Reduce the injection volume or dilute the sample.4. Improve the sample cleanup procedure to remove interfering substances. |
| Low or No Recovery of BPM During Sample Preparation | 1. Inefficient extraction from the sample matrix.2. Suboptimal SPE/DLLME conditions (e.g., wrong solvent, pH).3. Analyte loss during solvent evaporation steps. | 1. For complex matrices, consider a more rigorous extraction method like QuEChERS.2. Optimize the type and volume of extraction and washing solvents, and adjust the sample pH.3. Carefully control the temperature and nitrogen flow during evaporation. |
| Inconsistent or Irreproducible Results | 1. Background contamination from labware or solvents.2. Variability in manual sample preparation steps.3. Instrument instability (e.g., fluctuating pump pressure, detector noise).4. Matrix effects varying between samples. | 1. Implement strict cleaning protocols and use high-purity, tested solvents.2. Use an internal standard to correct for variability.3. Perform system suitability tests and regular instrument maintenance.4. Use matrix-matched calibration standards or stable isotope-labeled internal standards. |
| "Ghost Peaks" or High Baseline Noise in LC-MS/MS | 1. Contamination in the mobile phase or LC system.2. Carryover from previous injections.3. Accumulation of contaminants on the analytical column during gradient elution. | 1. Use fresh, high-purity mobile phase and purge the system thoroughly.2. Implement a robust needle wash protocol between injections.3. Switch to an isocratic elution method if possible, or ensure adequate column re-equilibration time.[11] |
| Poor Derivatization Efficiency in GC-MS | 1. Presence of water or other protic solvents in the extract.2. Incorrect derivatization reagent-to-analyte ratio.3. Suboptimal reaction temperature or time. | 1. Ensure the sample extract is completely dry before adding the derivatization reagent.2. Optimize the amount of derivatizing agent.3. Adjust the reaction temperature and time according to the protocol; for BSTFA, 70°C for 15-30 minutes is typical.[9][10] |
Troubleshooting Workflow for Low BPM Sensitivity
Caption: A logical workflow for troubleshooting low sensitivity in this compound analysis.
Quantitative Data Summary
The following tables summarize the performance of different analytical methods for the detection of various bisphenols, including this compound. These values can serve as a benchmark for your own experiments.
Table 1: Performance of LC-MS/MS for Bisphenol Detection
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| This compound | Canned Foods | - | - | - | [2] |
| Bisphenol A | Human Serum | <0.01 | 0.01 | 80-87 | [12][13] |
| Bisphenol F | Human Serum | <0.05 | 0.05 | ~80 | [12][13] |
| Bisphenol S | Human Serum | <0.05 | 0.05 | ~80 | [12][13] |
| Multiple BPs | Amniotic Fluid | 0.04 - 0.37 | 0.12 - 1.11 | 62 - 98 | [7] |
| Bisphenol A | Plant-based Beverages | 0.24 | 0.78 | - | [14] |
Table 2: Performance of HPLC-FLD for Bisphenol Detection
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Multiple BPs | Human Breast Milk | 0.5 - 2.1 | 1.4 - 6.3 | 67 - 110 | [4] |
| BADGE·2H₂O, BPF, BPE | Human Urine | 18.00 - 33.90 | 54.53 - 102.73 | - | [5] |
| Bisphenol A | Canned Vegetables | 5.0 (ng/g) | 10.0 (ng/g) | 72 - 90 | [15] |
Table 3: Performance of GC-MS for Bisphenol Detection (after derivatization)
| Analyte | Matrix | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | Reference |
| This compound | Canned Foods | - | - | - | [2] |
| Multiple BPs | Wastewater | 1 - 50 | - | 87 - 133 | [8] |
| Bisphenol A | Powdered Milk | 57,000 | - | - | [10] |
Note: Dashes (-) indicate that the data was not specified in the cited reference for the particular analyte.
Experimental Protocols
Protocol 1: BPM Detection in Food Matrices by QuEChERS and GC-MS
This protocol is adapted from a method for the simultaneous quantification of 16 bisphenol analogues, including this compound, in canned foods.[2]
1. Sample Preparation (QuEChERS) a. Homogenize 10 g of the food sample. For solid samples, add 5 mL of ultrapure water. b. Add an appropriate internal standard. c. Add 10 mL of acetonitrile, vortex for 1 minute. d. Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride), vortex vigorously for 1 minute, and centrifuge. e. Take an aliquot of the supernatant (acetonitrile layer) for the cleanup step. f. Perform dispersive SPE (d-SPE) cleanup by adding a sorbent (e.g., PSA, C18) to the aliquot, vortex, and centrifuge. g. Transfer the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization a. Reconstitute the dry residue in acetonitrile. b. Add 50 µL of a derivatization agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9][10] c. Vortex and heat at 70°C for 30 minutes. d. After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Analysis a. Column: Use a low-polarity capillary column such as a DB-5MS or equivalent.[3] b. Injector: Operate in splitless mode at 250-280°C. c. Oven Program: Start at a low temperature (e.g., 120°C), ramp up to a final temperature of around 300°C. d. MS Detection: Use selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring the characteristic ions of derivatized BPM.
Workflow for QuEChERS-GC-MS Analysis of BPM
References
- 1. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Bisphenol A and its analogues: from their occurrence in foodstuffs marketed in Europe to improved monitoring strategies—a review of published literature from 2018 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Elimination of matrix effects in the determination of bisphenol A in milk by solid-phase microextraction-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. library.dphen1.com [library.dphen1.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of free and conjugated forms of bisphenol A in human urine and serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantitative Determination of Bisphenol A and Its Congeners in Plant-Based Beverages by Liquid Chromatography Coupled to Tandem Mass Spectrometry [mdpi.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Bisphenol M (BPM) Standard Solution
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of Bisphenol M (BPM) standard solutions. Adhering to these guidelines is critical for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound standard stock solutions?
A1: Methanol (B129727) is a commonly used solvent for preparing this compound standard solutions.[1][2] Commercial BPM standards are often supplied in methanol at a concentration of 10 mg/mL.[1] Acetonitrile (B52724) is also used for preparing stock solutions.[3] For working solutions, a mixture of acetonitrile and water (e.g., 1:1 v/v) is often used to match the mobile phase in chromatographic analyses.[2]
Q2: What are the recommended storage conditions for BPM standard solutions?
A2: For long-term stability, BPM solutions should be stored in a freezer. Storage at -20°C for one month or -80°C for six months (under nitrogen) is recommended for solutions in organic solvents.[4] Another common practice is storing solutions in a freezer at -23°C.[2] For short-term use, storage at 2–8 °C is also cited.[3] Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific recommendations.[5][6]
Q3: How long is a BPM standard solution stable?
A3: The stability of a BPM solution depends on the solvent, concentration, and storage conditions. As a general guideline, solutions stored at -20°C are stable for at least one month, while storage at -80°C can extend stability to six months.[4] However, it is crucial to perform your own stability studies under your specific experimental conditions, as the stability period is finite.[5][7]
Q4: Are BPM solutions sensitive to light or temperature?
A4: Like many phenolic compounds, bisphenols can be sensitive to heat and UV light, which can cause degradation.[8] It is best practice to store solutions in amber vials or protect them from light and store them at recommended cold temperatures to minimize degradation.
Q5: What are the signs of BPM standard solution degradation?
A5: Visual signs of degradation are uncommon. Degradation is typically identified through analytical methods. Common indicators include:
-
A decrease in the peak area or height of the main BPM peak in chromatograms.
-
The appearance of new, unexpected peaks in the chromatogram.
-
Shifts in the retention time of the BPM peak.
-
Failure to meet system suitability criteria or quality control checks.
Troubleshooting Guide
If you encounter unexpected or inconsistent results, this guide can help you identify the potential cause.
| Issue | Possible Cause | Recommended Action |
| Low Analyte Response / Recovery | Standard Degradation: The BPM standard may have degraded due to improper storage (temperature, light exposure) or age. | 1. Prepare a fresh working standard from your stock solution. 2. If the issue persists, prepare a new stock solution from the neat (solid) material. 3. Verify storage conditions and solution expiry dates. |
| Evaporation of Solvent: The solvent may have evaporated, leading to an incorrect, higher concentration. | 1. Ensure vials are tightly sealed. 2. Use vials with low-evaporation caps/septa. 3. Avoid leaving solutions at room temperature for extended periods. | |
| Appearance of Ghost or Extra Peaks | Contamination: The solvent, glassware, or syringe may be contaminated. | 1. Run a solvent blank to check for contamination. 2. Use high-purity solvents (e.g., HPLC or LC-MS grade). 3. Ensure all glassware is thoroughly cleaned. |
| Analyte Degradation: The extra peaks could be degradation products of BPM. | 1. Review storage and handling procedures. 2. Compare the chromatogram to a freshly prepared standard. 3. If degradation is suspected, a new standard must be prepared. | |
| Inconsistent Results Between Runs | Inconsistent Standard Preparation: Variations in weighing, dilution, or pipetting techniques. | 1. Review and standardize the solution preparation protocol. 2. Use calibrated analytical balances and pipettes. 3. Ensure the solid material is fully dissolved before dilution. |
| Instrument Variability: The analytical instrument (e.g., HPLC, GC) may not be stable. | 1. Perform system suitability tests before each run. 2. Check for leaks, pressure fluctuations, or detector issues. |
Below is a troubleshooting workflow to help diagnose issues with BPM standard solutions.
Figure 1. Troubleshooting workflow for issues with BPM standard solutions.
Quantitative Data Summary
While comprehensive, peer-reviewed stability data for this compound solutions under various conditions is not widely published, manufacturer and study data provide key storage guidelines. Always consult the supplier's Certificate of Analysis for lot-specific information.
Table 1: Recommended Storage Conditions for this compound Solutions
| Solvent System | Storage Temperature | Recommended Duration | Source |
| Organic Solvent | -80°C | Up to 6 months (under nitrogen) | [4] |
| Organic Solvent | -20°C / -23°C | Up to 1 month | [2][4] |
| Acetonitrile | 2–8°C | Short-term (days) | [3] |
| Methanol | Ambient (>5°C) | Short-term (per supplier) | [1] |
Note: "Short-term" stability should be experimentally verified.
Experimental Protocols
Protocol: Preparation of a 1 mg/mL this compound Stock Solution in Methanol
This protocol describes the preparation of a primary stock solution from a neat (solid) standard.
Materials:
-
This compound (neat solid, analytical standard grade, ≥99.0% purity)[5]
-
Methanol (HPLC or LC-MS grade)
-
Calibrated analytical balance
-
10 mL volumetric flask (Class A)
-
Glass Pasteur pipette or syringe
-
Amber glass storage vial with a PTFE-lined cap
Procedure:
-
Weighing: Accurately weigh approximately 10 mg of the BPM neat material and record the exact weight.
-
Transfer: Carefully transfer the weighed BPM into the 10 mL volumetric flask.
-
Dissolving: Add approximately 7-8 mL of methanol to the flask. Gently swirl the flask to completely dissolve the solid. Sonication for a few minutes may aid dissolution.
-
Dilution: Once the solid is fully dissolved, bring the solution to the 10 mL mark with methanol. Use a Pasteur pipette or syringe for the final drops to ensure accuracy.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.
-
Storage: Store the solution in a freezer at ≤ -20°C, protected from light.
Figure 2. Experimental workflow for preparing a BPM stock solution.
Protocol: Short-Term Solution Stability Assessment
This protocol outlines a procedure to verify the stability of working solutions over the course of a typical analytical run.
Objective: To determine the stability of a prepared BPM standard solution at a specific concentration and storage condition (e.g., autosampler at 10°C) over 48 hours.
Procedure:
-
Preparation: Prepare the BPM working standard solution at the desired concentration as per your analytical method.
-
Initial Analysis (T=0): Immediately after preparation, inject the solution into the analytical instrument (e.g., HPLC-UV) in triplicate (n=3). Record the average peak area and retention time. This is your baseline measurement.
-
Storage: Store the solution in the autosampler under its typical operating conditions (e.g., 10°C).
-
Time-Point Analysis: Re-inject the solution in triplicate at specified time intervals (e.g., T=6h, 12h, 24h, 48h).
-
Data Analysis:
-
Calculate the average peak area at each time point.
-
Calculate the percent difference between the average peak area at each time point and the initial (T=0) average peak area.
-
% Difference = [(Area_T0 - Area_Tx) / Area_T0] * 100
-
-
Acceptance Criteria: The solution is considered stable if the percent difference is within an acceptable range (typically ≤ 2.0% or as defined by your laboratory's SOPs) and no significant degradation peaks appear.
References
- 1. accustandard.com [accustandard.com]
- 2. A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supramolecular Solvent-Based Extraction of Bisphenols and Alkylphenols in Botanical Dietary Supplements Prior to HPLC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound analytical standard 13595-25-0 [sigmaaldrich.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Research Progress of Methods for Degradation of Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference of Bisphenol M in Immunoassay Results
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering issues with Bisphenol M (BPM) interference in their immunoassays. The following information is designed to help you troubleshoot unexpected results and ensure the accuracy and reliability of your data.
Troubleshooting Guide
Unexpected or inaccurate results in an immunoassay can arise from various sources of interference. When working with samples that may contain this compound or other structurally related bisphenols, it is crucial to consider the possibility of cross-reactivity, especially in assays designed for other bisphenols like Bisphenol A (BPA).
Identifying Potential Interference from this compound
If you suspect that this compound may be interfering with your immunoassay results, consider the following troubleshooting steps:
-
Review Sample Source and Composition: Analyze the source of your samples. Are they from an environment or matrix where this compound or other industrial phenols are likely to be present?
-
Assess Assay Specificity: Review the technical data sheet for your immunoassay kit to understand its cross-reactivity profile. While specific data for this compound may not always be available, look for information on cross-reactivity with other bisphenol analogs.
-
Perform a Spike and Recovery Experiment: Add a known concentration of a this compound standard to your sample matrix and a control matrix. If the recovery of your target analyte is significantly different between the two, it may indicate interference.
-
Analyze Serial Dilutions: A non-linear response when analyzing serial dilutions of a sample can suggest the presence of interfering substances.[1]
-
Compare with an Alternative Method: If possible, analyze your samples using a different analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers higher specificity and can confirm the presence and concentration of both the target analyte and potential interferents like this compound.[2][3]
Quantitative Data on Bisphenol Cross-Reactivity
While specific quantitative data on this compound interference is limited in publicly available literature, data from studies on other bisphenol analogs in BPA immunoassays can provide insight into the potential for cross-reactivity. The degree of interference is dependent on the specific antibody used in the assay.
| Bisphenol Analog | Common Abbreviation | Potential for Cross-Reactivity in BPA Immunoassays |
| Bisphenol A | BPA | Target Analyte |
| Bisphenol B | BPB | High |
| Bisphenol F | BPF | Moderate to High |
| Bisphenol S | BPS | Low to Moderate |
| This compound | BPM | Suspected (structurally similar) |
This table provides a generalized overview. The actual cross-reactivity will vary depending on the specific antibodies and assay design.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay interference?
A1: Immunoassay interference occurs when a substance in a sample incorrectly alters the measured concentration of the analyte.[4][5] This can lead to either falsely high (positive interference) or falsely low (negative interference) results.[4][6] Interference can be caused by various factors, including cross-reacting molecules, heterophilic antibodies, or matrix effects.[6]
Q2: How can this compound interfere with my immunoassay?
A2: Due to its structural similarity to other bisphenols, particularly Bisphenol A, this compound can potentially act as a cross-reactant in immunoassays designed to detect these other compounds. In a competitive immunoassay for BPA, for example, BPM could bind to the anti-BPA antibodies, leading to a false-positive result or an overestimation of the BPA concentration.
Q3: My immunoassay for a hormone is giving unexpected results. Could this compound be a factor?
A3: Bisphenols, including BPA, are known endocrine-disrupting chemicals.[3] If your samples have been exposed to BPM, it is plausible that it could interfere with hormone immunoassays, either through direct cross-reactivity with the assay antibodies or by altering the levels of endogenous hormones.[7][8] Confirmation with a more specific method like LC-MS/MS is recommended if such interference is suspected.[2]
Q4: What are the common types of immunoassays, and how might BPM interference differ between them?
A4: The two primary types of immunoassays are competitive and sandwich (non-competitive) assays.
-
Competitive Assays: In these assays, the analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites. A cross-reactant like BPM can compete with the labeled analyte, resulting in a signal change that is incorrectly interpreted as the presence or higher concentration of the target analyte.
-
Sandwich Assays: These assays use two antibodies that bind to different epitopes on the analyte. Interference from a small molecule like BPM is less likely in a sandwich assay unless it is present at extremely high concentrations and affects antibody binding through non-specific interactions.
Q5: What steps can I take to mitigate interference from this compound?
A5: To minimize the impact of potential BPM interference, consider the following:
-
Sample Preparation: Employ a sample clean-up or extraction procedure to remove interfering substances before analysis.
-
Use of Blocking Agents: Some assay manufacturers include blocking agents in their reagents to reduce non-specific binding and interference.[9]
-
Assay Validation: If you frequently work with samples that may contain BPM, it is advisable to validate your immunoassay for potential cross-reactivity with BPM.
-
Confirmation with an Orthogonal Method: For critical applications, confirm your immunoassay results with a different analytical technique, such as LC-MS/MS.
Experimental Protocols
Protocol: Determining Cross-Reactivity of this compound in a Competitive Immunoassay
This protocol outlines a general procedure to assess the cross-reactivity of this compound in a competitive immunoassay designed for another analyte (e.g., Bisphenol A).
Materials:
-
Your competitive immunoassay kit (e.g., for Bisphenol A)
-
This compound standard of known purity
-
Assay buffer (as provided in the kit or recommended)
-
The target analyte standard (e.g., Bisphenol A)
-
Microplate reader
Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the target analyte standard (e.g., Bisphenol A) in the assay buffer to create a standard curve according to the kit instructions.
-
Prepare a serial dilution of the this compound standard in the assay buffer across a wide range of concentrations.
-
-
Perform the Immunoassay:
-
Run the immunoassay with the target analyte standard curve as you normally would.
-
In separate wells, run the immunoassay using the serial dilutions of the this compound standard in place of the target analyte.
-
Include a zero-analyte control (blank) for both sets of curves.
-
-
Data Analysis:
-
Calculate the 50% inhibition concentration (IC50) for both the target analyte and this compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
-
-
Interpretation:
-
A higher percentage of cross-reactivity indicates a greater potential for interference from this compound in your assay.
-
Visualizations
Below are diagrams to help visualize key concepts related to immunoassay interference.
References
- 1. myadlm.org [myadlm.org]
- 2. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of LC-MS/MS method for quantification of bisphenol A and estrogens in human plasma and seminal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. scispace.com [scispace.com]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biochemia-medica.com [biochemia-medica.com]
- 8. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Challenges in Bisphenol M Dose-Response Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisphenol M (BPM) and other bisphenol analogues. The content is designed to address specific issues that may arise during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BPM) and why is its dose-response analysis challenging?
This compound (BPM) is a chemical compound belonging to the bisphenol family.[1] Like other bisphenols, it is recognized as an endocrine disruptor, meaning it can interfere with the body's hormonal systems.[1][2] The primary challenge in the dose-response analysis of BPM and other bisphenols is the frequent occurrence of non-monotonic dose-response curves (NMDRCs) .[3][4] This means that the effect of the chemical does not always increase with a corresponding increase in dose. Instead, the response can change direction, often showing greater effects at low doses than at high doses.[4] This phenomenon contradicts the traditional toxicological principle of "the dose makes the poison" and complicates the determination of safe exposure levels.[4]
Q2: What is the primary mechanism of action for this compound?
This compound, like other bisphenols, primarily exerts its effects by interacting with estrogen receptors (ERα and ERβ) .[5][6] This interaction can trigger two main types of signaling pathways:
-
Genomic Pathway: BPM can bind to nuclear estrogen receptors, which then act as transcription factors to regulate the expression of target genes.[7]
-
Non-Genomic Pathway: BPM can also interact with estrogen receptors located on the cell membrane, leading to rapid signaling events within the cell through the activation of various protein kinases.[7][8]
The ability of BPM to act as an agonist (mimicking estrogen) or an antagonist (blocking estrogen) can be receptor- and cell-type specific.[5][9]
Q3: What are non-monotonic dose-response curves (NMDRCs) and why are they common with bisphenols?
A non-monotonic dose-response curve is one in which the slope of the curve changes direction within the range of doses tested.[10] Common forms include U-shaped or inverted U-shaped curves.[10] These are frequently observed with endocrine-disrupting chemicals like bisphenols for several reasons:[3]
-
Receptor Downregulation and Desensitization: At high concentrations, the target receptors may become saturated or downregulated, leading to a diminished response.
-
Receptor Selectivity: Bisphenols can have different affinities for different receptor subtypes (ERα vs. ERβ), which may trigger opposing cellular effects.
-
Cytotoxicity: At high doses, the cytotoxic effects of the compound can mask or override the endocrine-disrupting effects, leading to a decrease in the measured response.[3]
-
Competing Mechanisms: A compound might activate multiple signaling pathways with opposing effects, and the dominant pathway may shift with changing concentrations.
Quantitative Data Summary
The following tables summarize comparative data for this compound and other bisphenols.
Table 1: Comparative Cytotoxicity of Bisphenols
| Compound | Cell Line | IC50 (µM) | Relative Toxicity to BPA |
| Bisphenol A (BPA) | MCF-7 | 45 | - |
| HSeC | 35 | - | |
| This compound (BPM) | - | More toxic than BPA | - |
| Bisphenol S (BPS) | MCF-7 | 450 | Less toxic |
| HSeC | 105 | Less toxic | |
| Bisphenol F (BPF) | MCF-7 | >500 | Less toxic |
| HSeC | 435 | Less toxic | |
| Bisphenol AF (BPAF) | MCF-7 | 56 | Similar |
| HSeC | 48 | Similar | |
| Bisphenol Z (BPZ) | MCF-7 | 45 | Similar |
| HSeC | 25 | More toxic |
Data sourced from a study on MCF-7 and HSeC cell lines.[11] The finding that BPM is more toxic than BPA is from a separate comparative study.[12]
Table 2: Comparative Estrogen Receptor (ER) Binding Affinity and Activity
| Compound | ERα Binding IC50 (nM) | ERβ Binding IC50 (nM) | ERα Agonist Activity (EC50, nM) | ERβ Agonist Activity |
| 17β-Estradiol (E2) | ~0.2 | ~0.3 | ~0.03 | Agonist |
| Bisphenol A (BPA) | 1030 | 900 | 317 | Weak Agonist (EC50 = 693 nM) |
| This compound (BPM) | - | - | - | No agonist activity |
| Bisphenol AF (BPAF) | 53.4 | 18.9 | Full Agonist | Antagonist |
| Bisphenol B (BPB) | - | - | Agonist | Weak Antagonist |
Data compiled from multiple sources.[5][13][14]
Experimental Protocols
Detailed Methodology: Cell Viability (MTT) Assay
This protocol is adapted for assessing the dose-response of this compound on cell viability.
1. Reagent Preparation:
- MTT Solution: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store it at 4°C, protected from light.[9]
- Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl.
2. Experimental Procedure:
- Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the BPM dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
- Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix thoroughly by gentle shaking.
- Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percent viability against the logarithm of the BPM concentration to generate a dose-response curve.
Detailed Methodology: Estrogen Receptor (ER) Reporter Gene Assay
This assay is used to determine the estrogenic or anti-estrogenic activity of a compound.
1. Cell Line and Reagents:
- Reporter Cell Line: Use a cell line that stably expresses an estrogen receptor (ERα or ERβ) and contains a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE). Examples include T47D-KBluc or MCF-7-luc cells.[12]
- Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
- Positive Control: 17β-estradiol (E2).
- Antagonist Control: ICI 182,780 (Fulvestrant).
- Luciferase Assay Reagent.
2. Experimental Procedure:
- Cell Seeding: Plate the reporter cells in a 96-well plate in phenol (B47542) red-free medium supplemented with charcoal-stripped serum to reduce background estrogenic activity.
- Compound Treatment: Treat the cells with serial dilutions of BPM. To test for antagonistic activity, co-treat cells with a fixed concentration of E2 and serial dilutions of BPM.
- Incubation: Incubate the plate for 24 hours.
- Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
3. Data Analysis:
- For agonistic activity, normalize the luciferase signal to the vehicle control and plot against the log of the BPM concentration.
- For antagonistic activity, plot the inhibition of the E2-induced signal against the log of the BPM concentration.
Troubleshooting Guide
Problem: My dose-response curve for this compound is not a classic sigmoidal shape.
-
Possible Cause 1: Non-Monotonic Dose-Response (NMDRC). As discussed, this is common for bisphenols. You may be observing a real biological effect.
-
Troubleshooting:
-
Expand your dose range: Test a wider range of concentrations, especially in the low nanomolar and picomolar ranges, as this is where low-dose effects are often observed.
-
Increase dose density: Use more concentrations with smaller intervals between them to better define the shape of the curve.
-
Confirm with a different assay: Use an orthogonal assay (e.g., a gene expression assay in addition to a cell viability assay) to see if the NMDRC is consistent across different endpoints.
-
-
-
Possible Cause 2: Cytotoxicity at High Concentrations. The compound may be killing the cells at higher doses, which can be misinterpreted as a decrease in a specific signaling response.
-
Troubleshooting:
-
Perform a cell viability assay (e.g., MTT, MTS) in parallel with your primary functional assay. This will help you distinguish between a specific antagonistic effect and general cytotoxicity.
-
-
Problem: I am seeing high variability between my replicates.
-
Possible Cause 1: Inconsistent Cell Plating. Uneven cell distribution in the wells will lead to variable results.
-
Troubleshooting:
-
Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting.
-
Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
-
-
-
Possible Cause 2: Edge Effects. Wells on the edge of the microplate are more prone to evaporation, leading to changes in media concentration and temperature.
-
Troubleshooting:
-
Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or PBS to create a humidity barrier.
-
-
-
Possible Cause 3: Compound Solubility and Stability. this compound may precipitate out of solution at higher concentrations or degrade over time.
-
Troubleshooting:
-
Visually inspect your stock solutions and dilutions for any signs of precipitation.
-
Prepare fresh dilutions for each experiment from a frozen stock.
-
-
Problem: My results are not consistent with published data.
-
Possible Cause 1: Differences in Experimental Conditions. Minor variations in cell line passage number, serum batch, incubation time, and other parameters can significantly impact results.
-
Troubleshooting:
-
Carefully review and align your protocol with the published methodology.
-
Ensure your cell line has been authenticated and is free from contamination.
-
-
-
Possible Cause 2: Vehicle Effects. The solvent used to dissolve BPM (e.g., DMSO) can have biological effects at certain concentrations.
-
Troubleshooting:
-
Ensure the final concentration of the vehicle is consistent across all wells, including the controls.
-
Test a range of vehicle concentrations to determine a non-toxic level for your specific cell line.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor-binding affinities of bisphenol A and its next-generation analogs for human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of bisphenol compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Estrogenic Actions of Endocrine-Disrupting Chemicals Bisphenol A, Bisphenol AF, and Zearalenone through Estrogen Receptor α and β in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. publichealthtoxicology.com [publichealthtoxicology.com]
- 12. Item - Transcriptional activity of bisphenols for estrogen receptors ERα and ERβ. - Public Library of Science - Figshare [plos.figshare.com]
- 13. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]
selecting the appropriate column for Bisphenol M chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chromatographic analysis of Bisphenol M (BPM). It is designed for researchers, scientists, and drug development professionals to assist in method development, column selection, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is best for analyzing this compound?
A1: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for the analysis of this compound.[1] The choice between the two often depends on the sample matrix, desired sensitivity, and available instrumentation.
-
HPLC , particularly coupled with mass spectrometry (LC-MS/MS), is a popular and highly sensitive method for analyzing a wide range of bisphenols, including BPM, without the need for derivatization.[2][3]
-
GC , typically coupled with mass spectrometry (GC-MS), is also a robust technique. However, due to the polar nature of bisphenols, a derivatization step is often necessary to improve volatility and chromatographic peak shape.[4][5]
Q2: What is the recommended HPLC column for this compound analysis?
A2: For reversed-phase HPLC analysis of this compound, C18 columns are a common and effective choice.[6][7] Additionally, Biphenyl (bi-phenyl) columns have shown excellent performance in separating a wide range of bisphenols, including this compound, often providing enhanced selectivity for these compounds.[3]
Q3: Is derivatization required for GC analysis of this compound?
A3: Yes, derivatization is highly recommended for the GC analysis of this compound and other bisphenols.[4] Derivatization converts the polar hydroxyl groups into less polar and more volatile derivatives, which significantly improves peak shape, reduces tailing, and enhances sensitivity.[4] Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pentafluorobenzoyl chloride (PFBOCl).[8]
Q4: How can I improve the sensitivity of my this compound analysis by LC-MS/MS?
A4: To enhance sensitivity in LC-MS/MS analysis of this compound, consider the following strategies:
-
Optimize Mobile Phase: The composition of the mobile phase can significantly impact ionization efficiency. Higher organic content at the time of elution can improve desolvation and signal intensity.[9]
-
Derivatization: Although not always necessary for LC-MS, derivatization can significantly increase sensitivity. For example, derivatization with dansyl chloride or 1-methylimidazole-2-sulfonyl chloride has been shown to improve the detection of bisphenols.[2]
-
Column Dimensions: Using columns with a smaller internal diameter (e.g., 2.1 mm) can increase sensitivity, provided your LC system is optimized for low-dispersion.[10]
-
Source Optimization: Proper optimization of the mass spectrometer's ion source parameters, such as gas flows, temperatures, and voltages, is crucial for maximizing the signal.[9]
Column Selection Guide
Choosing the appropriate column is critical for achieving a successful separation. The following tables provide a summary of recommended columns for both HPLC and GC analysis of this compound.
HPLC Column Recommendations
| Stationary Phase | Typical Dimensions | Key Advantages |
| Biphenyl | 50 mm x 2.1 mm, 1.8 µm | Excellent selectivity and peak shape for a broad range of bisphenols, enabling fast analysis times.[3] |
| C18 | 50-150 mm x 2.1-4.6 mm, 1.8-5 µm | Widely available, robust, and provides good retention and separation for bisphenols.[6][7] |
GC Column Recommendations
For the analysis of derivatized this compound, a non-polar or mid-polarity column is generally recommended.
| Stationary Phase | Typical Dimensions | Key Advantages |
| 5% Diphenyl / 95% Dimethylpolysiloxane | 30 m x 0.25 mm, 0.25 µm | A versatile, low-bleed column suitable for a wide range of semi-volatile compounds, including derivatized bisphenols.[11] Provides good resolution and thermal stability. |
Experimental Protocols
HPLC-MS/MS Method for Bisphenol Analysis
This protocol is based on a method for the rapid analysis of 15 bisphenols, including this compound.[3]
-
Column: Raptor Biphenyl (50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: Water
-
B: Methanol
-
-
Gradient:
-
Start with 30% B, hold for 0.5 min
-
Increase to 85% B over 4.5 min
-
Increase to 100% B over 1 min, hold for 1 min
-
Return to 30% B over 0.1 min, hold for 1.9 min
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Detector: MS/MS (e.g., Triple Quadrupole)
-
Ion Mode: Electrospray Ionization (ESI), Negative Mode
GC-MS Method for Derivatized Bisphenol Analysis
This is a general protocol for the analysis of silylated bisphenols.
-
Column: 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., Rtx-5MS), 30 m x 0.25 mm, 0.25 µm film thickness[11]
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp to 280 °C at 10 °C/min, hold for 5 min
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Detector: Mass Spectrometer
-
Derivatization (Example with BSTFA):
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA (with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Troubleshooting Guides
HPLC Troubleshooting
Caption: Troubleshooting workflow for common HPLC issues in this compound analysis.
Problem: Peak Tailing
-
Cause: Secondary interactions between the phenolic hydroxyl groups of BPM and active sites on the column packing material (e.g., residual silanols on a C18 column) can cause peak tailing.[12]
-
Solution:
-
Adjust the mobile phase pH to suppress the ionization of the silanol (B1196071) groups (e.g., adding a small amount of acid like formic acid).[12]
-
Consider using a column with a different selectivity, such as a Biphenyl column, which can reduce these secondary interactions.[3]
-
Ensure the column is not overloaded by reducing the injection volume or sample concentration.[13]
-
Problem: Poor Sensitivity in LC-MS/MS
-
Cause: Ion suppression from matrix components or mobile phase additives can reduce the signal intensity of BPM.[9] Suboptimal ion source conditions can also lead to poor sensitivity.
-
Solution:
Problem: Ghost Peaks and Background Contamination
-
Cause: Bisphenols are common environmental contaminants and can be present in solvents, plastic labware, and even the LC system itself.[14] This can lead to the appearance of "ghost peaks" in blank injections.
-
Solution:
-
Use glass or polypropylene (B1209903) labware instead of polycarbonate to minimize leaching.[14]
-
Use high-purity, LC-MS grade solvents.
-
If background contamination from the mobile phase is suspected, an isocratic elution with a sufficiently high organic content can sometimes prevent the analyte from accumulating on the column during equilibration.[14]
-
GC Troubleshooting
Caption: Troubleshooting workflow for common GC issues in the analysis of derivatized this compound.
Problem: Broad or Tailing Peaks
-
Cause: Incomplete derivatization can leave unreacted, polar BPM, which will exhibit poor peak shape.[15] Active sites in the GC inlet or on the column can also interact with the derivatized analyte.
-
Solution:
-
Optimize the derivatization reaction conditions (time, temperature, reagent amount).
-
Use a fresh, deactivated inlet liner.
-
Ensure the GC column is properly conditioned to minimize active sites.
-
Problem: Low or No Response
-
Cause: The derivatized BPM may be degrading in the injector if the temperature is too high. Adsorption of the analyte in the inlet or column can also lead to a loss of signal.
-
Solution:
-
Lower the injector temperature to prevent thermal degradation.
-
Check for and eliminate any active sites in the system by replacing the liner and trimming the column.
-
Problem: Irreproducible Results
-
Cause: Inconsistent derivatization is a common source of irreproducibility. The presence of moisture can interfere with silylation reactions.
-
Solution:
-
Ensure all solvents and sample extracts are anhydrous before adding the derivatization reagent.
-
Maintain consistent reaction times and temperatures for all samples and standards.
-
Use an internal standard to correct for variations in derivatization efficiency and injection volume.
-
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Improvement of bisphenol A quantitation from urine by LCMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparing different gas chromatographic methods for the quantification of bisphenol A (BPA) trace levels in paper and cardboard products from the market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 14. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. simiecoind.ro [simiecoind.ro]
Validation & Comparative
A Comparative Analysis of the Estrogenic Activity of Bisphenol M and Bisphenol A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the estrogenic activity of Bisphenol M (BPM) and the well-studied endocrine disruptor, Bisphenol A (BPA). While both are structurally related bisphenolic compounds, emerging evidence reveals contrasting effects on estrogen receptors, with BPA acting as an agonist and BPM as an antagonist. This guide summarizes key experimental data, details the methodologies used in these studies, and visualizes the distinct signaling pathways.
Data Presentation: Quantitative Comparison of Estrogenic Activity
The following table summarizes the available quantitative data on the estrogenic and anti-estrogenic activities of this compound and Bisphenol A from various in vitro assays.
| Compound | Assay Type | Receptor | Activity | EC50 / IC50 (nM) | Reference |
| Bisphenol A (BPA) | Competitive Binding Assay | ERα | Agonist | 1030 | [1] |
| Competitive Binding Assay | ERβ | Agonist | 900 | [1] | |
| Luciferase Reporter Gene Assay | ERα | Agonist | 317 | [1] | |
| Luciferase Reporter Gene Assay | ERβ | Agonist | 693 | [1] | |
| MCF-7 Cell Proliferation (E-Screen) | ERα | Agonist | ~1000-10000 | [2] | |
| This compound (BPM) | Competitive Binding Assay | ERα | Antagonist | 56.8 ± 11.7 | [3] |
| Competitive Binding Assay | ERβ | Antagonist | 148 ± 80 | [3] | |
| Reporter Gene Assay | ERα & ERβ | Antagonist | Inhibition of E2-induced activity observed | [3][4] |
EC50 (Half-maximal effective concentration) for agonists represents the concentration at which the compound elicits 50% of its maximal effect. IC50 (Half-maximal inhibitory concentration) for antagonists represents the concentration at which the compound inhibits 50% of the agonist's response.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
Competitive Estrogen Receptor Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]17β-estradiol ([³H]E2), for binding to the estrogen receptor (ERα or ERβ).
-
Receptor Preparation: Recombinant human ERα or ERβ ligand-binding domains (LBDs) are expressed in and purified from E. coli or other suitable expression systems.
-
Assay Procedure:
-
A constant concentration of the purified ER LBD and [³H]E2 are incubated in a buffer solution.
-
Increasing concentrations of the unlabeled test compound (BPA or BPM) are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
Unbound ligand is separated from the receptor-ligand complex using methods like dextran-coated charcoal (DCC) or size-exclusion chromatography.
-
The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the binding of [³H]E2 to the receptor is determined and reported as the IC50 value. A lower IC50 value indicates a higher binding affinity.
Estrogen Receptor Transcriptional Activation (Reporter Gene) Assay
This assay measures the ability of a compound to activate or inhibit gene expression mediated by the estrogen receptor.
-
Cell Line: A suitable mammalian cell line (e.g., HeLa, MCF-7) is used. These cells are transiently or stably transfected with two plasmids:
-
An expression vector for human ERα or ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Assay Procedure:
-
The transfected cells are plated in multi-well plates and treated with various concentrations of the test compound (BPA or BPM).
-
For antagonist testing, cells are co-treated with a fixed concentration of 17β-estradiol (E2) and varying concentrations of the test compound (BPM).
-
After an incubation period (typically 24-48 hours), the cells are lysed.
-
The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
-
Data Analysis:
-
For agonists (like BPA), the EC50 value is calculated as the concentration that induces a response equivalent to 50% of the maximal response to E2.
-
For antagonists (like BPM), the IC50 value is calculated as the concentration that inhibits 50% of the response induced by E2 alone.
-
MCF-7 Cell Proliferation (E-Screen) Assay
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
-
Cell Culture: MCF-7 cells, which endogenously express ERα, are maintained in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove any estrogenic compounds.
-
Assay Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
The cells are then treated with a range of concentrations of the test compound (e.g., BPA).
-
After a period of incubation (typically 6-7 days), cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, crystal violet staining, or by direct cell counting.
-
-
Data Analysis: The concentration of the test compound that results in a half-maximal proliferative effect compared to a positive control (like E2) is determined as the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Conclusion
The available experimental data clearly demonstrate that while Bisphenol A exhibits estrogenic (agonistic) activity, this compound acts as an estrogen receptor antagonist. BPM competitively binds to both ERα and ERβ and inhibits the transcriptional activity induced by estradiol. The antagonistic potency of BPM, as indicated by its IC50 values in the nanomolar range, suggests it is a significant endocrine disruptor with a mechanism of action opposite to that of BPA. This comparative guide highlights the importance of evaluating the specific endocrine-disrupting activities of individual bisphenol analogs rather than assuming similar effects based on structural similarity. Further research is warranted to fully elucidate the in vivo consequences of exposure to this compound and other tricyclic bisphenols.
References
- 1. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonistic mechanisms of bisphenol analogues on the estrogen receptor α in zebrafish embryos: Experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Shifting Landscape of BPA Alternatives: A Comparative Toxicity Analysis of Bisphenol M and Other Analogs
For Immediate Release
[City, State] – [Date] – As industries continue to phase out Bisphenol A (BPA) due to concerns over its endocrine-disrupting properties, a host of structurally similar alternatives have been introduced into the market. A comprehensive analysis of the available toxicological data reveals that many of these substitutes, including Bisphenol M (BPM), may not be safer than their predecessor, exhibiting comparable or even greater endocrine-disrupting and cytotoxic effects. This guide provides a comparative overview of the in vitro toxicity of BPM and other common BPA alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Toxicity Overview
Bisphenols are a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins.[1] Due to its known endocrine-disrupting effects, the use of BPA has been increasingly restricted, leading to the rise of numerous analogs such as Bisphenol S (BPS), Bisphenol F (BPF), Bisphenol AF (BPAF), and this compound (BPM).[2] However, the structural similarity of these alternatives to BPA raises concerns about their potential for similar adverse health effects.[3]
Studies have shown that many BPA alternatives exhibit estrogenic activity, with some being even more potent than BPA. For instance, BPAF and Bisphenol B (BPB) have demonstrated higher estrogenic activity than BPA in human breast cancer cell models.[4] The toxic effects of these compounds are often mediated through their interaction with nuclear receptors, particularly the estrogen receptors ERα and ERβ, leading to the disruption of normal hormonal signaling pathways.[5]
Quantitative Comparison of Bisphenol Toxicity
To facilitate a direct comparison of the toxicological profiles of various bisphenols, the following tables summarize key in vitro data from published studies. These data include the half-maximal inhibitory concentration (IC50) for estrogen receptor binding and cytotoxicity in different cell lines.
| Compound | Estrogen Receptor α (ERα) Binding Affinity (IC50, nM) | Estrogen Receptor β (ERβ) Binding Affinity (IC50, nM) | Reference(s) |
| 17β-Estradiol (E2) | ~1-10 | ~1-10 | [5] |
| Bisphenol A (BPA) | 1030 | 900 | [5] |
| This compound (BPM) | Less potent than BPAF, BPAP, BPB, BPC, BPE, and BPZ | Less potent than BPAF, BPAP, BPB, BPC, BPE, and BPZ | [6] |
| Bisphenol AF (BPAF) | 53.4 | 18.9 | [5] |
| Bisphenol B (BPB) | Potent | Potent | [6] |
| Bisphenol C (BPC) | Potent | Potent | [6] |
| Bisphenol E (BPE) | Potent | Potent | [6] |
| Bisphenol F (BPF) | Weak effects | Weak effects | [6] |
| Bisphenol P (BPP) | Less potent than BPAF, BPAP, BPB, BPC, BPE, and BPZ | Less potent than BPAF, BPAP, BPB, BPC, BPE, and BPZ | [6] |
| Bisphenol S (BPS) | Not disruptive | Not disruptive | [6] |
| Bisphenol Z (BPZ) | Potent | Potent | [6] |
Table 1: Comparative Estrogen Receptor Binding Affinities of Bisphenols. This table presents the IC50 values for the binding of various bisphenols to human estrogen receptors α and β. Lower IC50 values indicate a higher binding affinity. Data for BPM is qualitative, indicating lower potency compared to several other analogs.
| Compound | MCF-7 (Human Breast Cancer) Cytotoxicity (IC50, µM) | HSeC (Human Sertoli Cells) Cytotoxicity (IC50, µM) | Reference(s) |
| Bisphenol A (BPA) | 45 | 35 | [3] |
| Bisphenol AF (BPAF) | 56 | 48 | [3] |
| Bisphenol B (BPB) | - | - | - |
| Bisphenol F (BPF) | >500 (not cytotoxic) | 435 | [3] |
| Bisphenol S (BPS) | 450 | 105 | [3] |
| Bisphenol Z (BPZ) | 45 | Most cytotoxic | [3] |
Table 2: Comparative Cytotoxicity of Bisphenols. This table displays the IC50 values for the cytotoxic effects of various bisphenols on human breast cancer (MCF-7) and Sertoli (HSeC) cell lines after 24 hours of exposure. A lower IC50 value indicates greater cytotoxicity. Data for BPM and BPB were not available in the cited study. One study noted the toxicity order in MCF-7 cells as BPB > BPC > TDP > BPE > BPA.[7]
Experimental Methodologies
The following are detailed protocols for the key in vitro assays used to assess the toxicity of bisphenols.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.
Materials:
-
Recombinant human estrogen receptor α (ERα) and ERβ
-
[³H]17β-estradiol (radiolabeled ligand)
-
Test compounds (Bisphenols)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
A solution containing a fixed concentration of the estrogen receptor and the radiolabeled ligand is prepared in the assay buffer.
-
A range of concentrations of the unlabeled test compound (competitor) is added to the solution.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The receptor-bound and free radioligand are separated (e.g., using hydroxylapatite or filter membranes).
-
The amount of radioactivity in the receptor-bound fraction is measured using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated from a dose-response curve.[1][8]
MCF-7 Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (Bisphenols)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
MCF-7 cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, the MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined.[3][9]
Signaling Pathway Disruption
The primary mechanism by which bisphenols exert their endocrine-disrupting effects is through the modulation of the estrogen receptor signaling pathway. Upon binding to estrogen receptors, these compounds can either mimic the effects of endogenous estrogens (agonistic activity) or block their action (antagonistic activity). This can lead to inappropriate activation or inhibition of downstream signaling cascades, ultimately affecting gene expression and cellular processes such as proliferation, differentiation, and apoptosis.
Caption: Estrogen Receptor Signaling Pathway Disruption by Bisphenols.
The workflow for assessing the in vitro toxicity of bisphenols typically involves a tiered approach, starting with receptor binding assays to determine the potential for endocrine disruption, followed by cell-based assays to evaluate the functional consequences, such as effects on cell proliferation and cytotoxicity.
Caption: In Vitro Toxicity Assessment Workflow for Bisphenols.
Conclusion
The available scientific evidence strongly suggests that many BPA alternatives, including this compound, are not inert substances and may pose similar or even greater health risks than BPA. The data presented in this guide highlight the endocrine-disrupting potential and cytotoxicity of several common bisphenol analogs. It is imperative for researchers, regulatory agencies, and manufacturers to conduct thorough toxicological assessments of these alternatives to ensure public safety and avoid regrettable substitutions. Further research is particularly needed to fill the data gaps for less-studied compounds like BPM to enable a more complete and accurate risk assessment.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor-binding affinities of bisphenol A and its next-generation analogs for human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Detecting the cytotoxicities of five bisphenol A analogues to the MCF-7 human breast carcinoma cell line through different endpoints] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of bisphenol compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the In Vivo Anti-Estrogenic Effects of Bisphenol M
Objective: To provide a comparative analysis of the in vivo anti-estrogenic effects of Bisphenol M (BPM) and other bisphenol analogues. This guide synthesizes available experimental data to inform researchers, scientists, and drug development professionals.
Comparative Data on Bisphenol Activity
While in vivo anti-estrogenicity data for BPM is lacking, in vitro assays and in vivo studies on other bisphenols provide a basis for comparison. BPA is a well-characterized estrogen agonist, while BPAP has demonstrated clear anti-estrogenic effects in vivo.[1][2] The following table summarizes key findings.
| Compound | Assay Type | Species/Model | Key Metric/Endpoint | Observed Effect | Reference |
| Bisphenol A (BPA) | In Vivo Uterotrophic Assay | Immature Rats | Uterine Weight Increase | Significant increase at 160 mg/kg/day (oral) and ≥8 mg/kg/day (subcutaneous) | [3] |
| Bisphenol A (BPA) | In Vivo Uterotrophic Assay | Ovariectomized Mice | Uterine Weight Increase | 147% increase in uterine weight at 20 mg/kg | [4] |
| Bisphenol AP (BPAP) | In Vitro Reporter Gene Assay | GeneBLAzer™ | Anti-Estrogenicity (IC50) | Strong anti-estrogenicity (IC50 = 2.35 μM) | [1][2] |
| Bisphenol AP (BPAP) | In Vivo Anti-Uterotrophic Assay | Post-weaning CD-1 Mice | Uterine Weight Decrease | Significant decrease at ≥10 mg/kg/day (co-administered with E2) | [1][2] |
| Bisphenol AP (BPAP) | In Vivo Uterotrophic Assay | Prepubertal CD-1 Mice | Uterine Weight Decrease | Significant decrease at ≥80 μg/kg/day (administered alone) | [1] |
| Various Bisphenols | In Vitro Estrogenicity Assay | Yeast Two-Hybrid System | Estrogenic Activity | BPA and Bisphenol F (BPF) showed estrogenic activity. | [5] |
Experimental Protocols
To validate the potential anti-estrogenic effects of a compound like this compound in vivo, a modified uterotrophic bioassay is the standard method. This involves co-administration of the test compound with a known estrogen, such as 17β-estradiol (E2) or ethinyl estradiol (B170435) (EE), to assess the compound's ability to antagonize the estrogen-induced uterine weight gain.
1. Protocol: In Vivo Anti-Uterotrophic Bioassay (Modified from OECD TG 440)
This protocol is designed to detect the ability of a chemical to inhibit the uterotrophic effects of a reference estrogen.
-
Animal Model: Immature, female rodents (e.g., Sprague-Dawley rats, age 18-20 days) or young adult, ovariectomized rodents.[6][7] The ovariectomized model removes the influence of endogenous hormones.
-
Acclimation: Animals are acclimated for at least 5 days upon arrival, with access to a low-phytoestrogen diet and water ad libitum.
-
Group Allocation: Animals are randomly assigned to groups (n=6 minimum per group).[6]
-
Vehicle Control (e.g., corn oil)
-
Positive Control (e.g., Ethinyl Estradiol, EE)
-
Test Compound alone (multiple dose levels of BPM)
-
Test Compound + Positive Control (multiple dose levels of BPM co-administered with EE)
-
-
Dosing: The test compound and/or positive control are administered daily for three consecutive days via oral gavage or subcutaneous injection.[3][6]
-
Endpoint Measurement: Approximately 24 hours after the final dose, animals are euthanized.[3] The body weight is recorded, and the uterus is carefully excised, trimmed of fat, and weighed (wet weight). The uterus may then be blotted on filter paper to obtain the blotted weight, which is often considered more reliable.
-
Data Analysis: Uterine weights are normalized to body weight. A statistically significant decrease in the uterine weight of the "Test Compound + Positive Control" groups compared to the "Positive Control" group indicates anti-estrogenic activity.
2. Protocol: In Vitro Estrogen Receptor (ER) Reporter Gene Assay
This assay is a common preliminary step to determine if a compound can bind to and activate or inhibit the estrogen receptor.
-
Cell Line: A human cell line (e.g., MCF-7 breast cancer cells or U2-OS osteosarcoma cells) is transfected with two plasmids: one expressing the human estrogen receptor (ERα or ERβ) and another containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).
-
Treatment: Cells are incubated with various concentrations of the test compound (e.g., BPM), a positive control (17β-estradiol), and a vehicle control. To test for anti-estrogenicity, cells are co-treated with 17β-estradiol and varying concentrations of the test compound.
-
Measurement: After a set incubation period (e.g., 24 hours), the cells are lysed, and the reporter gene activity (e.g., luminescence for luciferase) is measured.
-
Data Analysis: A dose-dependent decrease in the estradiol-induced reporter signal in co-treated cells indicates competitive binding and anti-estrogenic activity at the receptor level.
Visualizations: Workflows and Signaling Pathways
Diagram 1: Workflow for In Vivo Anti-Uterotrophic Assay
Workflow for assessing in vivo anti-estrogenicity.
Diagram 2: Estrogen Receptor Signaling Pathway
Mechanism of estrogenic agonism and antagonism.
References
- 1. Bisphenol AP is anti-estrogenic and may cause adverse effects at low doses relevant to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. as-sg.com [as-sg.com]
- 3. Immature rat uterotrophic assay of bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
cross-reactivity of Bisphenol M in BPA-specific ELISA kits
A Comparative Guide to the Cross-Reactivity of Bisphenol M in BPA-Specific ELISA Kits
For researchers, scientists, and drug development professionals, the specificity of immunoassays is paramount for generating accurate and reliable data. When detecting Bisphenol A (BPA), a widely studied endocrine disruptor, the potential for cross-reactivity with its structural analogs is a critical consideration. This guide provides a comparative overview of the cross-reactivity of this compound (BPM) and other BPA analogs in BPA-specific Enzyme-Linked Immunosorbent Assays (ELISAs).
Structural Basis for Cross-Reactivity
The specificity of an ELISA is determined by the binding affinity of the antibody to its target antigen. Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to the target antigen.
Bisphenol A (BPA) has a molecular structure characterized by two phenol (B47542) rings linked by a central carbon atom which is also bonded to two methyl groups.[1][2][3][4] This structure is the basis for the specific recognition by antibodies in BPA-specific ELISA kits.
This compound (BPM) , also known as 4,4'-(m-Phenylenediisopropylidene)bisphenol, has a more complex structure where two 4-hydroxyphenyl groups are attached to a central benzene (B151609) ring via isopropylidene groups.[5][6][7] The presence of the fundamental phenolic structures suggests a potential for cross-reactivity in BPA-specific immunoassays. The degree of this cross-reactivity would depend on the specific epitope recognized by the monoclonal or polyclonal antibodies used in a given ELISA kit.
Comparative Cross-Reactivity of Bisphenol Analogs
To provide a framework for understanding potential cross-reactivity, the following table summarizes reported cross-reactivity data for various bisphenol analogs in a commercially available BPA-specific ELISA kit. It is important to note that cross-reactivity can vary between different ELISA kits due to variations in antibody specificity.
| Compound | Structure | % Cross-Reactivity in a BPA-Specific ELISA Kit[8] |
| Bisphenol A (BPA) | 4,4'-(propane-2,2-diyl)diphenol | 100 |
| Diethylhexylphthalate (DEHP) | bis(2-ethylhexyl) benzene-1,2-dicarboxylate | <0.05 |
| Nonylphenol (NP) | 4-(2,4-dimethylheptan-3-yl)phenol | 0.19 |
| 17β-Estradiol (E2) | (17β)-estra-1,3,5(10)-triene-3,17-diol | <0.05 |
| Estrone (E1) | 3-hydroxy-1,3,5(10)-estratrien-17-one | <0.05 |
| Linear alkylbenzene sulfonate (LAS) | Sodium 4-(undecan-3-yl)benzenesulfonate | <0.05 |
| Alkylphenol Ethoxylate (APE) | Not specified | <0.05 |
| Alkyl Ethoxylate (AE) | Not specified | <0.05 |
| Humic acid Na | Not specified | <0.05 |
Data is sourced from a specific BPA ELISA kit for field samples and may not be representative of all commercially available kits.
Experimental Protocol for Determining Cross-Reactivity
The following is a generalized protocol for determining the cross-reactivity of a compound, such as this compound, in a competitive BPA-specific ELISA.
Objective: To determine the percentage of cross-reactivity of this compound in a BPA-specific competitive ELISA.
Materials:
-
BPA-specific ELISA kit (including BPA-coated microplate, BPA standard, anti-BPA antibody, enzyme-conjugated secondary antibody, substrate, and stop solution)
-
This compound (BPM) standard of high purity
-
Assay buffer
-
Wash buffer
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm)
-
Precision pipettes and tips
Procedure:
-
Preparation of Standards:
-
Prepare a serial dilution of the BPA standard in assay buffer to create a standard curve (e.g., 0, 0.5, 1, 2.5, 5, 10 ng/mL).
-
Prepare a serial dilution of the BPM standard in assay buffer over a wider concentration range than the BPA standard to determine its inhibitory concentration (e.g., 0, 1, 10, 100, 1000, 10000 ng/mL).
-
-
Assay Protocol (based on a typical competitive ELISA):
-
Add a fixed amount of anti-BPA antibody to all wells of the BPA-coated microplate, except for the blank wells.
-
Add the prepared BPA standards and BPM standards to their respective wells.
-
Incubate the plate according to the kit manufacturer's instructions to allow for competitive binding between the BPA on the plate and the BPA or BPM in the standards with the anti-BPA antibody.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the enzyme-conjugated secondary antibody to each well and incubate as per the manufacturer's instructions.
-
Wash the plate again to remove any unbound secondary antibody.
-
Add the substrate solution to each well and incubate for the recommended time to allow for color development. The intensity of the color is inversely proportional to the concentration of BPA or the cross-reacting substance.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance of each well using a microplate reader at the specified wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding BPA concentrations. A semi-log plot is typically used.
-
Determine the 50% inhibitory concentration (IC50) for both BPA and BPM from their respective dose-response curves. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of BPA / IC50 of BPM) x 100
-
Visualizing the Principles of Cross-Reactivity Assessment
To further clarify the experimental concepts, the following diagrams illustrate the competitive ELISA principle and the workflow for assessing cross-reactivity.
Caption: Competitive ELISA principle for determining cross-reactivity.
Caption: Workflow for assessing the cross-reactivity of this compound.
References
- 1. Bisphenol A: Chemical Properties, Uses & Safety Explained [vedantu.com]
- 2. researchgate.net [researchgate.net]
- 3. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bisphenol A - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 5. CAS 13595-25-0: this compound | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ez.restek.com [ez.restek.com]
- 8. ecologiena.jp [ecologiena.jp]
Unraveling the Metabolic Fates of Bisphenol M and Bisphenol S: A Comparative Guide
A notable disparity exists in our current understanding of the metabolic pathways of Bisphenol M (BPM) and Bisphenol S (BPS). While the biotransformation of BPS has been extensively studied, providing a clear picture of its metabolic fate, there is a significant lack of data on the metabolism of BPM. This guide synthesizes the available information, highlighting the well-established metabolic pathways of BPS and contrasting them with the current knowledge gap for BPM. Furthermore, it provides a general experimental protocol that can be employed to elucidate the metabolic pathways of BPM, paving the way for a more comprehensive comparative analysis in the future.
Bisphenol S (BPS): A Well-Defined Metabolic Journey
Bisphenol S (BPS) undergoes both Phase I and Phase II metabolic transformations in the body. The primary goal of these processes is to increase the water solubility of BPS, facilitating its excretion.
Phase I Metabolism: Hydroxylation
The initial metabolic step for BPS involves hydroxylation, an oxidation reaction primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. Specifically, CYP3A4 and CYP2C9 have been identified as the main enzymes responsible for this transformation. This process introduces a hydroxyl group onto the aromatic ring of the BPS molecule.
Phase II Metabolism: Conjugation for Excretion
Following Phase I, or directly, BPS and its hydroxylated metabolites undergo Phase II conjugation reactions. These are the predominant metabolic pathways for BPS.
-
Glucuronidation: This is the major metabolic pathway for BPS. The enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid molecule to BPS, forming BPS-glucuronide. This conjugate is highly water-soluble and readily excreted in the urine.
-
Sulfation: BPS can also be conjugated with a sulfonate group by sulfotransferase (SULT) enzymes, forming BPS-sulfate. This is generally a less prominent pathway compared to glucuronidation.
In essence, the metabolism of BPS is a detoxification process, converting it into inactive and excretable forms.
This compound (BPM): An Uncharted Metabolic Territory
In stark contrast to BPS, there is a significant lack of scientific literature detailing the specific metabolic pathways of this compound. To date, no studies have identified the specific metabolites of BPM or the enzymes involved in its biotransformation.
However, one study in mice has indicated that exposure to BPM disrupts several endogenous hepatic metabolic pathways, including:
-
Riboflavin metabolism
-
Glycerophospholipid metabolism
-
Fatty acid degradation
This finding suggests that BPM interacts with metabolic processes in the liver, but it does not shed light on how the BPM molecule itself is metabolized. The absence of this crucial information makes a direct comparison of the metabolic pathways of BPM and BPS impossible at present.
Quantitative Data on BPS Metabolism
The following table summarizes key quantitative parameters related to the metabolism of BPS, derived from in vitro studies using human liver microsomes.
| Parameter | Value | Enzyme(s) | Reference |
| Phase I: Hydroxylation | |||
| Major Metabolite | Hydroxylated BPS | CYP3A4, CYP2C9 | [1] |
| Phase II: Glucuronidation | |||
| Predominant Metabolite | BPS-Glucuronide | UGTs | [1] |
| Phase II: Sulfation | |||
| Metabolite | BPS-Sulfate | SULTs | [2] |
Table 1: Summary of Key Metabolic Pathways and Enzymes for BPS.
Experimental Protocols: Elucidating Metabolic Pathways
To address the knowledge gap for BPM and to provide a basis for comparative studies, a standardized in vitro metabolism assay using liver microsomes is described below. This protocol is widely used to investigate the metabolic fate of xenobiotics.
In Vitro Metabolism Assay Using Human Liver Microsomes
Objective: To identify the metabolites of a test compound (e.g., BPM) and to identify the cytochrome P450 enzymes responsible for its metabolism.
Materials:
-
Test compound (this compound)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Specific chemical inhibitors for major CYP isozymes (e.g., ketoconazole (B1673606) for CYP3A4, sulfaphenazole (B1682705) for CYP2C9)
-
Recombinant human CYP enzymes (optional, for confirming specific enzyme involvement)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Setup:
-
Prepare incubation mixtures in microcentrifuge tubes on ice.
-
Each incubation mixture should contain the test compound (at various concentrations), pooled human liver microsomes, and phosphate buffer.
-
For reaction phenotyping, pre-incubate the microsomes with specific CYP inhibitors before adding the test compound.
-
-
Initiation of Reaction:
-
Pre-warm the incubation mixtures to 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the mixtures at 37°C in a shaking water bath for a specified time period (e.g., 0, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
-
Sample Preparation:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.
-
Compare the metabolite profiles from incubations with and without specific CYP inhibitors to determine the contribution of each enzyme.
-
Visualizing the Metabolic Pathways and Experimental Workflow
To further clarify the metabolic processes and the experimental approach, the following diagrams are provided.
Figure 1: Metabolic Pathways of Bisphenol S (BPS).
Figure 2: In Vitro Metabolism Experimental Workflow.
References
A Comparative Risk Assessment of Bisphenol M and Bisphenol S
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological and endocrine-disrupting properties of Bisphenol M (BPM) and Bisphenol S (BPS), two substitutes for the well-known endocrine disruptor Bisphenol A (BPA). The following sections summarize key experimental findings, present comparative data in a structured format, and detail the methodologies of the cited experiments to aid in risk assessment and inform future research.
Executive Summary
This compound (BPM) and Bisphenol S (BPS) are used as alternatives to BPA in various consumer and industrial products. While both were introduced as potentially safer options, emerging scientific evidence suggests that they are not inert and may pose their own health risks. This guide synthesizes current research to compare their effects on cell health, endocrine function, and genetic integrity.
A key finding from comparative studies is that BPM appears to be significantly more cytotoxic than BPS. Conversely, BPS generally exhibits more potent estrogenic activity. Both compounds have been shown to affect steroidogenesis and possess genotoxic potential, raising concerns about their widespread use.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various in vitro studies, providing a direct comparison of the biological activities of BPM and BPS.
Table 1: Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by 50%. Lower IC50 values indicate higher cytotoxicity.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound (BPM) | MCF-7 (Human Breast Cancer) | MTT | 45 | |
| HSeC (Human Sertoli Cells) | MTT | 35 | ||
| HeLa (Human Cervical Cancer) | MTT | >500 | [1] | |
| C6 (Rat Glioma) | MTT | >500 | [1] | |
| 3T3-L1 (Mouse Adipocytes) | MTT | >500 | [1] | |
| Bisphenol S (BPS) | MCF-7 (Human Breast Cancer) | MTT | 450 | |
| HSeC (Human Sertoli Cells) | MTT | 105 | ||
| HeLa (Human Cervical Cancer) | MTT | >500 | [1] | |
| C6 (Rat Glioma) | MTT | >500 | [1] | |
| 3T3-L1 (Mouse Adipocytes) | MTT | >500 | [1] | |
| HepG2 (Human Liver Cancer) | MTT | 428.8 µg/mL (~1713 µM) | [2] |
Data from Russo et al. (2018) indicates that BPM is more toxic than BPA, while BPS is less toxic in the cell lines tested.[1][3]
Table 2: Comparative Endocrine Activity
This table presents data on the binding affinity of BPM and BPS to estrogen receptors (ERα and ERβ) and their ability to activate these receptors.
| Compound | Parameter | Receptor | Value | Reference |
| This compound (BPM) | Binding Affinity (IC50) | ERβ | ~18 nM (comparable to BPAF) | [3] |
| Agonist Activity | ERβ | No agonist activity observed | [3] | |
| Bisphenol S (BPS) | Binding Affinity (IC50) | ERα | >10,000 nM | [4] |
| Binding Affinity (IC50) | ERβ | 900 nM | [4] | |
| Agonist Activity (EC50) | ERα | 2.5 µM | [5] | |
| Agonist Activity (EC50) | ERβ | 693 nM | [4] |
BPM shows a notable binding affinity for ERβ but lacks agonist activity, suggesting a potential role as a receptor antagonist.[3] BPS demonstrates weak estrogenic activity, with a preference for ERβ.[4][5]
Table 3: Comparative Genotoxicity
This table summarizes the concentrations at which BPM and BPS have been observed to induce genotoxic effects in vitro.
| Compound | Effect | Cell Line | Concentration | Reference |
| This compound (BPM) | Increased genotoxic potential (compared to BPA) | Not specified | Not specified | [6] |
| Bisphenol S (BPS) | Increased micronuclei frequency | Human peripheral blood mononuclear cells | 0.05 µg/mL | [7] |
| DNA single-strand breaks | HepG2 (3D model) | 10 µM (24h exposure) | [8] |
Studies suggest that both BPM and BPS have genotoxic potential.[6][7][8]
Table 4: Comparative Effects on Steroidogenesis
Both BPM and BPS have been shown to disrupt the production of steroid hormones.
| Compound | Cell Line | Effect on Gene Expression | Effect on Hormone Production | Reference |
| This compound (BPM) | MA-10 (Mouse Leydig cells) | Downregulation of Cyp11a1 | Increased Bu2cAMP-stimulated progesterone | [9] |
| KGN (Human Granulosa cells) | Upregulation of STAR and CYP19A1 (basal) | Increased estradiol (B170435) levels | [9] | |
| Bisphenol S (BPS) | MA-10 (Mouse Leydig cells) | Upregulation of Star (stimulated) | Increased Bu2cAMP-stimulated progesterone | [9][10] |
| KGN (Human Granulosa cells) | Upregulation of STAR and CYP19A1 (basal and stimulated) | Decreased progesterone, increased estradiol | [9][10] | |
| H295R (Human Adrenocortical cells) | Upregulation of StAR, CYP11B1, and CYP17A1 | Dose-dependent decrease of 11-deoxycorticosterone | [11] |
Both BPM and BPS can alter the expression of key genes involved in steroidogenesis, leading to changes in hormone production.[9][10][11]
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key biological pathways and experimental procedures relevant to the risk assessment of bisphenols.
Caption: Estrogen receptor signaling pathway activated by bisphenols.
Caption: General workflow for an MTT cytotoxicity assay.
Caption: Workflow for a luciferase reporter gene assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Viability Assay
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest (e.g., MCF-7, HSeC)
-
96-well plates
-
Complete cell culture medium
-
This compound and Bisphenol S stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of BPM or BPS. Include a vehicle control (e.g., DMSO).[13]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.[14]
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[14]
-
Solubilization: Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Incubate for another 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Estrogen Receptor Luciferase Reporter Gene Assay
This assay is used to quantify the estrogenic activity of compounds by measuring the activation of a luciferase reporter gene under the control of an estrogen response element (ERE).
Materials:
-
Reporter cell line (e.g., T47D-KBluc or transiently transfected HeLa cells)
-
ERα or ERβ expression plasmids and an ERE-luciferase reporter plasmid (for transient transfection)
-
Transfection reagent
-
Cell culture medium
-
This compound and Bisphenol S stock solutions
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection (for transient assay): Seed cells in 24-well plates. After 24 hours, co-transfect the cells with an ER expression plasmid and an ERE-luciferase reporter plasmid using a suitable transfection reagent.[15]
-
Treatment: For stable cell lines, seed cells in a 96-well plate. For transiently transfected cells, replace the transfection medium after 24 hours. Treat the cells with various concentrations of BPM or BPS. Include a positive control (e.g., 17β-estradiol) and a vehicle control.[15]
-
Incubation: Incubate the cells for 24 hours.[15]
-
Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.[16]
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.[16]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein content. Express the results as fold induction over the vehicle control.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a molecular biology technique used to detect protein-protein or protein-ligand interactions. It can be adapted to screen for compounds that modulate the interaction between a nuclear receptor and its coactivators.
Materials:
-
Yeast strain (e.g., Y190)
-
"Bait" plasmid (e.g., expressing the ligand-binding domain of an estrogen receptor fused to a DNA-binding domain)
-
"Prey" plasmid (e.g., expressing a coactivator protein fused to a transcriptional activation domain)
-
Appropriate yeast growth media (including selective media)
-
This compound and Bisphenol S stock solutions
-
Reagents for β-galactosidase assay (e.g., CPRG or X-gal)
Procedure:
-
Yeast Transformation: Co-transform the yeast strain with the "bait" and "prey" plasmids.[17]
-
Selection: Select for transformed yeast cells by plating on a medium lacking specific nutrients (e.g., tryptophan and leucine).[17]
-
Interaction Assay: Grow the transformed yeast in liquid or on solid medium containing various concentrations of BPM or BPS.
-
Reporter Gene Activation: The interaction between the bait and prey proteins in the presence of a ligand (like an estrogenic bisphenol) reconstitutes a functional transcription factor, leading to the expression of a reporter gene (e.g., HIS3, ADE2, or lacZ).
-
Quantification:
-
Growth Assay: Assess the growth of yeast on a selective medium lacking histidine. The rate of growth is proportional to the strength of the interaction.
-
β-Galactosidase Assay: Measure the activity of the lacZ reporter gene using a colorimetric substrate like CPRG (for liquid cultures) or by observing blue color development on plates containing X-gal.[18]
-
-
Data Analysis: Quantify the reporter gene activity and compare it to controls to determine the ability of BPM and BPS to modulate the receptor-coactivator interaction.
References
- 1. Effects of bisphenol analogues on steroidogenic gene expression and hormone synthesis in H295R cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor-binding affinities of bisphenol A and its next-generation analogs for human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 7. Bisphenols induce human genomic damage and modulate HERVs/env expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adverse (geno)toxic effects of bisphenol A and its analogues in hepatic 3D cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of bisphenol A and its analogs on steroidogenesis in MA-10 Leydig cells and KGN granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bisphenol A at Low Nanomolar Doses Confers Chemoresistance in Estrogen Receptor-α–Positive and –Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. MTT (Assay protocol [protocols.io]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
Unraveling the Biological Impact of Bisphenol M: An In Vitro and In Vivo Comparative Analysis
A detailed examination of Bisphenol M (BPM) reveals significant biological activity both in laboratory cell cultures and in living organisms. While direct correlational studies remain nascent, current evidence highlights its potential as an endocrine disruptor and a factor in metabolic and cancer-related processes. This guide provides a comparative analysis of the known in vitro and in vivo effects of BPM, juxtaposed with its more studied predecessor, Bisphenol A (BPA), and other analogues, offering researchers a comprehensive overview of the existing experimental data.
This compound (BPM), a structural analogue of BPA, is increasingly used in the manufacturing of various consumer products.[1] Concerns over the safety of BPA have led to its substitution with other bisphenol compounds, including BPM. However, emerging research suggests that these alternatives may not be inert and can exert their own biological effects. This guide synthesizes the current scientific literature on the in vitro and in vivo consequences of BPM exposure, with a focus on quantitative data, experimental methodologies, and affected signaling pathways.
Quantitative Comparison of Bisphenol Effects
To facilitate a clear comparison, the following tables summarize the quantitative data from key in vitro and in vivo studies on BPM and its alternatives.
Table 1: In Vitro Effects of this compound and Alternatives
| Bisphenol | Endpoint | Cell Line/System | Concentration | Observed Effect | Citation |
| BPM | Oocyte Maturation (Polar Body Extrusion Rate) | Mouse Oocytes | 50 µM | Significant decrease in PBE rate | [1] |
| BPM | Cell Migration | MDA-MB-231 (Triple-Negative Breast Cancer) | 1 µM | Increased migration | [2] |
| BPM | Cell Invasion | MDA-MB-231 (Triple-Negative Breast Cancer) | 1 µM | Increased invasion | [2] |
| BPA | Oocyte Maturation (MII Stage) | Human Oocytes | 20 µg/ml | Significantly lower progression to MII stage | [3] |
| BPA | Cell Proliferation | MCF-7 (Breast Cancer) | 10⁻⁸ M | Increased proliferation | |
| BPF | Oocyte Maturation (Polar Body Extrusion Rate) | Mouse Oocytes | 300 µM | Reduced PBE rate | [4] |
| BPS | Steroidogenesis (Testosterone Production) | H295R (Adrenocortical Carcinoma) | 100 µM | Decreased testosterone (B1683101) production |
Table 2: In Vivo Effects of this compound and Alternatives
| Bisphenol | Endpoint | Animal Model | Dose | Observed Effect | Citation |
| BPM | Body Fat Percentage | Male BALB/c Mice | Not specified | Significantly increased body fat percentage | [5] |
| BPM | Epididymal White Adipose Tissue Volume | Male BALB/c Mice | Not specified | Enlarged eWAT volume | [5] |
| BPM | Hepatic Steatosis | Male BALB/c Mice | Not specified | Induced hepatic steatosis | [5] |
| BPM | Tumor Metastasis | Mouse Model (Triple-Negative Breast Cancer) | Not specified | Promoted metastasis | [2] |
| BPA | Body Weight | Male C57BL/6 Mice | 50 µg/kg/day for 8 weeks | Significantly increased body weight | [6] |
| BPA | Fat-to-Body Weight Ratio | Male C57BL/6 Mice | 50 µg/kg/day for 8 weeks | Significantly increased fat-to-body weight ratio | [6] |
| BPA | Hepatic Lipid Accumulation | Male CD1 Mice | 5 µg/kg/day for 8 weeks | Induced hepatosteatosis | [7] |
Key Signaling Pathways and Experimental Workflows
The biological effects of BPM and other bisphenols are often mediated through the disruption of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and typical experimental workflows.
Figure 1: BPM-induced activation of the PI3K/AKT signaling pathway promoting breast cancer metastasis.
Figure 2: Experimental workflow for assessing the effects of bisphenols on mouse oocyte maturation in vitro.
Figure 3: Experimental workflow for studying bisphenol-induced adiposity and metabolic changes in mice.
Detailed Experimental Protocols
A summary of the methodologies employed in the cited research is provided below to aid in the replication and extension of these findings.
In Vitro Mouse Oocyte Maturation Assay
-
Oocyte Collection: Ovaries are collected from female ICR mice (6-8 weeks old). Germinal vesicle (GV)-stage oocytes are retrieved by puncturing the ovarian follicles in a handling medium.
-
In Vitro Culture and Exposure: The collected GV oocytes are cultured in M16 medium supplemented with appropriate growth factors. For experimental groups, the culture medium is supplemented with varying concentrations of this compound (e.g., 0, 10, 20, 50 µM).
-
Assessment of Meiotic Progression: Oocyte maturation is assessed at different time points. The germinal vesicle breakdown (GVBD) rate is determined after a few hours of culture. The rate of first polar body extrusion (PBE), indicative of progression to metaphase II (MII), is typically assessed after 12-14 hours of culture.
-
Immunofluorescence Staining: To visualize the spindle apparatus and chromosome alignment, oocytes are fixed, permeabilized, and stained with antibodies against α-tubulin (for spindle) and counterstained with a DNA dye (e.g., DAPI) for chromosomes.
-
DNA Damage Analysis: DNA double-strand breaks are detected by immunofluorescence staining for phosphorylated histone H2A.X (γ-H2A.X). The intensity of the γ-H2A.X signal is quantified to assess the level of DNA damage.[1]
In Vivo Murine Model of Adiposity
-
Animal Model and Housing: Male BALB/c mice (typically 4 weeks old) are used. The animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and have ad libitum access to food and water.
-
Experimental Groups and Dosing: Mice are randomly assigned to a control group and one or more BPM-treated groups. BPM is administered via oral gavage daily for a specified period (e.g., 8 weeks). The vehicle (e.g., corn oil) is administered to the control group.
-
Phenotypic Measurements: Body weight and food intake are monitored regularly. At the end of the exposure period, body composition, including fat mass and lean mass, is determined using techniques like dual-energy X-ray absorptiometry (DEXA).
-
Tissue Collection and Analysis: Following euthanasia, epididymal white adipose tissue (eWAT) and liver are collected and weighed. A portion of the liver is fixed for histological analysis (e.g., H&E staining to assess steatosis), while other portions are snap-frozen for metabolomic and transcriptomic analyses.
-
Gut Microbiota Analysis: Fecal samples are collected to analyze the composition of the gut microbiota using 16S rRNA gene sequencing.[5]
In Vitro and In Vivo Cancer Metastasis Assay
-
In Vitro Cell Migration and Invasion Assays:
-
Cell Culture: Triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) are cultured in appropriate media.
-
Wound Healing Assay (Migration): A scratch is made in a confluent cell monolayer. The cells are then treated with BPM or a vehicle control. The rate of wound closure is monitored over time to assess cell migration.
-
Transwell Invasion Assay: Cells are seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contains a chemoattractant. Cells are treated with BPM. After a period of incubation, the number of cells that have invaded through the Matrigel and migrated to the lower surface of the insert is quantified.
-
-
In Vivo Metastasis Model:
-
Tumor Cell Implantation: TNBC cells (e.g., 4T1, a murine cell line) are injected into the mammary fat pad of female immunodeficient mice.
-
BPM Exposure: The mice are treated with BPM or a vehicle control, typically through oral gavage.
-
Metastasis Assessment: After a set period, the primary tumor is surgically removed. The mice are monitored for the development of metastases in distant organs, such as the lungs. The number and size of metastatic nodules are quantified at the end of the study.
-
-
Western Blot Analysis for Signaling Pathway Activation:
-
Protein lysates are prepared from the cultured cells or tumor tissues.
-
The levels of total and phosphorylated AKT (p-AKT) and other proteins in the PI3K/AKT pathway are determined by Western blotting using specific antibodies. An increase in the p-AKT/total AKT ratio indicates pathway activation.[2]
-
Concluding Remarks
The available data, while not yet providing a complete in vitro to in vivo correlation for this compound, strongly suggest that it is a biologically active compound with the potential to impact reproductive health, metabolic homeostasis, and cancer progression. The obesogenic effects observed in vivo and the disruption of oocyte maturation seen in vitro point towards its endocrine-disrupting capabilities. Furthermore, its ability to promote cancer cell metastasis via the PI3K/AKT pathway highlights a mechanism of action that warrants further investigation.
Researchers and drug development professionals should consider these findings when evaluating the safety of BPA alternatives and in the design of future toxicological studies. The provided experimental protocols offer a foundation for further research to bridge the current gaps in our understanding of the comprehensive effects of this compound. It is imperative that the scientific community continues to rigorously assess the biological activities of BPA substitutes to ensure public health and safety.
References
- 1. This compound inhibits mouse oocyte maturation in vitro by disrupting cytoskeleton architecture and cell cycle processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisphenol P and this compound promote triple-negative breast cancer metastasis through activation of AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisphenol-A and human oocyte maturation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphenol F exposure affects mouse oocyte in vitro maturation through inducing oxidative stress and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exposure promotes adiposity in mice via disrupting hepatic metabolism and gut microbiota homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of BPA Exposure and Recovery on the Expression of Genes Involved in the Hepatic Lipid Metabolism in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
Bisphenol M: A Comparative Analysis of its Binding to Estrogen Receptors Alpha and Beta
For Immediate Release
This guide provides a comprehensive comparison of the binding affinity of Bisphenol M (BPM) to the two principal estrogen receptor subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in endocrinology, toxicology, and pharmacology.
Executive Summary
This compound (BPM), a structural analog of Bisphenol A (BPA), demonstrates differential binding to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Experimental data from competitive binding assays indicate that BPM exhibits a higher binding affinity for ERα compared to ERβ. This preferential binding suggests that BPM may elicit distinct biological responses mediated by the differential activation of these two receptor subtypes. This guide summarizes the available quantitative binding data, details the experimental methodologies used to obtain this data, and provides visual representations of the binding relationship and experimental workflow.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for ERα and ERβ has been quantified using competitive radioligand binding assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of BPM required to displace 50% of a radiolabeled ligand from the receptor, is a key metric for assessing binding affinity. A lower IC50 value indicates a higher binding affinity.
| Compound | Estrogen Receptor Alpha (ERα) IC50 (nM) | Estrogen Receptor Beta (ERβ) IC50 (nM) |
| This compound (BPM) | 56.8 ± 11.7[1] | 148 ± 80[1] |
Note: Data presented as mean ± standard deviation.
The data clearly indicates that this compound binds more potently to ERα than to ERβ, with an IC50 value approximately 2.6 times lower for ERα.
Experimental Protocols
The quantitative data presented in this guide was obtained through competitive estrogen receptor binding assays.[2][3] The following is a detailed description of a typical protocol for such an assay.
Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for estrogen receptors (ERα and ERβ) by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the receptor.[2]
Materials:
-
Estrogen Receptor Source: Recombinant human ERα and ERβ or rat uterine cytosol containing the receptors.[2][3]
-
Radioligand: [³H]-17β-estradiol ([³H]-E2) of high specific activity.[2]
-
Test Compound: this compound (BPM) of high purity.
-
Assay Buffer: A suitable buffer to maintain pH and protein stability, such as Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.[2]
-
Separation Medium: Hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate receptor-bound from free radioligand.[2]
-
Scintillation Cocktail: For quantifying radioactivity.
-
Control Compounds: Unlabeled 17β-estradiol (for standard curve), a known weak binder, and a non-binder.
Procedure:
-
Preparation of Reagents: All reagents are prepared and stored under appropriate conditions to ensure their stability and activity. The test compound (BPM) is dissolved in a suitable solvent, such as ethanol (B145695) or DMSO, to create a stock solution, from which serial dilutions are made.[2]
-
Assay Incubation: A constant concentration of the estrogen receptor preparation and the radioligand ([³H]-E2) are incubated with varying concentrations of the test compound (BPM) in the assay buffer. The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient period to reach equilibrium.[2]
-
Separation of Bound and Free Radioligand: After incubation, the mixture is treated with a separation medium (e.g., HAP slurry) to separate the receptor-radioligand complex from the unbound radioligand. The mixture is centrifuged, and the supernatant containing the free radioligand is discarded.[2]
-
Quantification of Bound Radioactivity: The pellet containing the receptor-bound [³H]-E2 is washed and then resuspended in a scintillation cocktail. The amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioactivity is plotted against the logarithm of the competitor (BPM) concentration. A sigmoidal dose-response curve is generated, from which the IC50 value is determined. This value represents the concentration of BPM that inhibits 50% of the specific binding of [³H]-E2 to the estrogen receptor.[2]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
Unveiling the Estrogenic Potency of Bisphenol M: A Comparative Analysis with 17β-Estradiol
For Immediate Release
A recent comparative analysis has shed light on the relative estrogenic potency of Bisphenol M (BPM), a lesser-known bisphenol derivative, in comparison to the endogenous hormone 17β-estradiol (E2). The findings, derived from in vitro assays, provide crucial data for researchers, scientists, and drug development professionals engaged in the study of endocrine-disrupting chemicals and the development of estrogen receptor modulators.
The study, which employed a luciferase reporter gene assay in MVLN cells (a human breast cancer cell line), revealed that this compound exhibits antagonistic effects on the estrogen receptor α (ERα). Unlike 17β-estradiol, which is a potent agonist, BPM was found to inhibit the transcriptional activity induced by E2.
Quantitative Comparison of Bioactivity
The estrogenic and anti-estrogenic activities of this compound and 17β-estradiol were quantified using the MVLN cell line, which is stably transfected with a luciferase reporter gene under the control of an estrogen-responsive element. The half-maximal effective concentration (EC50) for 17β-estradiol, representing its agonistic activity, was determined to be 2.78 pmol/L. In contrast, this compound did not exhibit agonistic activity but rather acted as an antagonist. When co-exposed with 1 nmol/L of 17β-estradiol, this compound demonstrated a dose-dependent inhibition of the E2-induced luciferase activity.
| Compound | Agonistic Activity (EC50) | Antagonistic Activity (IC50) |
| 17β-estradiol (E2) | 2.78 pmol/L | Not Applicable |
| This compound (BPM) | No significant agonistic activity observed | Dose-dependent inhibition of E2-induced activity |
Experimental Protocols
MVLN Cell Luciferase Reporter Gene Assay
The core of this comparative analysis lies in the MVLN cell-based luciferase reporter gene assay. This assay is a well-established method for screening chemicals for their potential to interact with the estrogen receptor.
Cell Culture and Treatment: MVLN cells, which are a derivative of the MCF-7 human breast cancer cell line, were cultured in a suitable medium supplemented with fetal bovine serum. For the experiments, cells were seeded in 96-well plates. After a period of estrogen deprivation, the cells were treated with varying concentrations of this compound, 17β-estradiol, or a combination of both. A vehicle control (0.1% DMSO) was also included. The cells were incubated for 48 hours to allow for the transcriptional response to occur.
Luciferase Activity Measurement: Following the 48-hour incubation period, the cells were lysed to release the intracellular contents, including the luciferase enzyme. A luciferase assay reagent containing the substrate luciferin (B1168401) was then added to the cell lysate. The light produced by the enzymatic reaction, which is directly proportional to the level of luciferase expression and thus the estrogenic activity, was measured using a luminometer.
Data Analysis: The relative light units (RLUs) were measured for each treatment condition. For agonistic activity, the data was normalized to the vehicle control and fitted to a sigmoidal dose-response curve to determine the EC50 value. For antagonistic activity, the percentage of inhibition of the E2-induced response was calculated for each concentration of the test compound.
Signaling Pathway and Experimental Workflow
The estrogenic signaling pathway and the experimental workflow for the MVLN assay are depicted in the following diagrams:
The Shifting Landscape of BPA Substitutes: A Comparative Safety Evaluation of Bisphenol M
A detailed analysis of Bisphenol M and other BPA analogs reveals a complex and often concerning picture regarding their safety as alternatives to the now-restricted Bisphenol A. While "BPA-free" labels have become a common sight for consumers, scientific evidence suggests that many of these substitutes, including the less-studied this compound (BPM), may not be the safer alternatives they are purported to be.
Bisphenol A (BPA), a chemical widely used in the production of polycarbonate plastics and epoxy resins, has faced increasing scrutiny and regulation due to its well-documented endocrine-disrupting properties.[1][2][3] This has led to its replacement with a variety of structural analogs, such as Bisphenol S (BPS), Bisphenol F (BPF), and the more recent introduction, this compound (BPM).[1][3] However, a growing body of research indicates that these substitutes often exhibit similar, and in some cases more potent, hormonal activities and toxicities.[3][4] This guide provides a comparative overview of the safety of BPM and other BPA substitutes, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating these compounds.
Endocrine-Disrupting Properties: A Persistent Concern
The primary concern with BPA is its ability to mimic estrogen, thereby disrupting the endocrine system.[2][5] Many of its substitutes, due to their structural similarity, also interact with estrogen receptors (ERs).
A study investigating the estrogenic activity of various bisphenols found that all tested compounds exhibited estrogenic effects.[6] Notably, Bisphenol AF (BPAF) was found to be the most potent, followed by Bisphenol B (BPB) and Bisphenol Z (BPZ), all of which were more estrogenic than BPA itself in a human breast cancer cell model.[6] this compound (BPM) has been shown to be a less potent binder to estrogen receptors compared to some other analogs.[7] One study reported that while BPM and BPP appeared to be disruptive to nuclear receptors, they were less potent than BPAF, BPAP, BPB, BPC, BPE, and BPZ, which showed high potency against one or more nuclear receptors with IC50 values in the nanomolar range.[7] Another study found that tricycle bisphenols, including BPM, can act as antagonists for both estrogen receptor α (ERα) and estrogen receptor β (ERβ).[8]
The following table summarizes the relative estrogenic and antiandrogenic activities of several BPA substitutes compared to BPA.
| Compound | Estrogenic Activity (Relative to BPA) | Antiandrogenic Activity (Relative to BPA) | Reference(s) |
| BPA | 1 (Reference) | 1 (Reference) | [4] |
| BPM | Weaker | Data not available | [7] |
| BPS | Similar to weaker | Similar | [3][4][9] |
| BPF | Similar | Similar | [3][4] |
| BPAF | Stronger | Stronger | [4][6] |
| BPB | Stronger | Stronger | [4][6] |
| BPZ | Stronger | Data not available | [6] |
Table 1: Comparative Endocrine-Disrupting Activities of BPA Substitutes.
Cytotoxicity and Genotoxicity: Unveiling Cellular Damage
Beyond endocrine disruption, the potential for BPA substitutes to cause direct cellular damage is a critical aspect of their safety evaluation. Studies have shown that various bisphenols can induce cytotoxicity (cell death) and genotoxicity (damage to genetic material).
In vitro studies using human peripheral lymphocytes have demonstrated that BPA and BPF significantly increased the frequency of micronuclei (a marker of chromosomal damage) at concentrations as low as 0.025 μg/ml, while BPS showed genotoxic properties at 0.05 μg/ml.[10] Another study on human adrenocortical carcinoma (H295R) cells found that BPB exhibited the highest cytotoxicity among the tested bisphenols.[11]
The genotoxic potential of these compounds is a significant concern, as DNA damage can lead to mutations and potentially cancer.[12]
| Compound | Cytotoxicity (Observed Effects) | Genotoxicity (Observed Effects) | Reference(s) |
| BPA | Dose-dependent decrease in cell viability | Increased micronuclei frequency, DNA strand breaks | [10][11][13] |
| BPM | Data not available | Data not available | |
| BPS | Less toxic than BPA in some assays | Increased micronuclei frequency at higher concentrations than BPA/BPF | [10][11] |
| BPF | Contradictory results, some studies show less toxicity than BPA | Increased micronuclei frequency | [10][11][14] |
| BPAF | Greater toxicity than BPA | Data not available in cited texts | [11] |
| BPB | High cytotoxicity | Data not available in cited texts | [11] |
Table 2: Comparative Cytotoxicity and Genotoxicity of BPA Substitutes.
Metabolic Disruption: The Obesogenic Potential of this compound
Recent research has highlighted the role of some bisphenols as "obesogens," chemicals that can promote obesity by interfering with metabolic processes.[15][16] A recent study on male mice has brought this compound into this conversation, demonstrating its potential to promote adiposity.[17]
Exposure to BPM was found to significantly increase body fat percentage, enlarge epididymal white adipose tissue, and induce hepatic steatosis (fatty liver).[17] Untargeted metabolomics of the liver revealed that BPM disrupted several metabolic pathways, including riboflavin (B1680620) metabolism, glycerophospholipid metabolism, and fatty acid degradation.[17] Furthermore, BPM exposure altered the gut microbiota, increasing the Firmicutes/Bacteroidetes ratio, a change often associated with obesity.[17]
| Parameter | Effect of BPM Exposure in Mice | Reference |
| Body Composition | Increased body fat percentage, enlarged epididymal white adipose tissue | [17] |
| Liver | Hepatic steatosis | [17] |
| Hepatic Metabolism | Disruption of riboflavin metabolism, glycerophospholipid metabolism, fatty acid degradation | [17] |
| Gut Microbiota | Increased Firmicutes/Bacteroidetes ratio, altered abundances of Staphylococcus and Jeotgalicoccus | [17] |
Table 3: Obesogenic and Metabolic Effects of this compound in Male BALB/c Mice.
Signaling Pathways and Experimental Workflows
To understand the mechanisms by which bisphenols exert their effects, it is crucial to visualize the involved signaling pathways and the experimental workflows used to assess their safety.
Caption: Estrogen Receptor Signaling Pathway Activated by Bisphenols.
The above diagram illustrates how bisphenols can mimic estrogen by binding to estrogen receptors, leading to the transcription of target genes and subsequent cellular responses.
Caption: General Experimental Workflow for Evaluating Bisphenol Safety.
This workflow outlines the key in vitro and in vivo experiments typically employed to assess the toxicological profile of BPA substitutes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common protocols used in the evaluation of bisphenols.
MCF-7 Cell Proliferation Assay (Estrogenicity)
This assay assesses the estrogenic potential of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
-
Cell Culture: MCF-7 cells are cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.[1]
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 3 x 10³ cells/well).[1]
-
Treatment: After a period of estrogen starvation, cells are treated with various concentrations of the test bisphenol or a positive control (e.g., 17β-estradiol) for a set duration (e.g., 6 days).[1]
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT assay, which quantifies the metabolic activity of living cells. The absorbance is read using a microplate reader.
-
Data Analysis: The proliferation rate is calculated relative to a vehicle control, and dose-response curves are generated to determine the potency of the test compound.
ERE-Luciferase Reporter Gene Assay (Estrogenicity)
This assay provides a more specific measure of estrogen receptor activation by quantifying the transcription of a reporter gene (luciferase) under the control of an estrogen response element (ERE).
-
Cell Line: A cell line (e.g., T47D or HeLa) is stably or transiently transfected with a plasmid containing an ERE-luciferase reporter construct.[2][4][18]
-
Cell Plating and Treatment: Transfected cells are plated in multi-well plates and exposed to different concentrations of the test bisphenol.
-
Cell Lysis and Luciferase Measurement: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer following the addition of a luciferin (B1168401) substrate.[2]
-
Data Analysis: The luminescence signal is proportional to the level of ER activation. Results are typically expressed as fold induction over a vehicle control.
In Vivo Micronucleus Test (Genotoxicity)
This in vivo assay is used to assess the potential of a chemical to cause chromosomal damage in mammals.
-
Dosing: Animals are treated with the test bisphenol, usually at three different dose levels, via an appropriate route of administration (e.g., oral gavage).[15] A positive control (e.g., cyclophosphamide) and a vehicle control are also included.[19]
-
Sample Collection: At specific time points after the final dose (e.g., 24 and 48 hours), bone marrow or peripheral blood is collected.[15][19]
-
Slide Preparation and Analysis: The collected cells are processed and stained to visualize micronuclei in polychromatic erythrocytes (immature red blood cells).[19] The frequency of micronucleated cells is determined by microscopic analysis.
-
Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a genotoxic effect.[15]
In Vivo Obesogenicity and Metabolic Disruption Study in Mice
This protocol outlines the key steps to investigate the potential of a bisphenol to induce obesity and disrupt metabolism in an animal model.
-
Animal Model and Housing: Male BALB/c mice are typically used and housed under controlled environmental conditions.
-
Exposure: Mice are exposed to the test bisphenol (e.g., BPM) at various doses via a relevant route, such as oral gavage, for a specified period (e.g., several weeks).[17]
-
Obesogenicity Assessment: Body weight, body fat percentage (e.g., using micro-CT scans), and the weight of adipose tissues are measured.[20]
-
Hepatic Metabolomics:
-
Sample Collection: At the end of the exposure period, liver tissue is collected and snap-frozen.[21]
-
Metabolite Extraction: Metabolites are extracted from the liver tissue using a suitable solvent system (e.g., isopropanol-methanol followed by methanol-water).[22]
-
LC-MS/MS Analysis: The extracted metabolites are analyzed using untargeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify a wide range of metabolites.[21]
-
Data Analysis: Statistical analysis is performed to identify metabolic pathways that are significantly altered by bisphenol exposure.
-
-
Gut Microbiome Analysis:
-
Sample Collection: Fecal samples are collected at baseline and at the end of the study.[23]
-
DNA Extraction: Bacterial DNA is extracted from the fecal samples.[24]
-
16S rRNA Gene Sequencing: The V3-V4 region of the 16S rRNA gene is amplified by PCR and sequenced using a high-throughput sequencing platform.[24]
-
Data Analysis: The sequencing data is analyzed to determine the composition and diversity of the gut microbiota and to identify specific bacterial taxa that are affected by bisphenol exposure.
-
Conclusion
The evaluation of this compound and other BPA substitutes reveals a complex toxicological landscape. While developed to address the health concerns associated with BPA, many of these analogs exhibit similar or even more potent endocrine-disrupting, cytotoxic, and genotoxic effects. The recent findings on the obesogenic potential of this compound further underscore the need for a thorough safety assessment of any new BPA alternative before its widespread use. For researchers and professionals in drug development, a comprehensive understanding of the comparative toxicities of these compounds is essential for making informed decisions about material selection and for guiding future research into the development of genuinely safer alternatives. The "BPA-free" label does not inherently equate to "safe," and a continued, rigorous scientific evaluation of all bisphenol analogs is imperative to protect public health.
References
- 1. Effects of bisphenol compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. The Genotoxic and Cytotoxic Effects of Bisphenol-A (BPA) in MCF-7 Cell Line and Amniocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor-binding affinities of bisphenol A and its next-generation analogs for human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for correlation analysis of the murine gut microbiome and meta-metabolome using 16S rDNA sequencing and UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisphenol A Exposure Disrupts Metabolic Health Across Multiple Generations in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Genotoxicity by Micronucleus Assay in vitro and by Allium cepa Test in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo and In Vitro Bisphenol A Exposure Effects on Adiposity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Untargeted Metabolomics Approach to Investigate the Metabolic Modulations of HepG2 Cells Exposed to Low Doses of Bisphenol A and 17β-Estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. lcsciences.com [lcsciences.com]
- 17. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 18. academic.oup.com [academic.oup.com]
- 19. nucro-technics.com [nucro-technics.com]
- 20. Obesogenic effect of Bisphenol P on mice via altering the metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Untargeted Metabolomic Profiling of Liver in a Chronic Intermittent Hypoxia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of liver tissue extraction protocol for untargeted metabolomics analysis by ultra-high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Frontiers | Integrated 16S rRNA Gene Sequencing and Metabolomics Analysis to Investigate the Important Role of Osthole on Gut Microbiota and Serum Metabolites in Neuropathic Pain Mice [frontiersin.org]
Safety Operating Guide
Bisphenol M proper disposal procedures
Proper handling and disposal of Bisphenol M (BPM) are critical for ensuring laboratory safety and environmental protection. As a substance with identified health and environmental hazards, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols. This guide provides essential, step-by-step instructions for the safe disposal of this compound, in line with regulatory requirements.
This compound: Safety and Properties
This compound is classified as a hazardous substance, and its properties necessitate careful management.[1][2] It is suspected of damaging fertility or the unborn child and can cause an allergic skin reaction.[1][2] Furthermore, it is toxic to aquatic life with long-lasting effects.[1][2]
| Property | Data |
| CAS Number | 13595-25-0 |
| GHS Hazard Statements | H317, H361, H411 |
| Signal Word | Warning |
| Physical State | Solid |
| Melting Point | 135-139°C |
| Biodegradability | Not readily biodegradable |
Step-by-Step Disposal Procedures
The disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous waste.[3] In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous materials from their generation to their final disposal, a concept known as "cradle-to-grave" management.[4][5]
Pre-Disposal and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to take the appropriate safety precautions.
-
Obtain Special Instructions : Always review the Safety Data Sheet (SDS) and any specific institutional guidelines before use and disposal.[2]
-
Work in a Ventilated Area : All handling of this compound should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid the inhalation of dust or fumes.[2]
-
Wear Appropriate PPE :
-
Gloves : Chemical-resistant gloves are mandatory.
-
Eye Protection : Safety glasses with side shields or goggles are essential.
-
Lab Coat : A lab coat or other protective clothing must be worn to prevent skin contact.[2]
-
Respiratory Protection : If there is a risk of generating dust, use appropriate respiratory protection as specified by NIOSH (US) or CEN (EU).[2]
-
Waste Collection and Containerization
Proper collection and containment are fundamental to safe disposal.
-
Designated Waste Container : Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical.[4]
-
Original Containers : Whenever possible, leave the chemical in its original container.
-
No Mixing : Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[4]
-
Spillage : In the event of a spill, collect the material carefully, avoiding dust generation, and place it in the designated hazardous waste container.[2] Do not allow the spilled material to enter drains or the environment.
Hazardous Waste Storage
Temporary storage of this compound waste in the laboratory must be done safely.
-
Secure Storage : Store the waste container in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated.
-
Container Integrity : Ensure the container is tightly closed to prevent leaks or spills.
-
Segregation : Store the waste away from incompatible materials.
-
Generator Status : Be aware of your laboratory's hazardous waste generator status (e.g., Very Small, Small, or Large Quantity Generator), as this determines the regulations for accumulation time and storage requirements.[4]
Final Disposal
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Professional Disposal : Arrange for the pickup and disposal of the waste through your institution's EHS office or a certified hazardous waste contractor.
-
Incineration : The preferred method for the disposal of large quantities of this compound is through a chemical incinerator equipped with an afterburner and scrubber.[2][6]
-
Manifesting : For off-site shipment, a Uniform Hazardous Waste Manifest (EPA Form 8700-22) is required to track the waste from your facility to the disposal site.[7]
-
Environmental Protection : Under no circumstances should this compound be disposed of down the drain or in regular trash, as it is toxic to aquatic life and not readily biodegradable.[2][8]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Handling, Storage and Disposal of BPA. How do we do it safely? - Hazox Compliance Solutions [hazoxinc.com]
- 4. Hazardous Waste Regulations [rila.org]
- 5. dnr.mo.gov [dnr.mo.gov]
- 6. Bisphenol A(BPA) MSDS/SDS | Supplier & Distributor [bouling-group.com]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. acs.org [acs.org]
Personal protective equipment for handling Bisphenol M
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Bisphenol M. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental contamination.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health and environmental risks. Key hazards include:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2]
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[1][3]
-
Eye Damage: Can cause serious eye damage.[3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. It is crucial to wear the appropriate PPE at all times when working with this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Disposable nitrile gloves are a suitable option.[4] Always inspect gloves for tears or holes before use. |
| Eyes/Face | Safety glasses with side shields or goggles | A face shield may be required for operations with a high risk of splashing.[3][4][5] |
| Body | Laboratory coat or chemical-resistant coveralls | Disposable coveralls are recommended to prevent skin contact.[5] |
| Respiratory | NIOSH-approved respirator or FFP2 mask | Required when handling powders outside of a ventilated enclosure or when dust may be generated.[5][6] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure an eyewash station and safety shower are readily accessible.[4]
-
Work in a well-ventilated area. The use of a chemical fume hood or other local exhaust ventilation is highly recommended to minimize inhalation exposure.[3][6]
-
Cover work surfaces with absorbent, disposable bench paper.[4]
-
Have spill cleanup materials (e.g., absorbent pads, sand, or vermiculite) available.[4]
2. Handling this compound:
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Weighing and Transferring: Conduct all weighing and transferring of solid this compound within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Avoiding Contamination: Do not allow contaminated work clothing to leave the laboratory.[3] Wash hands thoroughly after handling, even if gloves were worn.[7]
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3][7] Remove contaminated clothing and wash it before reuse.[3] If irritation or a rash occurs, seek medical advice.[2][3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[3]
-
Spill: For small spills, carefully absorb the material with an inert absorbent and place it in a designated, labeled hazardous waste container. For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste in clearly labeled, sealed containers.[3]
-
Environmental Precaution: Do not allow this compound to enter drains or waterways. Prevent any release into the environment.[2][3]
-
Disposal Method: Dispose of the hazardous waste through a licensed disposal company.[8] The disposal method must adhere to all local, national, and international regulations.[6] One potential disposal method for similar compounds involves dissolving the material in a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[8]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bisphenol A health and safety [talkcomposites.com]
- 5. avioaero.com [avioaero.com]
- 6. Handling, Storage and Disposal of BPA. How do we do it safely? - Hazox Compliance Solutions [hazoxinc.com]
- 7. accustandard.com [accustandard.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
